3'-DMTr-dA
Description
Properties
Molecular Formula |
C47H52N7O7P |
|---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |
InChI Key |
JMABKCCHUAJFJE-PVYRJWNMSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3'-DMTr-dA: Chemical Structure, Properties, and Applications in Reverse Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (3'-DMTr-dA), a key building block in the chemical synthesis of oligonucleotides, particularly for applications requiring reverse (5' to 3') chain elongation. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its use in solid-phase oligonucleotide synthesis.
Chemical Structure and Properties
This compound is a derivative of the naturally occurring deoxyadenosine nucleoside. The defining feature of this molecule is the presence of a dimethoxytrityl (DMTr) protecting group on the 3'-hydroxyl function of the deoxyribose sugar. This bulky protecting group is crucial for directing the regioselectivity of phosphoramidite coupling during oligonucleotide synthesis. The exocyclic amine of the adenine base is typically protected with a benzoyl (Bz) group to prevent side reactions.
The structure of N⁶-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is depicted below:
Caption: Chemical structure of N⁶-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.
Physicochemical Properties
The key physicochemical properties of N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₅N₅O₆ | [1] |
| Molecular Weight | 645.70 g/mol | Calculated |
| Appearance | White to off-white powder | General knowledge |
| Melting Point | 125-126 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane, acetonitrile, and pyridine. | General knowledge |
| Storage Conditions | -20°C, under inert atmosphere | General knowledge |
Spectral Data
Spectral analysis is essential for the characterization and quality control of this compound derivatives.
Table 2: NMR Spectral Data for N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine [1]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (in CDCl₃) | 8.75 (s, 1H, H-2), 8.21 (s, 1H, H-8), 8.03 (d, 2H, Bz), 7.60-7.20 (m, 12H, Ar-H), 6.80 (d, 4H, DMTr), 6.55 (t, 1H, H-1'), 4.85 (m, 1H, H-3'), 4.20 (m, 1H, H-4'), 3.78 (s, 6H, OCH₃), 3.60 (dd, 1H, H-5'a), 3.45 (dd, 1H, H-5'b), 2.80-2.60 (m, 2H, H-2') |
| ¹³C NMR (in CDCl₃) | 164.5 (C=O), 158.6 (DMTr Ar-C), 152.8 (C-6), 150.5 (C-2), 149.3 (C-4), 144.2 (DMTr Ar-C), 141.8 (C-8), 135.6 (DMTr Ar-C), 133.8 (Bz Ar-C), 132.5 (Bz Ar-C), 129.9 (DMTr Ar-C), 128.8 (Bz Ar-C), 128.2 (DMTr Ar-C), 127.8 (Bz Ar-C), 127.0 (DMTr Ar-C), 123.5 (C-5), 113.1 (DMTr Ar-C), 86.5 (C-Ph), 85.0 (C-1'), 84.5 (C-4'), 76.8 (C-3'), 63.5 (C-5'), 55.2 (OCH₃), 39.5 (C-2') |
Note: The specific chemical shifts may vary slightly depending on the solvent and concentration.
The dimethoxytrityl cation, released upon acid treatment, has a characteristic orange color and strong absorbance in the visible region, which is utilized for monitoring the coupling efficiency during oligonucleotide synthesis.
Table 3: UV-Visible Spectral Data of the Dimethoxytrityl Cation
| Parameter | Value | Reference |
| λmax | 495 - 504 nm | |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ in acidic solution | General knowledge |
Experimental Protocols
This compound is a critical reagent for the synthesis of oligonucleotides in the 5' to 3' direction (reverse synthesis). This is in contrast to the more common 3' to 5' synthesis direction. Reverse synthesis is particularly useful for the preparation of oligonucleotides with 3'-modifications.
Synthesis of N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine
A key step in preparing for reverse oligonucleotide synthesis is the synthesis of the 3'-O-DMTr protected nucleoside. An efficient chemoenzymatic protocol has been described for this purpose.[1]
Materials:
-
N⁶-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Tritylation: Dissolve N⁶-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine in anhydrous pyridine. Add DMAP followed by DMTr-Cl in portions. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with methanol and evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Desilylation: Dissolve the crude product in THF and add a solution of TBAF in THF. Stir at room temperature until the desilylation is complete (monitored by TLC).
-
Purification: Concentrate the reaction mixture and purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine.
Solid-Phase Reverse (5' to 3') Oligonucleotide Synthesis
The synthesis of oligonucleotides in the 5' to 3' direction is achieved using a solid support functionalized with a nucleoside through its 5'-hydroxyl group, leaving the 3'-hydroxyl group free for the first coupling reaction. The subsequent building blocks are 3'-DMTr-5'-phosphoramidites.
Materials:
-
Controlled Pore Glass (CPG) or polystyrene solid support functionalized with the initial nucleoside at the 5'-position.
-
3'-DMTr-N⁶-benzoyl-2'-deoxyadenosine-5'-CE phosphoramidite
-
Other 3'-DMTr protected deoxynucleoside phosphoramidites (dC, dG, T)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in DCM)
-
Capping solution (e.g., Acetic anhydride and 1-methylimidazole in THF/Pyridine)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
Experimental Workflow:
The solid-phase synthesis cycle for reverse (5' to 3') oligonucleotide synthesis is illustrated in the following diagram.
Caption: Workflow for 5' to 3' solid-phase oligonucleotide synthesis.
Detailed Protocol Steps:
-
Initial Setup: The synthesis is initiated with a solid support where the first nucleoside is attached via its 5'-hydroxyl group, presenting a free 3'-hydroxyl group.
-
Coupling: The 3'-DMTr protected 5'-phosphoramidite of the next desired base is activated by an activator solution and coupled to the free 3'-hydroxyl group of the support-bound nucleoside.
-
Capping: Any unreacted 3'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in the final oligonucleotide sequence.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
Deblocking (Detritylation): The 3'-DMTr protecting group of the newly added nucleotide is removed with a mild acid (e.g., TCA in DCM), generating a free 3'-hydroxyl group for the next coupling reaction. The released DMTr cation is washed away, and its absorbance can be measured to determine the coupling efficiency of the cycle.
-
Iteration: Steps 2-5 are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
-
Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed using a strong base.
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length product.
Logical Relationships in Phosphoramidite Chemistry
The success of phosphoramidite chemistry relies on a series of logically connected steps and the use of orthogonal protecting groups. The following diagram illustrates these relationships.
Caption: Logical relationships in reverse oligonucleotide synthesis.
This diagram highlights how the use of an acid-labile DMTr group for temporary protection of the 3'-hydroxyl allows for its selective removal in each cycle, enabling controlled chain elongation. In contrast, the base-labile protecting groups on the nucleobases and the phosphate backbone remain intact throughout the synthesis and are only removed during the final deprotection step. This orthogonal protection strategy is fundamental to achieving high-yield and high-purity synthesis of custom oligonucleotides.
References
Synthesis and Characterization of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. The document details the multi-step synthetic pathway, including key protecting group strategies, and outlines the analytical methods used to ensure the purity and structural integrity of the final product.
Synthesis Methodology
The synthesis of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite is a sequential process involving three primary stages: protection of the exocyclic amine of the adenine base, selective protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.
Step 1: N6-Benzoylation of 2'-deoxyadenosine
The initial step involves the protection of the N6-amino group of 2'-deoxyadenosine with a benzoyl (Bz) group. This is crucial to prevent side reactions during the subsequent phosphitylation and oligonucleotide synthesis steps. A common method for this transformation is the transient protection of the hydroxyl groups with trimethylsilyl chloride, followed by the addition of benzoyl chloride.
Step 2: 5'-O-Dimethoxytritylation
Following the benzoylation of the nucleobase, the 5'-hydroxyl group of the N6-benzoyl-2'-deoxyadenosine is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its removal in a controlled manner during automated solid-phase oligonucleotide synthesis to enable chain elongation.
Step 3: 3'-O-Phosphitylation
The final step in the synthesis is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is achieved by reacting the 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base. The resulting 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite is then purified and prepared for use in oligonucleotide synthesizers.
Experimental Protocols
Protocol for N6-Benzoylation of 2'-deoxyadenosine
-
Materials: 2'-deoxyadenosine, anhydrous pyridine, trimethylsilyl chloride (TMSCl), benzoyl chloride (BzCl), ice-cold saturated sodium bicarbonate solution, dichloromethane, anhydrous sodium sulfate.
-
Procedure:
-
Suspend 2'-deoxyadenosine in anhydrous pyridine.
-
Add TMSCl dropwise at 0 °C and stir for 2 hours at room temperature to protect the hydroxyl groups.
-
Cool the mixture to 0 °C and add BzCl dropwise. Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Protocol for 5'-O-Dimethoxytritylation of N6-Benzoyl-2'-deoxyadenosine
-
Materials: N6-Benzoyl-2'-deoxyadenosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMT-Cl), 4-(dimethylamino)pyridine (DMAP), methanol, dichloromethane, saturated sodium bicarbonate solution.
-
Procedure:
-
Co-evaporate N6-benzoyl-2'-deoxyadenosine with anhydrous pyridine to remove residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine and add DMAP, followed by DMT-Cl in portions.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with methanol.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product by silica gel chromatography.
-
Protocol for 3'-O-Phosphitylation of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine
-
Materials: 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine, anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Procedure:
-
Dissolve 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and purify the product, typically by precipitation in a non-polar solvent like hexane, followed by collection and drying of the solid product.
-
Data Presentation
Synthesis Yields
| Synthesis Step | Product | Typical Yield (%) |
| N6-Benzoylation | N6-Benzoyl-2'-deoxyadenosine | 92.0 - 93.3%[1] |
| 5'-O-Dimethoxytritylation | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine | ~98%[2] |
| 3'-O-Phosphitylation | 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite | 61 - 93%[2] |
Characterization Data
| Parameter | Specification |
| Appearance | White to off-white powder[3] |
| Purity (HPLC) | ≥98.0%[3] |
| Purity (³¹P NMR) | ≥98.0% |
| Molecular Formula | C₄₇H₅₂N₇O₇P |
| Molecular Weight | 857.93 g/mol |
| Storage | -20°C under an inert atmosphere |
A representative certificate of analysis for a commercial batch of dAbz Phosphoramidite reported the following results: HPLC Purity: 100%, ³¹P-NMR Purity: 100%, Water Content: 0.0%, and a standard average coupling efficiency of 99.3%.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite.
Characterization Workflow
Caption: Analytical workflow for the characterization of the final phosphoramidite product.
References
- 1. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 5' to 3' Oligonucleotide Synthesis Using 3'-DMTr Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the less conventional, yet highly valuable, 5' to 3' solid-phase synthesis of oligonucleotides utilizing 3'-DMTr-5'-phosphoramidite monomers. While the predominant method for chemical oligonucleotide synthesis proceeds in the 3' to 5' direction, specific applications necessitate synthesis in the opposite orientation. This guide delves into the core chemistry, quantitative data, and visual representations of the workflows involved in this specialized technique.
Introduction: The Rationale for 5' to 3' Synthesis
Chemical oligonucleotide synthesis has traditionally been dominated by the 3' to 5' elongation strategy. This preference is primarily due to the higher reactivity of the primary 5'-hydroxyl group, which facilitates a more straightforward synthesis of the standard 5'-dimethoxytrityl (DMTr) protected phosphoramidite building blocks. However, certain research and therapeutic applications demand oligonucleotides with a free 3'-hydroxyl group, making 5' to 3' synthesis a critical, alternative approach.
Applications requiring 5' to 3' synthesis include:
-
Enzymatic Ligation and Extension: Oligonucleotides synthesized with a free 3'-OH can serve as primers for DNA polymerases or as substrates for ligases, enabling their direct use in various molecular biology applications.
-
Surface Attachment: For certain microarray and biosensor applications, immobilizing the oligonucleotide via its 5'-end, leaving the 3'-end available for interaction, is advantageous.
-
Synthesis of Specialized Structures: The generation of specific oligonucleotide architectures, such as certain hairpin loops or parallel-stranded duplexes, can be facilitated by a 5' to 3' synthesis strategy.
The Core Mechanism: A Reversed Polarity Approach
The chemical foundation of 5' to 3' oligonucleotide synthesis mirrors the four fundamental steps of the standard 3' to 5' phosphoramidite method: detritylation, coupling, capping, and oxidation. The key distinction lies in the reversed polarity of the phosphoramidite monomers and the direction of chain elongation. In this method, the growing oligonucleotide chain is extended by the addition of 3'-DMTr-5'-phosphoramidite monomers to a free 5'-hydroxyl group on the solid support-bound oligonucleotide.
The Synthesis Cycle
The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide to the growing chain.
Step 1: Detritylation (De-blocking) The cycle initiates with the removal of the acid-labile 3'-DMTr protecting group from the terminal nucleoside of the solid-supported oligonucleotide. This is typically achieved by treatment with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (DCM). The removal of the DMTr group exposes a free 3'-hydroxyl group, which is the site of the subsequent coupling reaction.
Step 2: Coupling The next nucleoside, in the form of a 3'-DMTr-5'-phosphoramidite monomer, is activated by a weak acid catalyst, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite is then delivered to the solid support, where the free 3'-hydroxyl group of the growing chain attacks the phosphorus atom of the activated monomer. This nucleophilic attack results in the formation of a phosphite triester linkage, extending the oligonucleotide chain by one base in the 5' to 3' direction. It is important to note that the 3'-hydroxyl group is a weaker nucleophile than the 5'-hydroxyl group, which may necessitate longer coupling times or higher concentrations of reagents to achieve high coupling efficiencies.[1]
Step 3: Capping As the coupling reaction is not 100% efficient, a small percentage of the 3'-hydroxyl groups on the growing chains may remain unreacted. To prevent these unreacted chains from participating in subsequent coupling cycles, which would result in the formation of deletion mutants (n-1 sequences), a capping step is employed. This is achieved by acetylating the unreacted 3'-hydroxyl groups using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI). This renders the unreacted chains inert to further elongation.
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate triester. This is typically accomplished by treating the solid support with a solution of iodine in a mixture of tetrahydrofuran (THF), water, and a weak base like pyridine. The resulting phosphate triester is the backbone linkage found in native DNA.
This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step.
Quantitative Data and Performance Metrics
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. Key quantitative parameters are summarized below.
| Parameter | Typical Value/Range (3' to 5' Synthesis) | Notes on 5' to 3' Synthesis |
| Coupling Efficiency | >99% | May be slightly lower due to the reduced nucleophilicity of the 3'-OH. Longer coupling times (e.g., 60 seconds) may be required to improve yields.[1] |
| Detritylation Time | 30-60 seconds | Similar to 3' to 5' synthesis. |
| Capping Time | 30-60 seconds | Similar to 3' to 5' synthesis. |
| Oxidation Time | 30-60 seconds | Similar to 3' to 5' synthesis. |
| Phosphoramidite Concentration | 0.05 - 0.1 M | May need to be optimized for 5' to 3' synthesis to maximize coupling efficiency. |
| Activator Concentration | 0.25 - 0.5 M | Similar to 3' to 5' synthesis. |
Experimental Protocols
Synthesis of 3'-O-DMTr-5'-O-(β-Cyanoethyl-N,N-diisopropyl)phosphoramidite Monomers
The synthesis of the "reverse" phosphoramidite monomers is a crucial prerequisite for 5' to 3' oligonucleotide synthesis. A general protocol is outlined below:
-
Protection of the 3'-Hydroxyl Group: Start with a suitably protected nucleoside (with exocyclic amino groups protected). React the nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base (e.g., pyridine) to selectively protect the 5'-hydroxyl group.
-
Phosphitylation of the 5'-Hydroxyl Group: The 5'-O-DMTr protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) in an anhydrous solvent (e.g., acetonitrile).
-
Purification: The resulting 3'-O-DMTr-5'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is purified by silica gel chromatography to yield the final product.
Automated 5' to 3' Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for automated solid-phase synthesis. Specific timings and reagent volumes may need to be optimized based on the synthesizer and the specific sequence.
-
Solid Support: A solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside via its 3'-hydroxyl group is used. The 5'-hydroxyl group of this initial nucleoside is protected with a DMTr group.
-
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Coupling Solution: 0.1 M solution of the appropriate 3'-DMTr-5'-phosphoramidite in anhydrous acetonitrile and 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Capping Solution A: Acetic Anhydride/Lutidine/THF.
-
Capping Solution B: N-Methylimidazole/THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Wash Solvent: Anhydrous acetonitrile.
-
Synthesis Cycle:
| Step | Reagent/Solvent | Time |
| 1. Wash | Acetonitrile | 30 s |
| 2. Detritylation | 3% TCA in DCM | 60 s |
| 3. Wash | Acetonitrile | 30 s |
| 4. Coupling | 3'-DMTr-Phosphoramidite + Activator | 60-180 s |
| 5. Wash | Acetonitrile | 30 s |
| 6. Capping | Capping A + Capping B | 30 s |
| 7. Wash | Acetonitrile | 30 s |
| 8. Oxidation | Iodine Solution | 30 s |
| 9. Wash | Acetonitrile | 30 s |
Post-Synthesis Processing:
-
Cleavage from Support: The oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
-
Deprotection: The exocyclic amino protecting groups on the bases and the cyanoethyl group on the phosphate backbone are removed by heating in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Process: Diagrams and Workflows
Chemical Structure of a 3'-DMTr-5'-Phosphoramidite
Figure 1: Key components of a 3'-DMTr-5'-phosphoramidite monomer.
The 5' to 3' Oligonucleotide Synthesis Cycle
Figure 2: The four-step cycle of 5' to 3' oligonucleotide synthesis.
Logical Workflow for 5' to 3' Synthesis
Figure 3: Overall workflow of 5' to 3' oligonucleotide synthesis.
Conclusion
The 5' to 3' oligonucleotide synthesis using 3'-DMTr phosphoramidites represents a powerful, albeit less common, approach for generating nucleic acid sequences with a free 3'-hydroxyl terminus. While the core chemical principles are conserved from the standard 3' to 5' methodology, careful consideration of factors such as the reduced nucleophilicity of the 3'-hydroxyl group and the synthesis of the specialized "reverse" phosphoramidite monomers is essential for successful implementation. This in-depth guide provides the foundational knowledge and practical considerations for researchers, scientists, and drug development professionals to effectively utilize this important synthetic strategy.
References
The Strategic Choice in DNA Synthesis: A Technical Comparison of 3'-DMTr-dA and 5'-DMTr-dA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotides, the direction of chain elongation is a fundamental parameter dictated by the choice of protected nucleoside phosphoramidites. The vast majority of commercially available DNA synthesizers operate in the 3' to 5' direction, utilizing 5'-O-Dimethoxytrityl (DMTr) protected deoxynucleoside-3'-phosphoramidites. However, the less common 5' to 3' synthesis, which requires 3'-O-DMTr protected deoxynucleoside-5'-phosphoramidites, offers unique capabilities for specific applications. This technical guide provides an in-depth comparison of 3'-DMTr-deoxyadenosine (3'-DMTr-dA) and 5'-DMTr-deoxyadenosine (5'-DMTr-dA), the key building blocks for these two synthetic strategies.
Core Chemical Structures and Principles
The foundational difference between this compound and 5'-DMTr-dA lies in the position of the acid-labile DMTr protecting group on the deoxyribose sugar. This single isomeric distinction dictates the direction of oligonucleotide chain growth.
-
5'-DMTr-dA: The DMTr group protects the 5'-hydroxyl. This is the standard phosphoramidite used for 3' to 5' synthesis . The 3'-phosphoramidite group reacts with the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.
-
This compound: The DMTr group protects the 3'-hydroxyl. This is a "reverse" phosphoramidite used for 5' to 3' synthesis . The 5'-phosphoramidite group reacts with the free 3'-hydroxyl of the growing chain.
The choice between these two synthetic directions is primarily driven by the desired functionality of the final oligonucleotide and, to a lesser extent, by historical precedent and the relative ease of monomer synthesis. The higher reactivity of the primary 5'-hydroxyl group makes the synthesis of 5'-DMTr phosphoramidites more straightforward, contributing to their widespread adoption.[1]
Comparative Data: Synthesis Efficiency and Yield
While direct, side-by-side comparative studies under identical conditions are not extensively published, the available data and empirical evidence allow for a qualitative and semi-quantitative comparison. The efficiency of each step in the synthesis cycle, particularly the coupling step, is critical as it determines the overall yield and purity of the final oligonucleotide.
| Parameter | 5'-DMTr-dA (3' to 5' Synthesis) | This compound (5' to 3' Synthesis) | References |
| Typical Stepwise Coupling Efficiency | >99% | Generally reported as slightly lower, ~98-99% | [2] |
| Typical Coupling Time | 30-60 seconds | Often requires longer coupling times (e.g., 60 seconds or more) to achieve high efficiency. | [2] |
| Overall Yield of Full-Length Product | Higher, due to consistently high coupling efficiency. | Can be comparable to 3' to 5' synthesis with optimized protocols, but may be lower without optimization. | |
| Ease of Monomer Synthesis | More straightforward due to the higher reactivity of the primary 5'-hydroxyl group. | More complex, requiring specific protection and deprotection strategies for the 3'-hydroxyl. | [1] |
| Availability | Widely available from numerous commercial suppliers. | Less common, often requiring custom synthesis or sourcing from specialized suppliers. |
It is important to note that with optimized protocols, including the use of highly efficient activators and extended coupling times, the performance of this compound in 5' to 3' synthesis can approach that of the standard 3' to 5' method.
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis of the respective phosphoramidites and their use in solid-phase oligonucleotide synthesis.
Protocol 1: Synthesis of 5'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (A Standard 5'-DMTr-dA Amidite)
Materials:
-
N6-benzoyl-2'-deoxyadenosine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Anhydrous pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMTr Protection:
-
Dissolve N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.
-
Add DMTr-Cl in portions while stirring at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5'-O-DMTr-N6-benzoyl-2'-deoxyadenosine by silica gel column chromatography.
-
-
3'-O-Phosphitylation:
-
Co-evaporate the purified 5'-O-DMTr-N6-benzoyl-2'-deoxyadenosine with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane.
-
Add N,N-Diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Purify the final phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.
-
Protocol 2: Synthesis of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (A Reverse this compound Amidite)
Materials:
-
5'-O-tert-Butyldimethylsilyl (TBDMS)-N6-benzoyl-2'-deoxyadenosine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Anhydrous pyridine
-
Tetrabutylammonium fluoride (TBAF) in THF
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
Procedure:
-
3'-O-DMTr Protection:
-
Start with a 5'-protected deoxyadenosine, for example, 5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine.
-
Dissolve the protected nucleoside in anhydrous pyridine and add DMTr-Cl.
-
After the reaction is complete (monitored by TLC), work up as described in Protocol 1, Step 1.
-
Purify the 3'-O-DMTr-5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine.
-
-
5'-O-Deprotection:
-
Dissolve the purified product from the previous step in anhydrous THF.
-
Add a solution of TBAF in THF to selectively remove the TBDMS group.
-
Monitor the reaction by TLC. Upon completion, quench and purify the resulting 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine.
-
-
5'-O-Phosphitylation:
-
Follow a similar phosphitylation procedure as in Protocol 1, Step 2, but reacting the free 5'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Protocol 3: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle of nucleotide addition. The key difference between the two synthesis directions is the position of the free hydroxyl group on the growing chain and the corresponding phosphoramidite used.
| Step | 3' to 5' Synthesis (using 5'-DMTr-dA) | 5' to 3' Synthesis (using this compound) |
| 1. Deblocking (Detritylation) | Removal of the 5'-DMTr group from the solid-support-bound oligonucleotide using a solution of a weak acid (e.g., 3% trichloroacetic acid in DCM) to expose the 5'-hydroxyl group.[3] | Removal of the 3'-DMTr group from the solid-support-bound oligonucleotide to expose the 3'-hydroxyl group. |
| 2. Coupling | The free 5'-hydroxyl group reacts with the 3'-phosphoramidite of the incoming 5'-DMTr-dA, activated by a catalyst like tetrazole, to form a phosphite triester linkage. | The free 3'-hydroxyl group reacts with the 5'-phosphoramidite of the incoming this compound. |
| 3. Capping | Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles. | Any unreacted 3'-hydroxyl groups are capped. |
| 4. Oxidation | The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution). | The phosphite triester is oxidized to a phosphate triester. |
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the standard 3' to 5' synthesis and the reverse 5' to 3' synthesis.
Applications Driving the Choice of Synthesis Direction
The decision to employ 5' to 3' synthesis is typically driven by the need for specific 3'-end modifications that are difficult or impossible to achieve with standard solid supports.
-
3'-End Modifications: 5' to 3' synthesis allows for the addition of modifications to the 3'-terminus of the oligonucleotide in the final synthesis cycle using a modified phosphoramidite.
-
Synthesis of Oligonucleotides on Surfaces: For applications like microarray synthesis, a 5' to 3' direction can be advantageous, leaving the 3'-hydroxyl group available for subsequent enzymatic reactions such as primer extension.
-
Preparation of Nuclease-Resistant Oligonucleotides: The introduction of specific linkages at the 3'-terminus to confer resistance to 3'-exonucleases can be facilitated by 5' to 3' synthesis.
Conclusion
The standard 3' to 5' oligonucleotide synthesis using 5'-DMTr-dA remains the workhorse of DNA synthesis due to its high efficiency and the ready availability of the required phosphoramidites. However, 5' to 3' synthesis, enabled by this compound, provides a valuable alternative for specialized applications requiring 3'-end modifications or specific orientations for subsequent biological assays. While potentially requiring more optimization to achieve comparable yields to the standard method, the flexibility it offers ensures its continued relevance in advanced oligonucleotide synthesis. The choice between these two isomeric building blocks is, therefore, a strategic decision based on the desired final product and its intended application.
References
An In-depth Technical Guide to Phosphoramidite Chemistry with 3'-Protection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phosphoramidite chemistry, with a specialized focus on the principles and applications of 3'-protection. This document delves into the core methodologies of standard and reverse-direction oligonucleotide synthesis, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams to elucidate key processes.
Introduction to Phosphoramidite Chemistry
Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, enabling the production of DNA and RNA strands with high fidelity and efficiency.[1][2] The process relies on the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain on a solid support.[3][4] The synthesis cycle, which is typically automated, consists of four main steps: deblocking, coupling, capping, and oxidation. Protecting groups are essential to this methodology, preventing unwanted side reactions at reactive sites on the nucleobase, the 5'-hydroxyl group, and the phosphate backbone.
The Standard 3'→5' Synthesis: The Role of the Solid Support as 3'-Protection
In conventional solid-phase oligonucleotide synthesis, the process proceeds in the 3' to 5' direction. The first nucleoside is attached to a solid support, typically controlled pore glass (CPG) or polystyrene, via its 3'-hydroxyl group. This covalent linkage to the solid support effectively serves as the protection for the 3'-terminus of the growing oligonucleotide chain throughout the synthesis.
The synthesis cycle then proceeds with the addition of phosphoramidite monomers to the free 5'-hydroxyl group of the support-bound nucleoside. Each phosphoramidite monomer has its 5'-hydroxyl group protected, commonly by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle to allow for the addition of the next base.
The Standard Synthesis Cycle
The four-step cycle of 3'→5' phosphoramidite synthesis is a meticulously controlled process to ensure high coupling efficiency at each step.
-
Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, to expose the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a derivative, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Caption: The four-step cycle of standard 3'→5' phosphoramidite oligonucleotide synthesis.
Reverse (5'→3') Synthesis: The Concept of 3'-Hydroxyl Protection
While the 3'→5' synthesis is the most common approach, there are specific applications that necessitate synthesis in the reverse (5'→3') direction. This method is particularly useful for the preparation of oligonucleotides with 3'-modifications, such as the attachment of ligands, chromophores, or other functional moieties, and for creating nuclease-resistant linkages at the 3'-terminus.
In reverse synthesis, the phosphoramidite monomers are designed with the phosphoramidite group at the 5'-position and a protecting group on the 3'-hydroxyl. The most commonly used protecting group for the 3'-hydroxyl in this context is the same DMT group typically found on the 5'-hydroxyl in standard synthesis.
Structure of a 3'-Protected Phosphoramidite for Reverse Synthesis
The key building block for 5'→3' synthesis is a nucleoside phosphoramidite where the positions of the protecting group and the reactive phosphoramidite moiety are swapped compared to the standard monomers.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. santiago-lab.com [santiago-lab.com]
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthetic DNA Synthesis and Assembly: Putting the Synthetic in Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-DMTr-dA Derivatives in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3'-DMTr-dA and its related compounds, which are critical reagents in the chemical synthesis of oligonucleotides. Given the potential ambiguity of the term "this compound," this document clarifies the nomenclature and presents data on the most relevant molecules used in research and development. The focus is on phosphoramidite chemistry, the gold-standard for DNA and RNA synthesis.
Data Presentation: Quantitative Summary
The nomenclature "this compound" can be ambiguous. In the context of standard oligonucleotide synthesis, the dimethoxytrityl (DMTr) group is typically attached to the 5' hydroxyl group of the deoxyadenosine (dA) nucleoside to control the direction of chain elongation. The 3' position is modified with a reactive phosphoramidite group. However, to provide a comprehensive overview, this table includes various related structures. The most common and relevant compound for oligonucleotide synthesis is N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.
| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-(O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite) | DMT-dA(Bz) Amidite | 98796-53-3 | C₄₇H₅₂N₇O₇P | 857.93[1] |
| (n6-benzoyl)-5'-o-[(n,n-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-o-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | This compound | 140712-82-9 | C₄₇H₅₂N₇O₇P | 857.93[2] |
| 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine | DMT-dA | 17331-22-5 | C₃₁H₃₁N₅O₅ | 553.6[3][4][5] |
| N⁶-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine | Dmt-Da-Bz | Not specified | C₃₈H₃₅N₅O₆ | 657.7 |
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
The following protocol outlines the standard phosphoramidite method for solid-phase synthesis of DNA oligonucleotides, a process for which DMT-dA(Bz) phosphoramidite is a key building block.
I. Synthesis Cycle: Step-by-Step Nucleotide Addition
Solid-phase oligonucleotide synthesis is an iterative process involving four main steps per nucleotide addition, proceeding in the 3' to 5' direction.
A. Step 1: Detritylation
-
Objective: To remove the 5'-DMT protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: Trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).
-
Procedure: A solution of TCA in DCM is passed through the synthesis column. The DMT cation is cleaved, producing a characteristic orange color, which can be quantified spectrophotometrically at 495 nm to monitor coupling efficiency.
B. Step 2: Coupling
-
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-dA(Bz) phosphoramidite).
-
Reagents:
-
Nucleoside phosphoramidite (e.g., DMT-dA(Bz) phosphoramidite) dissolved in anhydrous acetonitrile.
-
An activator, such as 1H-tetrazole or its derivatives (e.g., 5-(ethylthio)-1H-tetrazole), also in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside.
C. Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent synthesis cycles, preventing the formation of deletion mutations (n-1 sequences).
-
Reagents:
-
Cap A: Acetic anhydride, typically in tetrahydrofuran (THF).
-
Cap B: N-methylimidazole (NMI) in THF.
-
-
Procedure: A mixture of Cap A and Cap B is introduced into the column. The NMI catalyzes the acetylation of the unreacted 5'-hydroxyl groups, rendering them inert.
D. Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester, which is the natural backbone of DNA.
-
Reagents: A solution of iodine (I₂) in a mixture of water and pyridine or THF.
-
Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) center of the phosphite triester to a P(V) phosphate triester.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
II. Post-Synthesis Cleavage and Deprotection
A. Cleavage from Solid Support
-
Objective: To release the synthesized oligonucleotide from the solid support.
-
Reagent: Concentrated aqueous ammonium hydroxide.
-
Procedure: The solid support is incubated with ammonium hydroxide, which cleaves the ester linkage connecting the oligonucleotide to the support.
B. Base Deprotection
-
Objective: To remove the protecting groups (e.g., benzoyl from dA) from the nucleobases.
-
Reagent: Concentrated aqueous ammonium hydroxide, often at an elevated temperature (e.g., 55°C) for several hours.
-
Procedure: The oligonucleotide solution from the cleavage step is heated. This removes the benzoyl groups from adenine and cytosine, and the isobutyryl group from guanine. For more sensitive oligonucleotides, milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (AMA), can be employed to shorten the deprotection time.
C. Phosphate Deprotection
-
Objective: To remove the 2-cyanoethyl protecting groups from the phosphate backbone.
-
Mechanism: This occurs via a β-elimination reaction and is typically accomplished by the same ammonium hydroxide treatment used for cleavage and base deprotection.
III. Purification
Following deprotection, the crude oligonucleotide solution contains the full-length product, truncated sequences, and cleaved protecting groups. Purification is typically performed using methods such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. If the final DMT group is left on ("DMT-on" synthesis), the full-length product is significantly more hydrophobic than the failure sequences, facilitating purification.
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size and is effective for purifying long oligonucleotides.
Mandatory Visualizations
Oligonucleotide Synthesis Workflow
The following diagram illustrates the cyclical nature of solid-phase phosphoramidite chemistry for oligonucleotide synthesis.
Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.
Logical Relationship of Synthesis Components
This diagram shows the relationship between the key chemical entities involved in the coupling step of oligonucleotide synthesis.
Caption: Key molecular interactions during the coupling step of phosphoramidite chemistry.
References
- 1. atdbio.com [atdbio.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
An In-depth Technical Guide to the Solubility and Stability of 3'-DMTr-dA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 3'-O-(4,4'-dimethoxytrityl)deoxyadenosine (3'-DMTr-dA), a critical building block in the chemical synthesis of oligonucleotides. Understanding the solubility and stability of this compound is paramount for the successful design and execution of synthetic protocols, ensuring high yield and purity of the final oligonucleotide product.
Solubility Profile
This compound is a lipophilic molecule due to the bulky, nonpolar 4,4'-dimethoxytrityl (DMTr) group. This property dictates its solubility in various organic solvents. It is expected to be soluble in common aprotic organic solvents used in oligonucleotide synthesis.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Compound | Solubility | Reference |
| Acetonitrile (MeCN) | This compound | Expected to be soluble | General knowledge from oligonucleotide synthesis protocols |
| Dichloromethane (DCM) | This compound | Expected to be soluble | General knowledge from oligonucleotide synthesis protocols |
| Tetrahydrofuran (THF) | This compound | Expected to be soluble | General knowledge from oligonucleotide synthesis protocols |
| Methanol:Acetonitrile (50:50) | 5'-DMT-2'-deoxyadenosine (N-Bz) | 10% solution achievable | [] |
| Dimethyl Sulfoxide (DMSO) | 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | 50 mg/mL | [3] |
| Dimethylformamide (DMF) | 5'-Deoxyadenosine | ~30 mg/mL | [4] |
Note: The solubility of 5'-DMT-2'-deoxyadenosine (N-Bz) and other related compounds provides a useful proxy for estimating the solubility of this compound. The actual solubility should be determined experimentally for specific applications.
Experimental Protocol for Solubility Determination
A straightforward method to determine the solubility of this compound in a specific organic solvent is as follows:
-
Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a small, clean, and dry vial.
-
Solvent Addition: Add a measured volume of the desired organic solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vigorously vortex or agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Titration: If the solid has completely dissolved, continue to add small, precise amounts of this compound until a saturated solution with visible excess solid is achieved. If the initial amount did not dissolve, add small, measured volumes of the solvent incrementally until complete dissolution is observed.
-
Equilibration: For more precise measurements, the saturated solution should be agitated for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Quantification: After equilibration, centrifuge the sample to pellet the excess solid. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved this compound is determined gravimetrically. Alternatively, the concentration in the supernatant can be determined using UV-Vis spectrophotometry by preparing a calibration curve.
Stability Profile
The stability of this compound is primarily influenced by two key factors: the acid-lability of the 5'-O-DMTr protecting group and the stability of the N-glycosidic bond of the deoxyadenosine nucleoside.
Stability of the DMTr Protecting Group
The dimethoxytrityl (DMTr) group is a cornerstone of oligonucleotide synthesis due to its stability under basic and neutral conditions and its rapid removal under mild acidic conditions.
Acidic Conditions: The primary degradation pathway for the DMTr group is acid-catalyzed hydrolysis (detritylation). This reaction is intentionally employed during the deblocking step of solid-phase oligonucleotide synthesis. The rate of detritylation is dependent on the acid strength and concentration, the solvent, and the temperature.
Table 2: Conditions for Detritylation of DMTr-protected Nucleosides
| Acid | Concentration | Solvent | Time | Reference |
| Trichloroacetic Acid (TCA) | 3% | Dichloromethane (DCM) | ~20 seconds | |
| Dichloroacetic Acid (DCA) | 1.5% | Dichloromethane (DCM) | ~60 seconds | |
| Dichloroacetic Acid (DCA) | 3% | Dichloromethane (DCM) | Not specified | |
| 50 mM TEAA Buffer (pH 5.0) | - | Aqueous | 60 min at 40°C | [] |
Under strongly acidic conditions, the detritylation is rapid. Milder acidic conditions, such as those used for purification or analysis, can also lead to the slow removal of the DMTr group, especially at elevated temperatures.
Basic and Neutral Conditions: The DMTr group is generally stable under the basic conditions used for the deprotection of base-labile protecting groups on the nucleobases (e.g., ammonia, methylamine). It is also stable in neutral aqueous and most organic solvents under standard storage conditions.
Stability of the N-glycosidic Bond (Depurination)
A second potential degradation pathway for this compound is the cleavage of the N-glycosidic bond, leading to the loss of the adenine base, a process known as depurination. This reaction is also catalyzed by acidic conditions.
Depurination is a known side reaction during the acidic detritylation step in oligonucleotide synthesis, although it is generally a slow process under the brief acidic treatment times used. The rate of depurination increases significantly at lower pH and higher temperatures. For deoxyadenosine, protonation at the N7 position of the purine ring weakens the N-glycosidic bond, facilitating its cleavage.
While specific kinetic data for the depurination of this compound is not available, studies on unmodified deoxyadenosine show that the rate of depurination is highly dependent on pH.
Experimental Workflows and Degradation Pathways
The primary application of this compound is in solid-phase oligonucleotide synthesis. Understanding this workflow is key to appreciating the practical implications of its stability and solubility.
References
The Cornerstone of RNA Analysis: A Technical Guide to Reverse DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of reverse DNA synthesis, a fundamental process in molecular biology that enables the conversion of RNA into complementary DNA (cDNA). This technology is pivotal for a wide array of applications, from basic research in gene expression to the development of novel diagnostics and therapeutics. This document provides a comprehensive overview of the enzymatic machinery, reaction mechanisms, and detailed protocols essential for the successful application of reverse transcription in the laboratory.
Fundamental Principles of Reverse Transcription
Reverse transcription is the process of synthesizing a DNA copy from an RNA template, a reaction catalyzed by an enzyme known as reverse transcriptase (RT).[1] This process is a notable exception to the central dogma of molecular biology, which originally postulated a unidirectional flow of genetic information from DNA to RNA to protein.[2] First discovered in retroviruses, such as the human immunodeficiency virus (HIV), reverse transcriptases are crucial for the replication of these viruses by converting their RNA genomes into DNA, which can then be integrated into the host cell's genome.[2][3]
Beyond virology, reverse transcription plays a vital role in eukaryotic genetics, where it is involved in the propagation of retrotransposons and the maintenance of chromosome ends by the enzyme telomerase.[2] In the realm of molecular biology, reverse transcription is the foundational technology for the analysis of RNA. By converting RNA, which is inherently less stable, into more stable cDNA, researchers can study gene expression, clone genes, and create cDNA libraries.
The core reaction of reverse transcription involves three key enzymatic activities inherent to most reverse transcriptases:
-
RNA-dependent DNA polymerase activity: This is the primary function, where the enzyme reads the RNA template and synthesizes a complementary DNA strand.
-
RNase H activity: This activity degrades the RNA strand within an RNA:DNA hybrid, which is crucial for the subsequent synthesis of the second DNA strand. However, for some applications like the generation of long cDNAs, this activity can be undesirable as it may prematurely degrade the template.
-
DNA-dependent DNA polymerase activity: Once the initial cDNA strand is synthesized, this activity allows the enzyme to use the newly created cDNA as a template to synthesize a second, complementary DNA strand, resulting in a double-stranded DNA molecule.
The Enzymatic Workhorse: Reverse Transcriptases
A variety of reverse transcriptases are commercially available, each with distinct properties that make them suitable for different applications. The most commonly used are derived from Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MuLV). Through genetic engineering, numerous variants with improved characteristics have been developed.
Key Properties of Reverse Transcriptases:
-
Thermostability: The optimal temperature at which an enzyme functions is critical, especially when dealing with RNA templates that have significant secondary structures. Higher temperatures can help to denature these structures, allowing the reverse transcriptase to proceed. Wild-type M-MuLV RT has an optimal temperature of around 37°C, while AMV RT is more thermostable, with an optimum between 42-48°C. Engineered enzymes can have even higher thermostability, with some active up to 55°C or higher.
-
Processivity: This refers to the number of nucleotides the enzyme can incorporate in a single binding event. High processivity is desirable for the synthesis of long cDNAs. Engineered M-MuLV reverse transcriptases can have significantly higher processivity than their wild-type counterparts.
-
Fidelity: The accuracy of the synthesized DNA strand is crucial for applications like sequencing and cloning. The error rate of reverse transcriptases is an important consideration. M-MuLV-based RTs generally have a lower error rate than AMV RT.
-
RNase H Activity: As mentioned, the intrinsic RNase H activity can be detrimental for the synthesis of long cDNAs. Many commercial reverse transcriptases are available in RNase H-deficient (H-) forms, which have been engineered to reduce or eliminate this activity.
Comparison of Common Reverse Transcriptases:
| Property | M-MuLV Reverse Transcriptase (Wild-Type) | AMV Reverse Transcriptase (Wild-Type) | Engineered M-MuLV RT (e.g., SuperScript™ III) |
| Optimal Temperature | 37°C | 42-48°C | 50-55°C |
| Processivity | Moderate | High | Very High |
| Fidelity (Error Rate) | 1 in 15,000 - 27,000 bases | Higher than M-MuLV | Improved over wild-type |
| RNase H Activity | Present (lower than AMV) | Present (higher than M-MuLV) | Reduced or absent |
| cDNA Length | Up to 7 kb | Generally shorter than M-MuLV due to RNase H | >12 kb |
Visualizing the Process: Key Workflows and Mechanisms
To better understand the intricate processes of reverse transcription, the following diagrams illustrate the mechanism of retroviral reverse transcription and the workflows for common laboratory applications.
References
An In-depth Technical Guide to the 3'-O-DMTr Protecting Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4,4'-dimethoxytrityl (DMTr) group is a cornerstone of automated solid-phase oligonucleotide synthesis, prized for its acid lability and the chromophoric nature of its cation, which allows for real-time monitoring of synthesis efficiency. While its application in protecting the 5'-hydroxyl group of nucleosides is ubiquitous for standard 3' to 5' oligonucleotide synthesis, the strategic placement of the DMTr group on the 3'-hydroxyl function (3'-O-DMTr) opens the door to specialized applications, most notably the inverse (5' to 3') synthesis of oligonucleotides. This guide provides a comprehensive technical overview of the 3'-O-DMTr protecting group, from the synthesis of the protected monomers to their application in solid-phase synthesis.
Chemical Properties and Rationale for Use
The DMTr group is a bulky protecting group that is readily cleaved under mild acidic conditions, leaving a free hydroxyl group for the subsequent coupling reaction. The stability of the dimethoxytrityl cation formed upon cleavage is enhanced by the electron-donating methoxy groups, which also impart a characteristic orange color, allowing for spectrophotometric quantification of the detritylation step and, consequently, the coupling efficiency of the preceding cycle.
While the 5'-hydroxyl is the primary alcohol and generally more reactive, selective protection of the secondary 3'-hydroxyl group is achievable, albeit with more complex synthetic strategies. The use of 3'-O-DMTr protected nucleosides is essential for applications requiring a free 5'-hydroxyl group on the growing oligonucleotide chain, such as in inverse 5' to 3' synthesis. This alternative direction of synthesis is crucial for preparing oligonucleotides with 3'-modifications or for certain structural studies.
Synthesis of 3'-O-DMTr-2'-deoxynucleosides
The synthesis of 3'-O-DMTr protected nucleosides requires a strategy to differentiate between the 3'- and 5'-hydroxyl groups. Several methods have been developed, including both chemical and chemoenzymatic approaches.
Chemoenzymatic Synthesis Protocol
A highly efficient and scalable method involves the enzymatic acylation of the 5'-hydroxyl group, followed by chemical tritylation of the 3'-hydroxyl and subsequent deprotection of the 5'-position.
Experimental Protocol:
-
Enzymatic 5'-O-Levulinylation:
-
Suspend the desired 2'-deoxynucleoside and acetonoxime levulinate in an appropriate solvent.
-
Add Candida antarctica lipase B (CAL-B) to the suspension.
-
Stir the reaction at a controlled temperature until completion (monitored by TLC).
-
Isolate the 5'-O-levulinyl-2'-deoxynucleoside by precipitation and/or chromatography.
-
-
3'-O-Dimethoxytritylation:
-
Dissolve the 5'-O-levulinyl-2'-deoxynucleoside in anhydrous 1,4-dioxane.
-
Add triethylamine (Et3N) and 4,4'-dimethoxytrityl chloride (DMTrCl).
-
Stir the mixture at an elevated temperature (e.g., 70 °C) for several hours.
-
Work up the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate and extracting with dichloromethane.
-
Dry the organic extracts and evaporate to dryness.
-
-
Deprotection of the 5'-O-Levulinyl Group:
-
Dissolve the fully protected deoxynucleoside in anhydrous pyridine.
-
Add a solution of 1 M hydrazine hydrate in a pyridine/acetic acid mixture.
-
Stir the solution at room temperature for a specified time depending on the nucleoside.
-
Quench the reaction with pentane-2,4-dione.
-
Partition the mixture between dichloromethane and water.
-
Isolate the 3'-O-DMTr-2'-deoxynucleoside by silica gel chromatography.
-
Chemical Synthesis Protocol
An alternative, purely chemical approach involves the transient protection of the 5'-hydroxyl group, followed by 3'-O-tritylation and subsequent deprotection.
Experimental Protocol:
-
Transient 5'-O-Silylation:
-
Protect the 5'-hydroxyl group of the 2'-deoxynucleoside with a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS).
-
-
3'-O-Dimethoxytritylation:
-
React the 5'-O-silylated nucleoside with DMTrCl in pyridine.
-
-
5'-O-Desilylation:
-
Remove the silyl group using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the 3'-O-DMTr-2'-deoxynucleoside.
-
Quantitative Data on Synthesis Yields
| Method | Starting Material | Key Reagents | Yield | Reference |
| Chemoenzymatic | Thymidine | CAL-B, Acetonoxime levulinate, DMTrCl, Hydrazine hydrate | 73% (overall) | [1] |
| Chemoenzymatic | N-protected dC, dA, dG | CAL-B, Acetonoxime levulinate, DMTrCl, Hydrazine hydrate | 68-77% | [1] |
| Chemical (Benzoyl protection) | 5'-O-Benzoyl-Thymidine | DMTrCl, Sodium methoxide | 90% | [1] |
Preparation of 3'-O-DMTr-5'-phosphoramidites
For use in automated solid-phase synthesis, the 3'-O-DMTr protected nucleoside must be converted into a phosphoramidite derivative at the 5'-hydroxyl position.
Experimental Protocol:
-
Phosphitylation:
-
Render the 3'-O-DMTr-2'-deoxynucleoside anhydrous by co-evaporation with a dry solvent (e.g., pyridine, toluene, acetonitrile).
-
Dissolve the dried nucleoside in anhydrous dichloromethane.
-
Add bis(diisopropylamino)(2-cyanoethoxy)phosphine and an activator, such as 1H-tetrazole or diisopropylamine.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform and purify by silica gel chromatography.
-
Inverse (5' to 3') Solid-Phase Oligonucleotide Synthesis
The primary application of 3'-O-DMTr-5'-phosphoramidites is in the solid-phase synthesis of oligonucleotides in the 5' to 3' direction. This is the reverse of the standard synthesis direction.
Experimental Workflow
The synthesis cycle for inverse oligonucleotide synthesis is analogous to the standard 3' to 5' cycle, with the key difference being the position of the protecting group and the reactive hydroxyl group.
Caption: Workflow for inverse (5' to 3') solid-phase oligonucleotide synthesis.
Detailed Protocol for a Single Synthesis Cycle
-
Starting Material: A solid support (e.g., CPG) with a nucleoside attached via its 5'-hydroxyl group, leaving the 3'-hydroxyl group free.
-
Coupling: The support-bound nucleoside is reacted with a 3'-O-DMTr-5'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite and an activator (e.g., tetrazole) in anhydrous acetonitrile. The free 3'-hydroxyl of the support-bound nucleoside attacks the phosphorus of the incoming phosphoramidite.
-
Capping: Any unreacted 3'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
Detritylation: The 3'-O-DMTr protecting group of the newly added nucleotide is removed with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 3'-hydroxyl group for the next coupling cycle.
Detritylation: The Key Deprotection Step
The cleavage of the DMTr group is a critical step in each synthesis cycle. The efficiency of this reaction is crucial for the overall yield of the final oligonucleotide.
Mechanism of Detritylation
The acid-catalyzed detritylation proceeds via a carbocation intermediate. The stability of the dimethoxytrityl cation facilitates the reaction.
Caption: Acid-catalyzed detritylation of a 3'-O-DMTr protected nucleoside.
Experimental Protocol for Post-Synthesis Detritylation
For oligonucleotides purified with the final 3'-O-DMTr group intact ("trityl-on"), a manual detritylation step is required.
-
Dissolution: Dissolve the dried, trityl-on oligonucleotide in 80% acetic acid.
-
Incubation: Let the solution stand at room temperature for approximately 20-30 minutes.
-
Precipitation: Add a solution of 3 M sodium acetate and ethanol to precipitate the detritylated oligonucleotide.
-
Washing and Drying: Centrifuge to pellet the oligonucleotide, wash with ethanol, and dry under vacuum.
Quantitative Data on Detritylation
The detritylation reaction can be monitored spectrophotometrically by measuring the absorbance of the DMTr cation at approximately 498 nm. This allows for the calculation of the stepwise coupling efficiency. Mild detritylation conditions are often preferred to minimize side reactions such as depurination.
| Condition | Reagent | Time | Yield | Notes | Reference |
| Mild Acidic Buffer (pH 4.5, 40 °C) | TEAA buffer | 60 min | >97% | Minimizes depurination, especially for sensitive modified nucleosides. | |
| Standard Post-Synthesis | 80% Acetic Acid | 20-30 min | High | Standard procedure for manual detritylation. | |
| On-Synthesizer | 3% TCA in DCM | ~1-2 min | High | Standard automated synthesizer condition. |
Logical Decision-Making for Synthesis Direction
The choice between standard (3' to 5') and inverse (5' to 3') oligonucleotide synthesis depends on the specific requirements of the final product.
References
An In-depth Technical Guide to Exploratory Studies Using 5' to 3' Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5' to 3' oligonucleotide synthesis, a pivotal technology in modern molecular biology and drug development. While the standard phosphoramidite chemistry proceeds in the 3' to 5' direction, synthesis in the 5' to 3' direction offers unique advantages for specific applications. This document details the core methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for utilizing these synthesized oligonucleotides in exploratory studies, particularly in the context of signaling pathway modulation.
Introduction to 5' to 3' Oligonucleotide Synthesis
Chemical oligonucleotide synthesis is the cornerstone of numerous molecular biology applications, from PCR primers to therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2] The predominant method, solid-phase phosphoramidite synthesis, is typically performed in the 3' to 5' direction due to the higher reactivity of the 5'-hydroxyl group, which simplifies the protection chemistry.[3]
However, specific research and therapeutic applications necessitate the synthesis of oligonucleotides in the 5' to 3' direction. This "reverse" synthesis is crucial for:
-
Generation of Nuclease-Resistant Linkages: Creating 3'-3' and 5'-5' linkages at the termini of oligonucleotides provides protection against exonuclease degradation, a significant hurdle in the development of oligonucleotide-based therapeutics.[3]
-
Synthesis of Parallel Stranded Oligonucleotides: Utilizing 5'-phosphoramidites allows for the creation of hairpin loops where the strands run parallel, which is valuable for structural studies of DNA and RNA.[3]
-
Surface Attachment for Enzymatic Reactions: Synthesizing oligonucleotides with a free 3'-hydroxyl end is essential for applications involving enzymatic extension, such as in certain microarray platforms for genotyping and resequencing.
Methodologies for 5' to 3' Oligonucleotide Synthesis
The synthesis of oligonucleotides in the 5' to 3' direction can be achieved through both chemical and enzymatic methods, each with distinct protocols and applications.
Chemical Synthesis: The Phosphoramidite Method
The phosphoramidite method remains the gold standard for chemical oligonucleotide synthesis and can be adapted for the 5' to 3' direction by using "reverse" phosphoramidites, where the phosphoramidite group is at the 5'-position and the dimethoxytrityl (DMT) protecting group is at the 3'-position.
Solid-phase synthesis, where the growing oligonucleotide chain is attached to a solid support, is the most common method for automated oligonucleotide synthesis.
Experimental Protocol: 5' to 3' Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps in a single synthesis cycle.
-
Support Preparation: The synthesis begins with a solid support (e.g., controlled pore glass - CPG) functionalized with the initial nucleoside attached via its 5'-hydroxyl group. The 3'-hydroxyl group is protected with a DMT group.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).
-
Procedure: The DMT group is removed from the 3'-hydroxyl of the support-bound nucleoside by treatment with the acidic solution. This step is monitored by measuring the absorbance of the released trityl cation at 495 nm to assess coupling efficiency.
-
Duration: Typically 1-3 minutes.
-
-
Coupling:
-
Reagents:
-
Reverse (5'-) phosphoramidite of the next nucleoside base.
-
Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole in anhydrous acetonitrile.
-
-
Procedure: The reverse phosphoramidite is activated by the tetrazole derivative and then coupled to the free 3'-hydroxyl group of the growing oligonucleotide chain.
-
Duration: 2-10 minutes, depending on the nucleoside and scale.
-
-
Capping:
-
Reagents:
-
Capping A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.
-
Capping B: N-methylimidazole in THF.
-
-
Procedure: Any unreacted 3'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.
-
Duration: Approximately 1-2 minutes.
-
-
Oxidation:
-
Reagent: 0.02-0.1 M Iodine in a solution of THF/water/pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
Duration: Approximately 1 minute.
-
-
Cleavage and Deprotection:
-
Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine.
-
Procedure: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed.
-
-
Purification: The final product is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Liquid-phase synthesis offers advantages for large-scale production by carrying out the reaction in a homogeneous solution, with the growing oligonucleotide attached to a soluble polymer support like polyethylene glycol (PEG).
Experimental Protocol: High-Efficiency Liquid-Phase (HELP) Synthesis
-
Support Solubilization: The PEG-supported oligonucleotide is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Synthesis Cycle: The same four steps as solid-phase synthesis (deblocking, coupling, capping, oxidation) are performed in solution.
-
Precipitation: After each coupling step, the PEG-supported oligonucleotide is precipitated from the solution by adding a non-solvent like diethyl ether or methyl-tert-butyl ether (MTBE). This allows for the removal of excess reagents and byproducts.
-
Cleavage and Deprotection: Similar to solid-phase synthesis, the final oligonucleotide is cleaved from the PEG support and deprotected.
Enzymatic Synthesis
Enzymatic methods for oligonucleotide synthesis are an emerging alternative to chemical synthesis, offering the potential for longer oligonucleotides with fewer errors and reduced hazardous waste. Terminal deoxynucleotidyl transferase (TdT) is a key enzyme in this process as it can add nucleotides to the 3'-end of a DNA strand without a template.
Experimental Protocol: Enzymatic 5' to 3' Oligonucleotide Synthesis using TdT
-
Initiator Preparation: A single-stranded DNA initiator with a free 3'-hydroxyl group is prepared.
-
Reaction Setup: The initiator is incubated in a reaction buffer containing:
-
100 mM potassium cacodylate
-
1 mM CoCl₂
-
0.1 mM DTT, pH 6.8
-
The desired 3'-reversibly terminated deoxynucleoside triphosphate (dNTP).
-
Engineered TdT enzyme.
-
-
Extension: The TdT incorporates a single nucleotide onto the 3'-end of the initiator. The reversible terminator on the added nucleotide prevents further additions.
-
Deblocking: The terminating group on the newly added nucleotide is chemically or photolytically removed, generating a free 3'-hydroxyl group for the next cycle.
-
Wash: Excess reagents are washed away before initiating the next coupling cycle.
Quantitative Data Presentation
The efficiency and fidelity of oligonucleotide synthesis are critical for the successful application of the final product. The following tables summarize key quantitative data for different synthesis methods.
Table 1: Comparison of Average Stepwise Coupling Efficiency
| Synthesis Method | Direction | Average Coupling Efficiency (%) | Reference |
| Solid-Phase Phosphoramidite | 3' to 5' | 98.5 - 99.5 | |
| Solid-Phase Phosphoramidite | 5' to 3' | 94 - 98 | |
| Enzymatic (TdT-mediated) | 5' to 3' | ~98.7 |
Table 2: Theoretical Yield of Full-Length Product (%) Based on Coupling Efficiency
| Oligonucleotide Length | 99.5% Efficiency | 99.0% Efficiency | 98.0% Efficiency |
| 20-mer | 90.9 | 82.6 | 68.1 |
| 40-mer | 82.2 | 67.6 | 45.5 |
| 60-mer | 74.4 | 55.3 | 30.4 |
| 80-mer | 67.3 | 45.2 | 20.3 |
| 100-mer | 60.9 | 37.0 | 13.5 |
Calculations are based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Table 3: Common Error Rates in Chemical Oligonucleotide Synthesis
| Error Type | Frequency | Cause | Reference |
| Deletions | 1 in 100 to 1 in 1500 nucleotides | Incomplete capping or detritylation | |
| Substitutions | 1 in 80 to 1 in 4000 nucleotides | Contamination of phosphoramidites | |
| Insertions | Up to 0.4% per base | DMT cleavage by excess activator |
Application in Exploratory Studies: Targeting the MAPK Signaling Pathway
Oligonucleotides synthesized in the 5' to 3' direction, particularly ASOs and siRNAs, are powerful tools for dissecting signaling pathways by specifically knocking down the expression of key proteins. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is implicated in many diseases, including cancer.
Experimental Workflow for siRNA-Mediated Knockdown of ERK1/2
This workflow describes a typical experiment to investigate the role of ERK1/2, key kinases in the MAPK pathway, using siRNA.
Experimental Protocol: siRNA-Mediated Knockdown of ERK1/2 in U2-OS Cells
-
siRNA Design and Synthesis:
-
Design siRNAs targeting human ERK1/2 mRNA. At least two independent siRNAs should be used to control for off-target effects.
-
Synthesize the siRNAs using the 5' to 3' phosphoramidite method.
-
A non-targeting control siRNA should also be synthesized.
-
-
Cell Culture and Transfection:
-
Culture human osteosarcoma U2-OS cells in appropriate media.
-
Transfect the cells with ERK1/2-specific siRNAs or control siRNA using a suitable transfection reagent. Optimize transfection conditions to maximize knockdown and minimize cytotoxicity.
-
-
Analysis of Gene Knockdown:
-
qRT-PCR: Harvest cells 48 hours post-transfection and extract total RNA. Perform quantitative real-time PCR to measure ERK1/2 mRNA levels relative to a housekeeping gene.
-
Western Blot: Harvest cells 48 hours post-transfection and prepare protein lysates. Perform Western blotting to detect ERK1/2 protein levels.
-
-
Phenotypic Analysis:
-
Cell Proliferation Assay: Seed transfected cells and measure proliferation at various time points using methods like MTT or cell counting.
-
Cell Cycle Analysis: Harvest cells, stain with propidium iodide, and analyze the cell cycle distribution by flow cytometry.
-
Apoptosis Assay: Assess apoptosis by Annexin V/PI staining and flow cytometry.
-
Chemosensitivity Assay: Treat transfected cells with a chemotherapeutic agent (e.g., cisplatin) and measure cell viability to determine if ERK1/2 knockdown enhances chemosensitivity.
-
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Workflow for 5' to 3' Solid-Phase Oligonucleotide Synthesis.
Experimental Workflow for siRNA-Mediated Gene Knockdown
Caption: Experimental workflow for studying gene function using siRNA.
MAPK Signaling Pathway and Point of siRNA Intervention
Caption: The MAPK signaling cascade with siRNA intervention point.
References
Methodological & Application
Application Notes and Protocols for 5' to 3' Oligonucleotide Synthesis using 3'-DMTr-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical oligonucleotide synthesis is a cornerstone of modern molecular biology and drug development, enabling access to custom DNA and RNA sequences for a myriad of applications. The most prevalent method for this synthesis is the phosphoramidite solid-phase approach, which is conventionally performed in the 3' to 5' direction.[1][2][3] This is primarily due to the greater reactivity of the primary 5'-hydroxyl group, which simplifies the synthesis of the standard 5'-dimethoxytrityl (DMTr) protected phosphoramidite monomers.[4]
However, certain applications necessitate the synthesis of oligonucleotides in the opposite, or 5' to 3', direction. These include the creation of oligonucleotides with terminal 3'-3' or 5'-5' linkages to confer resistance to exonuclease degradation, the use of 5'-modifier phosphoramidites as 3' modifiers, and the synthesis of support-bound oligonucleotides with a free 3'-hydroxyl group for polymerase-mediated extension.[5]
This application note provides a detailed protocol for the less common but equally important 5' to 3' oligonucleotide synthesis. The key to this process is the use of nucleoside phosphoramidites with a protecting group on the 3'-hydroxyl, such as 3'-DMTr-deoxyadenosine (3'-DMTr-dA). The synthesis cycle, while mechanistically similar to the conventional method, is chemically inverted.
Experimental Workflow for 5' to 3' Oligonucleotide Synthesis
Caption: Workflow of the 5' to 3' oligonucleotide synthesis cycle.
Experimental Protocols
Materials and Reagents
-
Solid Support: Controlled pore glass (CPG) or polystyrene support with a linker terminating in a free 5'-hydroxyl group.
-
Phosphoramidites: 3'-DMTr protected deoxynucleoside phosphoramidites (e.g., this compound-CE phosphoramidite, 3'-DMTr-dC-CE phosphoramidite, 3'-DMTr-dG-CE phosphoramidite, 3'-DMTr-dT-CE phosphoramidite) dissolved in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).
-
Activator: 0.45 M 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride/2,6-lutidine/THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
-
Cleavage and Deprotection Reagent: Concentrated ammonium hydroxide.
-
Purification System: High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) system.
Protocol for a Single Synthesis Cycle
This protocol is intended for use with an automated DNA synthesizer. Timings and volumes may need to be optimized based on the specific instrument and scale of synthesis.
-
Preparation:
-
Pack the synthesis column with the appropriate solid support.
-
Install the phosphoramidite, activator, and other reagent bottles on the synthesizer.
-
Ensure all solvents are anhydrous to maintain high coupling efficiency.
-
-
Initial Coupling (First Base):
-
The synthesis begins with the solid support which has a free 5'-hydroxyl group.
-
The first 3'-DMTr protected phosphoramidite (e.g., this compound) is activated and coupled to the support.
-
-
Synthesis Cycle:
-
Step 1: Detritylation (Deblocking)
-
The column is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA or DCA in DCM) is passed through the column to remove the 3'-DMTr protecting group from the newly added nucleotide, exposing a free 3'-hydroxyl group.
-
The orange-colored DMT cation released can be quantified spectrophotometrically to monitor coupling efficiency in real-time.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMTr group.
-
-
Step 2: Coupling
-
The next 3'-DMTr protected phosphoramidite and the activator solution are simultaneously delivered to the column.
-
The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling times are typically short (around 30 seconds for standard bases), but may be longer for modified bases.
-
-
Step 3: Capping
-
To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are irreversibly blocked.
-
A mixture of Capping A and Capping B solutions is passed through the column to acetylate these unreacted groups.
-
The column is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester.
-
The oxidizing solution (Iodine in THF/Pyridine/Water) is passed through the column.
-
The column is washed with anhydrous acetonitrile.
-
-
-
Repeat Cycle:
-
The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
-
-
Final Detritylation (Optional):
-
If the final oligonucleotide is required with a free 3'-hydroxyl group ("DMT-off"), a final detritylation step is performed.
-
For applications requiring purification via reverse-phase HPLC, the final 3'-DMTr group is often left on ("DMT-on") to aid in separation.
-
Post-Synthesis Cleavage, Deprotection, and Purification
-
Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support by incubation with concentrated ammonium hydroxide.
-
Base Deprotection: The same ammonium hydroxide treatment removes the protecting groups from the nucleotide bases.
-
Purification: The crude oligonucleotide solution contains the full-length product as well as truncated sequences and other small molecule impurities. Purification is essential for most applications.
-
Desalting: Removes residual salts and small molecules.
-
Reverse-Phase HPLC: Effective for purifying "DMT-on" oligonucleotides, separating the hydrophobic full-length product from "DMT-off" failure sequences.
-
Ion-Exchange HPLC: Separates oligonucleotides based on charge, which is proportional to their length.
-
PAGE: Provides high resolution for purifying long oligonucleotides.
-
Data Presentation
The overall yield and purity of the synthesized oligonucleotide are critically dependent on the coupling efficiency at each step. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.
Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 68% | 83% | 91% |
| 50 | 36% | 61% | 78% |
| 70 | 25% | 50% | 70% |
| 100 | 13% | 37% | 61% |
| 120 | 9% | 30% | 55% |
Data is theoretical and calculated as (Coupling Efficiency)^(Number of Couplings). Actual yields may be lower due to downstream processing losses.
Table 2: Comparison of Purification Methods
| Purification Method | Purity Level | Recommended For | Advantages | Disadvantages |
| Desalting | ~70-85% | PCR, Sequencing | Removes salts and small molecules | Does not remove failure sequences |
| Cartridge | ~80-90% | Cloning, Mutagenesis | Removes many failure sequences | Purity may not be sufficient for demanding applications |
| HPLC | >90% | Antisense, qPCR probes, Diagnostics | High purity, good for modified oligos | More complex and expensive |
| PAGE | >95% | Gene synthesis, Crystallography | Highest purity, excellent resolution | Lower yield, not suitable for all modifications |
Signaling Pathways and Logical Relationships
The logical relationship of the synthesis process is a linear progression of chemical reactions repeated in a cyclical manner. The successful completion of each step is contingent on the efficiency of the previous one.
Caption: Logical flow of 5' to 3' oligonucleotide synthesis.
References
Application Notes and Protocols for the Synthesis of 3'-Modified Oligonucleotides with 3'-DMTr Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligonucleotides with modifications at the 3'-terminus is crucial for a variety of applications, including the development of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology research. While conventional oligonucleotide synthesis proceeds in the 3' to 5' direction using 5'-O-Dimethoxytrityl (DMTr) protected phosphoramidites, the introduction of modifications at the 3'-end can be challenging. An elegant and efficient alternative is the use of "reverse" 5' to 3' synthesis, which employs nucleoside phosphoramidites with a DMTr group protecting the 3'-hydroxyl function (3'-DMTr phosphoramidites). This allows for the direct and versatile incorporation of a wide range of modifications at the 3'-terminus of the oligonucleotide.
These application notes provide detailed protocols and supporting data for the synthesis of 3'-modified oligonucleotides utilizing 3'-DMTr phosphoramidite chemistry. The methodologies cover the synthesis of custom 3'-modifier phosphoramidites, the solid-phase synthesis of the modified oligonucleotide, and subsequent deprotection and purification steps.
Data Presentation
The efficiency of oligonucleotide synthesis is a critical parameter. The following table summarizes quantitative data for the reverse (5' to 3') synthesis of a 3'-modified oligonucleotide.
| Parameter | Value | Reference |
| Stepwise Coupling Yield (Reverse Synthesis) | ≥ 93% | [1] |
| 3'-Modifier Phosphoramidite Coupling Yield | ~60% | [1] |
| Average Coupling Efficiency (High-Quality Synthesis) | > 99% | [2] |
Note: High coupling efficiency is crucial, as a small decrease can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[3]
Experimental Protocols
Protocol 1: Synthesis of a Custom 3'-Modifier Phosphoramidite (Example: Tyrosine Phosphoramidite)
This protocol describes the synthesis of a phosphoramidite from a molecule containing a hydroxyl group that will be incorporated at the 3'-end of the oligonucleotide, based on the synthesis of a tyrosine-derived phosphoramidite.[1]
Materials:
-
Nα-(9-Fluorenylmethoxycarbonyl)-O-monochlorotrityl-L-tyrosine methyl ester
-
1% Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
β-cyanoethyl-N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (Hünig's base)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Removal of the Chlorotrityl Group:
-
Dissolve the Nα-(9-Fluorenylmethoxycarbonyl)-O-monochlorotrityl-L-tyrosine methyl ester in DCM.
-
Add 1% TFA in DCM and stir the reaction for 30 minutes at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by silica gel chromatography to yield the deprotected tyrosine derivative. A yield of approximately 92% can be expected.
-
-
Phosphitylation:
-
Dissolve the deprotected tyrosine derivative in anhydrous DCM.
-
Add Hünig's base to the solution.
-
Slowly add β-cyanoethyl-N,N-diisopropylchlorophosphoramidite and stir the reaction for 30 minutes at room temperature under an inert atmosphere (e.g., Argon).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the crude product by silica gel chromatography to obtain the final tyrosine phosphoramidite. A yield of approximately 99% can be expected.
-
The purified phosphoramidite should be dried under vacuum and stored under an inert atmosphere until use.
-
Protocol 2: Solid-Phase Synthesis of 3'-Modified Oligonucleotides (Reverse 5' to 3' Synthesis)
This protocol outlines the automated solid-phase synthesis of an oligonucleotide in the 5' to 3' direction, culminating in the addition of a 3'-modifying phosphoramidite. This procedure requires a DNA synthesizer and commercially available reverse synthesis phosphoramidites and a solid support suitable for 5' to 3' synthesis (e.g., a support with a free 5'-hydroxyl group).
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support for reverse synthesis
-
3'-DMTr protected deoxynucleoside phosphoramidites (dA, dC, dG, dT) for reverse synthesis (0.1 M in anhydrous acetonitrile)
-
Custom 3'-modifier phosphoramidite (e.g., Tyrosine phosphoramidite from Protocol 1, at a concentration of 0.4 M)
-
Standard DNA synthesis reagents:
-
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT))
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in DCM)
-
-
Anhydrous Acetonitrile
Procedure (Automated Synthesizer Cycle):
The synthesis proceeds in cycles, with one nucleotide added per cycle in the 5' to 3' direction.
-
Deblocking (Detritylation): The initial solid support has a free 5'-hydroxyl group. The first 3'-DMTr phosphoramidite is coupled, and subsequent cycles begin with the removal of the 3'-DMTr protecting group from the growing oligonucleotide chain using the deblocking solution. The released trityl cation is orange and can be used to monitor coupling efficiency.
-
Coupling: The next 3'-DMTr protected phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Iteration: Steps 1-4 are repeated until the desired oligonucleotide sequence is assembled.
-
Final Modifier Coupling: In the final cycle, the custom 3'-modifier phosphoramidite (e.g., Tyrosine phosphoramidite) is coupled to the 5'-hydroxyl of the last nucleoside. A higher concentration of the modifier phosphoramidite may be necessary to achieve a satisfactory coupling yield.
Protocol 3: Deprotection and Purification of the 3'-Modified Oligonucleotide
Materials:
-
Concentrated ammonium hydroxide (NH₄OH)
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
0.05 M Ammonium Acetate (NH₄OAc)
-
Acetonitrile
-
Microconcentrator for desalting
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated NH₄OH to the vial.
-
Heat the vial at 60°C for 12 hours to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleotide bases and the phosphate backbone.
-
-
Purification:
-
Cool the vial and filter the solution to remove the CPG solid support.
-
Concentrate the filtrate using a vacuum centrifuge.
-
Purify the crude oligonucleotide by RP-HPLC using a C18 column.
-
A typical gradient for purification is a linear gradient of acetonitrile in 0.05 M NH₄OAc (e.g., 5% to 30% acetonitrile over 30 minutes).
-
Collect the fractions containing the full-length, 3'-modified oligonucleotide.
-
-
Desalting:
-
Desalt the purified oligonucleotide using a microconcentrator or a similar method.
-
Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.
-
Visualizations
Caption: Experimental workflow for 3'-modified oligonucleotide synthesis.
Caption: Chemical synthesis pathway for 3'-modified oligonucleotides.
References
Application Notes and Protocols: Reverse Oligonucleotide Synthesis in Molecular Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard automated oligonucleotide synthesis proceeds in a 3' to 5' direction. However, reverse oligonucleotide synthesis, which occurs in the 5' to 3' direction, offers a powerful alternative for the facile introduction of modifications at the 3'-terminus of an oligonucleotide. This capability is particularly advantageous in the field of molecular diagnostics, enabling the development of highly specific and sensitive probes and other nucleic acid-based tools. These application notes provide an overview of the key applications of reverse oligonucleotide synthesis in molecular diagnostics and detailed protocols for their use.
Key Applications
Reverse oligonucleotide synthesis is instrumental in creating a variety of modified oligonucleotides for diagnostic purposes. The ability to easily modify the 3'-end allows for the attachment of a wide range of functional moieties without interfering with hybridization.
3'-Blocked Probes for qPCR
In quantitative real-time PCR (qPCR), probes are designed to hybridize to a specific target sequence between the forward and reverse primers. To prevent the probe from acting as a primer itself, its 3'-end must be blocked to inhibit extension by DNA polymerase.[1] Reverse synthesis is an ideal method for introducing a 3'-blocking group, such as a phosphate group or a bulky molecule.
3'-Labeled Probes for Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to detect and localize specific DNA sequences in cells or tissues.[2][3][4][5] Probes are labeled with fluorescent molecules to enable visualization. Reverse synthesis allows for the convenient attachment of fluorophores to the 3'-end of the oligonucleotide probe. This placement can minimize interference with the hybridization of the probe to its target sequence.
3'-Biotinylated Oligonucleotides for Capture and Detection Assays
Biotin has a high affinity for streptavidin, forming a strong and specific interaction that is widely exploited in molecular biology for capture and detection. Oligonucleotides with a 3'-biotin modification, readily synthesized via the reverse approach, can be used to capture specific nucleic acid targets from a sample. The captured target can then be detected using a streptavidin-conjugated enzyme or fluorophore.
Aptamers with 3'-Modifications
Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules, including proteins and small molecules, with high affinity and specificity. They are emerging as promising diagnostic and therapeutic agents. Reverse synthesis can be employed to introduce modifications at the 3'-end of aptamers to enhance their stability, binding affinity, or to conjugate them to other molecules for detection.
Quantitative Data Summary
The following table summarizes the potential quantitative advantages of using 3'-modified oligonucleotides synthesized via the reverse method in various diagnostic applications. While direct comparative studies are limited, the data is inferred from the known benefits of 3'-modifications.
| Application | Parameter | 3'-Modified Oligo (Reverse Synthesis) | 5'-Modified Oligo (Forward Synthesis) | Rationale for Advantage |
| qPCR Probes | Assay Specificity | High | High | 3'-blocking is essential to prevent primer extension, ensuring the probe only functions as a hybridization probe. |
| Background Signal | Low | Potentially Higher | Incomplete 3'-blocking in forward synthesis can lead to non-specific amplification and increased background. | |
| FISH Probes | Hybridization Efficiency | Potentially Higher | High | Placing the bulky fluorophore at the 3'-end may reduce steric hindrance during hybridization compared to internal or 5'-labels. |
| Signal-to-Noise Ratio | High | High | Efficient labeling at the 3'-terminus contributes to strong and specific signals. | |
| Capture Probes | Target Capture Efficiency | High | High | The 3'-positioning of biotin allows for optimal presentation for binding to streptavidin-coated surfaces. |
| Non-specific Binding | Low | Low | The specific nature of the biotin-streptavidin interaction ensures low non-specific binding. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) using a 3'-Blocked Hydrolysis Probe
This protocol describes the use of a 3'-blocked, fluorophore- and quencher-labeled hydrolysis probe in a qPCR assay for the detection of a specific DNA target.
Materials:
-
DNA template
-
Forward and reverse primers
-
3'-blocked hydrolysis probe (e.g., with a 3'-phosphate) with a 5'-fluorophore (e.g., FAM) and an internal quencher (e.g., BHQ-1)
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
qPCR instrument
Methodology:
-
Reaction Setup:
-
On ice, prepare the qPCR reaction mix in a sterile microcentrifuge tube. For a single 20 µL reaction, combine:
-
10 µL of 2x qPCR master mix
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
1 µL of 5 µM 3'-blocked hydrolysis probe
-
1-5 µL of DNA template (e.g., 1-100 ng)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix gently and centrifuge briefly.
-
Aliquot the reaction mix into qPCR plate wells or tubes.
-
-
qPCR Cycling:
-
Place the reaction plate or tubes in the qPCR instrument.
-
Set the thermal cycling conditions as follows:
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)
-
-
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the cycle threshold (Ct) for each sample.
-
The Ct value is inversely proportional to the initial amount of target DNA.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) with a 3'-Labeled Probe
This protocol provides a general procedure for performing FISH on fixed cells using a 3'-fluorescently labeled oligonucleotide probe.
Materials:
-
Cells fixed on a microscope slide
-
3'-labeled FISH probe (e.g., with Cy3 or FITC)
-
Hybridization buffer (e.g., containing formamide and SSC)
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Sample Preparation:
-
Prepare and fix cells on a microscope slide according to standard cytogenetic protocols.
-
Dehydrate the sample through an ethanol series (e.g., 70%, 85%, 100%) and air dry.
-
-
Denaturation:
-
Apply the 3'-labeled FISH probe in hybridization buffer to the slide.
-
Cover with a coverslip and seal.
-
Denature the cellular DNA and the probe by incubating the slide on a heat block at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Transfer the slide to a humidified chamber and incubate at 37°C overnight to allow the probe to hybridize to the target sequence.
-
-
Washing:
-
Carefully remove the coverslip.
-
Wash the slide in a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probe. For example:
-
2x SSC at 42°C for 5 minutes
-
0.1x SSC at 60°C for 5 minutes
-
2x SSC at room temperature for 5 minutes
-
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slide with an antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signals using a fluorescence microscope with appropriate filters for the probe fluorophore and DAPI.
-
Visualizations
Reverse Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in solid-phase reverse oligonucleotide synthesis using phosphoramidite chemistry.
References
- 1. atdbio.com [atdbio.com]
- 2. abyntek.com [abyntek.com]
- 3. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
Application Notes and Protocols for Preparing Nuclease-Resistant Oligonucleotides using 3'-DMTr-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides hold immense promise as therapeutic agents, diagnostics, and research tools. A significant hurdle in their in vivo application is their susceptibility to degradation by nucleases, particularly 3'-exonucleases which are prevalent in serum. To enhance their stability and bioavailability, various chemical modifications have been developed. This document provides detailed application notes and protocols for utilizing 3'-Dimethoxytrityl-deoxyadenosine (3'-DMTr-dA) as a terminal modification to confer nuclease resistance to synthetic oligonucleotides.
The rationale behind this approach is that a bulky 3'-terminal modification can sterically hinder the binding and catalytic activity of 3'-exonucleases, thereby protecting the oligonucleotide from degradation.[1][2] The dimethoxytrityl (DMTr) group, commonly used as a 5'-hydroxyl protecting group in standard oligonucleotide synthesis, can be strategically placed at the 3'-terminus to serve as a robust cap against nuclease digestion.[3] This method offers a straightforward and effective strategy to improve the in vivo stability of oligonucleotide-based therapeutics and tools.
Mechanism of Nuclease Resistance
The primary mechanism by which a this compound modification confers nuclease resistance is through steric hindrance. 3'-exonucleases must bind to the 3'-end of an oligonucleotide to initiate cleavage of the phosphodiester backbone. The bulky DMTr group at the 3'-terminus physically obstructs the active site of the nuclease, preventing proper binding and subsequent degradation of the oligonucleotide.
Caption: Mechanism of this compound mediated nuclease resistance.
Data on Nuclease Resistance
The efficacy of 3'-terminal modifications in preventing nuclease degradation has been well-documented. While specific data for the this compound modification is proprietary or requires direct experimental generation, the following table summarizes representative data for other 3'-end modifications compared to unmodified oligonucleotides when exposed to 3'-exonucleases like snake venom phosphodiesterase (SVPDE). The expected performance of a this compound modification is included based on the principle of steric hindrance.
| Oligonucleotide Modification | Half-life in Serum (hours) | % Degradation after 24h (SVPDE Assay) | Reference/Expected |
| Unmodified | < 1 | > 95% | [2] |
| 3'-Phosphorothioate (3 bonds) | 8 - 12 | ~ 30% | [2] |
| 3'-Inverted dT | > 24 | < 10% | |
| This compound (Expected) | > 24 | < 10% | Based on steric hindrance principles |
Experimental Protocols
Protocol 1: Synthesis of this compound Capped Oligonucleotides
This protocol describes the synthesis of an oligonucleotide with a terminal 3'-DMTr-deoxyadenosine cap using standard automated phosphoramidite chemistry. This is achieved by performing a final coupling step with a 5'-CE-phosphoramidite of 3'-O-DMTr-N-benzoyl-deoxyadenosine. This process is known as reverse (5' to 3') synthesis for the final nucleotide addition.
Materials:
-
Standard DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired penultimate 3'-nucleoside
-
Standard 5'-DMTr-3'-CE-phosphoramidites for the main sequence (dA, dC, dG, dT)
-
N-benzoyl-3'-O-DMTr-2'-deoxyadenosine, 5'-CE-phosphoramidite (the "reverse" phosphoramidite)
-
Standard synthesis reagents: Activator (e.g., DCI), Capping reagents, Oxidizer, Deblocking solution (e.g., Trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification cartridges or HPLC system
Procedure:
-
Standard Synthesis: Synthesize the desired oligonucleotide sequence in the standard 3' to 5' direction on the automated synthesizer.
-
Final Coupling (3'-Capping):
-
After the final planned nucleotide of the sequence has been coupled and the 5'-DMTr group has been removed, perform an additional coupling cycle.
-
In this final cycle, use the N-benzoyl-3'-O-DMTr-2'-deoxyadenosine, 5'-CE-phosphoramidite.
-
This will attach the this compound to the 5'-hydroxyl of the growing chain, resulting in a 3'-terminal DMTr group.
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
The DMTr group at the 3'-end will be retained during this step.
-
-
Purification:
-
Purify the crude oligonucleotide using a DMTr-on purification protocol with a suitable cartridge or via HPLC. The hydrophobicity of the 3'-DMTr group allows for efficient separation from uncapped (trityl-off) failure sequences.
-
-
Final Detritylation (Optional):
-
If the final application requires a free 3'-hydroxyl, the DMTr group can be removed by treatment with a mild acid (e.g., 80% acetic acid). However, for nuclease resistance, the DMTr group should be retained.
-
Caption: Workflow for the synthesis of a this compound capped oligonucleotide.
Protocol 2: In Vitro Nuclease Degradation Assay
This protocol outlines a method to assess the nuclease resistance of this compound modified oligonucleotides compared to unmodified controls.
Materials:
-
This compound modified oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
Snake Venom Phosphodiesterase (SVPDE)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)
-
Nuclease-free water
-
Heating block or incubator
-
HPLC system with a reverse-phase column
-
Gel electrophoresis system (optional)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve both the modified and unmodified oligonucleotides in nuclease-free water to a final concentration of 20 µM.
-
-
Reaction Setup:
-
For each oligonucleotide, prepare a reaction mixture in a microcentrifuge tube:
-
2.5 µL of 10x Reaction Buffer
-
5.0 µL of 20 µM Oligonucleotide
-
16.5 µL of Nuclease-free water
-
1.0 µL of SVPDE (e.g., 0.1 units/µL)
-
-
Prepare a control reaction for each oligonucleotide without the enzyme.
-
-
Incubation:
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by heating at 95°C for 5 minutes or by adding a stop solution (e.g., EDTA).
-
-
Analysis:
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. The peak corresponding to the full-length oligonucleotide will decrease over time as degradation occurs. Quantify the peak area to determine the percentage of intact oligonucleotide remaining at each time point.
-
Gel Electrophoresis (Optional): The samples can also be run on a denaturing polyacrylamide gel to visualize the degradation products.
-
Caption: Workflow for the nuclease degradation assay.
Applications in Drug Development
The enhanced stability of this compound modified oligonucleotides makes them highly suitable for various therapeutic applications, including:
-
Antisense Oligonucleotides (ASOs): Increased half-life in the bloodstream allows for more effective target mRNA knockdown.
-
siRNA Therapeutics: Protecting the 3'-ends of siRNA strands can improve their stability and duration of gene silencing.
-
Aptamers: Enhanced resistance to nucleases allows for longer circulation times and improved target binding in vivo.
-
Diagnostic Probes: Increased stability is beneficial for in vivo imaging and diagnostic applications where probes are exposed to biological fluids.
By providing a robust barrier against exonuclease degradation, the this compound modification is a valuable tool in the development of next-generation oligonucleotide therapeutics.
References
Application Notes and Protocols for Solid-Phase 5' to 3' DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The most established method for this process is the phosphoramidite chemistry performed on a solid support. While the standard, automated synthesis proceeds in the 3' to 5' direction, the reverse 5' to 3' synthesis is also crucial for specific applications.[1] This direction mimics the natural enzymatic synthesis by DNA polymerases, resulting in oligonucleotides with a free 3'-hydroxyl terminus, which are essential for applications like DNA microarray-based enzymatic extension and polymerase-based sequencing.[2][3][4]
This document provides a detailed step-by-step guide to the solid-phase 5' to 3' DNA synthesis cycle, outlining the core principles, necessary reagents, and a comprehensive experimental protocol.
Core Principles of 5' to 3' Synthesis
The 5' to 3' synthesis follows the same fundamental four-step cycle as the conventional method: deblocking, coupling, capping, and oxidation. However, it requires specialized phosphoramidite monomers and a solid support functionalized at the 5' position.
-
Solid Support: The synthesis begins with the first nucleoside anchored to a solid support (e.g., controlled pore glass, CPG) via its 5'-hydroxyl group, leaving the 3'-hydroxyl group available for chain extension.
-
Monomers: Nucleoside phosphoramidites are modified with a protecting group on the 3'-hydroxyl (instead of the 5'-hydroxyl) and the phosphoramidite moiety on the 5'-hydroxyl. Photolabile protecting groups like benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) are often used for the 3'-hydroxyl.[2]
-
Synthesis Direction: The oligonucleotide chain is elongated by sequentially adding these 3'-protected phosphoramidite monomers to the free 3'-hydroxyl group of the growing chain, proceeding in the 5' to 3' direction.
Experimental Workflow
The synthesis is an iterative process where a four-step cycle is repeated for each nucleotide added to the growing chain.
References
Application Notes and Protocols for 3'-Terminus Labeling of Oligonucleotides using a 3'-Amino-Modifier
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of labels at the 3'-terminus of oligonucleotides is a critical technique in various molecular biology applications, including fluorescence resonance energy transfer (FRET) probes, microarrays, and in vivo imaging. This document provides a detailed guide for the introduction of a primary amine at the 3'-end of an oligonucleotide using a 3'-amino-modifier deoxyadenosine (dA) functionalized solid support during solid-phase synthesis, followed by post-synthetic labeling with an amine-reactive dye.
The process involves two main stages:
-
Solid-Phase Oligonucleotide Synthesis: An oligonucleotide with a 3'-terminal primary amine is synthesized using a Controlled Pore Glass (CPG) solid support functionalized with a 3'-amino-modifier dA. The synthesis proceeds via standard phosphoramidite chemistry.
-
Post-Synthetic Labeling: The purified amine-modified oligonucleotide is then conjugated to a label of interest, typically an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, through a stable amide bond.
Experimental Protocols
Part 1: Synthesis of 3'-Amine-Modified Oligonucleotide
This protocol outlines the synthesis of an oligonucleotide with a terminal 3'-amine using a 3'-Amino-Modifier CPG. The amino group on the CPG is protected with a base-labile group (e.g., Trifluoroacetyl (TFA) or Fluorenylmethyloxycarbonyl (Fmoc)) that is removed during the final deprotection step.[1]
Materials:
-
3'-Amino-Modifier dA CPG (e.g., 3'-Amino-Modifier C6-dT CPG can be substituted with a dA version)
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Activator solution (e.g., 5-Benzylmercaptotetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous acetonitrile
-
Automated DNA synthesizer
Procedure:
-
Synthesizer Setup: Pack a synthesis column with the 3'-Amino-Modifier dA CPG. Install the column and the required phosphoramidite and reagent vials on the automated DNA synthesizer.
-
Automated Synthesis: Program the desired oligonucleotide sequence into the synthesizer. The synthesis cycle consists of four steps: detritylation, coupling, capping, and oxidation.[2] The coupling efficiency for standard phosphoramidites is typically in the range of 99%.[2]
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide to the CPG and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, the phosphate backbone, and the 3'-terminal amine.
-
Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the ammonia.
-
-
Purification of Amine-Modified Oligonucleotide:
-
Resuspend the crude oligonucleotide in water.
-
Purify the 3'-amine-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable methods like polyacrylamide gel electrophoresis (PAGE).[3]
-
Part 2: Post-Synthetic Labeling with an NHS-Ester Dye
This protocol describes the labeling of the purified 3'-amine-modified oligonucleotide with an amine-reactive fluorescent dye.
Materials:
-
Purified 3'-amine-modified oligonucleotide
-
Amine-reactive dye (e.g., NHS-ester of Cy5, Alexa Fluor 488, etc.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-9.4.[4]
-
Nuclease-free water
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the purified 3'-amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.
-
Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved dye to the oligonucleotide solution.
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight. The reaction is typically complete within 30 minutes to a few hours.
-
-
Purification of Labeled Oligonucleotide:
-
Ethanol Precipitation: To remove the bulk of the unreacted dye, add 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate. Mix and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and air dry.
-
HPLC Purification: For higher purity, the labeled oligonucleotide should be purified by RP-HPLC. This method separates the labeled oligonucleotide from unlabeled strands and any remaining free dye. Ion-exchange HPLC (IE-HPLC) can also be used, particularly for oligonucleotides with significant secondary structure.
-
Data Presentation
Table 1: Quantitative Summary of Synthesis and Labeling
| Parameter | Typical Value | Analysis Method | Reference |
| Oligonucleotide Synthesis | |||
| Average Coupling Efficiency | >99% | Trityl Cation Monitoring | |
| Crude Oligonucleotide Purity | 50-80% | RP-HPLC, PAGE | |
| Purified Amine-Modified Oligo Yield | 30-50% of theoretical | UV Spectroscopy (A260) | |
| Post-Synthetic Labeling | |||
| Labeling Reaction Efficiency | 70-90% | RP-HPLC, Mass Spectrometry | |
| Final Labeled Oligo Purity | >90% | RP-HPLC, IE-HPLC | |
| Overall Yield (from synthesis start) | 10-25% | UV Spectroscopy (A260) |
Visualization
Experimental Workflow
Caption: Workflow for 3'-terminus labeling of oligonucleotides.
Signaling Pathway Analogy: The Labeling Process
Caption: Chemical reaction pathway for labeling.
References
- 1. 3'-Amino Modifier C6-dT CPG, 1000 Å, Standard Loading, BULK (g) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
Application Notes and Protocols for the Synthesis of 3'-3' Linked Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides with 3'-3' linkages are synthetic nucleic acid analogs where two nucleosides are joined via their 3'-hydroxyl groups through a phosphodiester or modified phosphodiester bond. This unconventional linkage provides significant resistance to degradation by 3'-exonucleases, which are prevalent in biological systems. This enhanced stability makes 3'-3' linked oligonucleotides valuable tools in various research and therapeutic applications, including antisense technology, siRNA, and aptamer development. This document provides detailed methods and protocols for the chemical synthesis of oligonucleotides incorporating a terminal 3'-3' linkage.
Principle of 3'-3' Linkage Synthesis
The creation of a 3'-3' linkage is most commonly achieved at the terminus of an oligonucleotide during solid-phase synthesis using the phosphoramidite method. The standard automated synthesis of oligonucleotides proceeds in the 3' to 5' direction. To introduce a terminal 3'-3' linkage, the synthesis strategy is modified by incorporating a "reverse" phosphoramidite, which is a 5'-phosphoramidite-3'-DMT protected nucleoside, in the final coupling step.
The process begins with a standard 3' to 5' synthesis of the desired oligonucleotide sequence on a solid support. In the last coupling cycle, instead of a standard 3'-phosphoramidite, a 5'-phosphoramidite is introduced. The free 3'-hydroxyl group of the terminal nucleotide of the growing chain reacts with the activated 5'-phosphoramidite to form the 3'-3' phosphite triester linkage. Subsequent oxidation and deprotection steps yield the final oligonucleotide with a terminal 3'-3' cap.
Experimental Workflow for 3'-3' Linkage Formation
Caption: Workflow for synthesizing a 3'-3' capped oligonucleotide.
Experimental Protocols
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the initial nucleoside for standard 3' to 5' synthesis.
-
Phosphoramidites:
-
Standard 5'-DMT-3'- (β-cyanoethyl-N,N-diisopropyl) phosphoramidites of dA(Bz), dC(Ac), dG(iBu), and T.
-
Reverse 3'-DMT-5'-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite of the desired terminal nucleoside (e.g., Inverted dT).[1]
-
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (28-30%) or a mixture of aqueous ammonia and methylamine (AMA).
-
Anhydrous Acetonitrile (ACN) for washing and reagent dissolution.
Protocol 1: Automated Solid-Phase Synthesis of a 3'-3' Linked Oligonucleotide
This protocol assumes the use of a standard automated DNA synthesizer.
-
Standard 3' to 5' Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Perform the standard synthesis cycles for all but the final 3'-terminal nucleoside. Each cycle consists of:
-
Deblocking (Detritylation): Removal of the 5'-DMT group with 3% TCA in DCM.
-
Coupling: Addition of the standard 3'-phosphoramidite and activator. A typical coupling time is 2-5 minutes.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a stable phosphate triester.
-
-
-
Final 3'-3' Coupling Step:
-
After the final standard coupling and deblocking of the 5'-DMT group, the solid support-bound oligonucleotide will have a free 3'-hydroxyl group.
-
In the final cycle, deliver the reverse 3'-DMT-5'-phosphoramidite (e.g., inverted dT phosphoramidite) and activator.[1]
-
Extend the coupling time for this step to 10-15 minutes to ensure efficient reaction with the sterically more hindered secondary 3'-hydroxyl group.
-
-
Final Oxidation and Capping:
-
Perform a final oxidation step to stabilize the newly formed 3'-3' linkage.
-
A final capping step can be performed to block any unreacted 3'-hydroxyl groups.
-
-
Cleavage and Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add concentrated aqueous ammonia or AMA solution.
-
Heat the vial at 55°C for 8-12 hours (for ammonia) or 65°C for 15 minutes (for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.
-
-
Purification:
-
After deprotection, evaporate the ammonia/AMA solution.
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify the 3'-3' linked oligonucleotide using reverse-phase High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Data Presentation
Table 1: Comparison of Coupling Efficiencies and Yields
| Linkage Type | Average Coupling Efficiency per Cycle | Theoretical Yield of a 20-mer (Full-Length Product) | Reference |
| Standard 3'-5' | >99% | ~82% | |
| Terminal 3'-3' | 95-98% (for the final coupling step) | Overall yield is dependent on the preceding 3'-5' linkages. The efficiency of the final step impacts the final product ratio. | Estimated based on literature |
Note: The actual yield of the final 3'-3' linked product will also depend on the efficiency of the preceding standard coupling steps.
Table 2: Typical Purification and Analysis Parameters
| Analysis Method | Column | Mobile Phase | Gradient | Detection | Expected Result |
| Purity Analysis (HPLC) | C18 Reverse-Phase | A: 0.1 M TEAA, pH 7.0B: Acetonitrile | 5-40% B over 30 min | UV at 260 nm | A major peak corresponding to the full-length 3'-3' linked oligonucleotide. |
| Identity Confirmation (LC-MS) | C18 Reverse-Phase | A: 10 mM TEA, 400 mM HFIPB: Methanol | Gradient optimized for separation | ESI-MS (Negative Ion Mode) | The observed molecular weight should match the calculated molecular weight of the 3'-3' linked oligonucleotide.[2] |
Signaling Pathway and Logical Relationship Diagrams
Chemical Reaction of 3'-3' Linkage Formation
Caption: Formation of the 3'-3' phosphite triester intermediate.
Experimental Logic for Purity and Identity Analysis
Caption: Analytical workflow for 3'-3' oligonucleotide validation.
Applications in Research and Drug Development
-
Antisense Oligonucleotides (ASOs): The 3'-3' linkage protects ASOs from rapid degradation by cellular nucleases, prolonging their half-life and enhancing their therapeutic effect.
-
siRNA Stabilization: Modification of the 3'-overhangs of siRNA duplexes with a 3'-3' linkage can increase their stability in biological fluids and improve their gene-silencing activity.
-
Aptamer Development: The introduction of a 3'-3' linkage can enhance the nuclease resistance of aptamers, making them more suitable for diagnostic and therapeutic applications where they are exposed to biological matrices.
-
Diagnostic Probes: The increased stability of 3'-3' linked oligonucleotides makes them robust probes for various molecular diagnostic assays.
Conclusion
The synthesis of oligonucleotides with 3'-3' linkages is a valuable technique for enhancing their stability against nuclease degradation. By employing reverse phosphoramidites in the final step of solid-phase synthesis, researchers can reliably produce these modified oligonucleotides. The protocols and data presented here provide a comprehensive guide for the synthesis, purification, and analysis of 3'-3' linked oligonucleotides for a wide range of applications in research and drug development. Careful optimization of the final coupling step and rigorous purification are crucial for obtaining high-quality products.
References
Application Notes and Protocols: The Use of 3'-DMTr-dA in Gene Synthesis and Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction, utilizing phosphoramidites with a dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl of the deoxyribose sugar. However, certain applications in gene synthesis, assembly, and the creation of modified oligonucleotides necessitate synthesis in the reverse (5' to 3') direction. This is made possible by using phosphoramidites with the DMTr group protecting the 3'-hydroxyl, such as 3'-O-DMTr-deoxyadenosine (3'-DMTr-dA). These "reverse" phosphoramidites are crucial for synthesizing oligonucleotides with specific 3'-modifications and for certain gene assembly strategies.
This document provides detailed application notes and protocols for the use of this compound in gene synthesis and assembly, targeting researchers, scientists, and professionals in drug development.
Principle of Reverse (5' to 3') Oligonucleotide Synthesis
In conventional 3' to 5' synthesis, the initial nucleoside is attached to a solid support via its 3'-hydroxyl group, and the chain elongates by adding phosphoramidites to the free 5'-hydroxyl. In reverse synthesis, the process is inverted. The first nucleoside is anchored to the solid support via its 5'-hydroxyl group, and the oligonucleotide chain is extended by the addition of 3'-DMTr protected phosphoramidites to the free 3'-hydroxyl of the growing chain. The synthesis cycle of detritylation, coupling, capping, and oxidation remains conceptually the same, but the directionality is reversed.
Applications of this compound
The primary applications of this compound and other 3'-protected phosphoramidites lie in the ability to synthesize oligonucleotides with specific features at their 3'-terminus.
-
Synthesis of 3'-Modified Oligonucleotides: Reverse synthesis is a straightforward method for introducing modifications at the 3'-end of an oligonucleotide. This is particularly useful for creating probes, primers, and therapeutic oligonucleotides with functionalities such as fluorophores, quenchers, biotin, or other ligands.
-
Preparation of Oligonucleotides for Specific Ligation Chemistries: Certain gene assembly and ligation protocols may require oligonucleotides with specific 3'-termini that are more readily synthesized using a reverse approach.
-
Generation of Parallel Stranded DNA: While most DNA is antiparallel, research into parallel-stranded DNA for various applications can be facilitated by the use of 5'-phosphoramidites in conjunction with standard synthesis to create hairpin loops that force parallel duplex formation[1].
-
Protection against Exonuclease Degradation: The modification of terminal linkages to 3'-3' or 5'-5' can confer resistance to exonucleases, which is a valuable attribute for antisense oligonucleotides and siRNAs[1].
Data Presentation
| Parameter | Standard (3' to 5') Synthesis | Reverse (5' to 3') Synthesis |
| Phosphoramidite Used | 5'-DMTr-dN-3'-phosphoramidite | 3'-DMTr-dN-5'-phosphoramidite (e.g., this compound) |
| Solid Support Linkage | Through 3'-hydroxyl | Through 5'-hydroxyl |
| Direction of Elongation | 3' → 5' | 5' → 3' |
| Typical Coupling Efficiency | >99% | Generally comparable to standard synthesis (>98%) |
| Key Advantage | Well-established, high-throughput | Facile introduction of 3'-modifications |
Experimental Protocols
Protocol 1: Automated Reverse (5' to 3') Oligonucleotide Synthesis using this compound
This protocol outlines the general steps for synthesizing an oligonucleotide containing a deoxyadenosine at a specific position using this compound on an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Solid support functionalized for 5'-attachment (e.g., 5'-succinyl-CPG)
-
This compound phosphoramidite (and other required 3'-DMTr-dN phosphoramidites)
-
Standard DNA synthesis reagents:
-
Activator (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Procedure:
-
Synthesizer Setup:
-
Install the appropriate 5'-linked solid support column on the synthesizer.
-
Place the this compound phosphoramidite vial (and other 3'-DMTr phosphoramidites) on the designated synthesizer ports.
-
Ensure all other reagent reservoirs are filled with fresh solutions.
-
-
Sequence Programming:
-
Enter the desired oligonucleotide sequence into the synthesizer's control software in the 5' to 3' direction.
-
Define the synthesis cycle parameters. For 3'-DMTr phosphoramidites, a slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial to ensure high coupling efficiency.
-
-
Synthesis Initiation:
-
Start the synthesis program. The synthesizer will automatically perform the iterative cycles of detritylation, coupling, capping, and oxidation.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone. The specific time and temperature will depend on the base protecting groups used.
-
-
Purification:
-
The crude oligonucleotide is purified using standard methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Protocol 2: Assembly of Gene Fragments using Oligonucleotides from Reverse Synthesis
This protocol describes a general method for assembling a small gene fragment from overlapping oligonucleotides, where one or more of the oligonucleotides have been synthesized using the reverse synthesis protocol.
Materials:
-
Purified oligonucleotides (some synthesized 5' to 3')
-
DNA polymerase (e.g., Taq or a high-fidelity polymerase)
-
dNTPs
-
Reaction buffer
-
Ligase (optional, for ligation-based assembly)
-
PCR thermocycler
-
Agarose gel electrophoresis system
Procedure (Polymerase Chain Assembly - PCA):
-
Oligonucleotide Design:
-
Design a set of overlapping oligonucleotides that span the entire length of the desired gene fragment. Overlaps should be designed to have a melting temperature (Tm) suitable for annealing.
-
-
Assembly Reaction Setup:
-
In a PCR tube, combine equimolar amounts of all the overlapping oligonucleotides.
-
Add the appropriate reaction buffer, dNTPs, and DNA polymerase.
-
-
PCR Assembly:
-
Perform a PCR reaction with an initial denaturation step, followed by a series of annealing and extension cycles. The annealing temperature should be optimized based on the Tm of the overlapping regions.
-
During the initial cycles, the oligonucleotides anneal at their overlapping regions and are extended by the polymerase, forming larger fragments.
-
In later cycles, the full-length gene fragment is amplified using the outermost oligonucleotides as primers.
-
-
Analysis and Purification:
-
Analyze the assembly product by agarose gel electrophoresis. A band corresponding to the full-length gene should be visible.
-
The desired band can be excised from the gel and purified for subsequent cloning or other downstream applications.
-
Visualizations
Caption: The reverse (5' to 3') oligonucleotide synthesis cycle using this compound.
Caption: Workflow for gene assembly incorporating oligonucleotides from reverse synthesis.
Conclusion
The use of this compound enables the reverse (5' to 3') synthesis of oligonucleotides, providing a powerful tool for the creation of 3'-modified DNA and for specific gene assembly strategies. While the core principles of phosphoramidite chemistry are maintained, the reversal of directionality opens up new possibilities for the design and synthesis of complex DNA constructs for research, diagnostics, and therapeutic applications. The protocols provided herein offer a general framework that can be adapted and optimized for specific experimental needs.
References
Application Notes and Protocols for Synthesizing Oligonucleotides with 3'-Terminal Modifications for Polymerase Extension
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of polymerase extension is a cornerstone of numerous molecular biology techniques, including polymerase chain reaction (PCR), DNA sequencing, and probe-based assays. While conventional oligonucleotides with a free 3'-hydroxyl group readily serve as primers for polymerase-mediated extension, the ability to temporarily block and then reactivate this extension is highly desirable for various applications. This is achieved through the synthesis of oligonucleotides with reversible 3'-terminal modifications.
These modifications act as temporary "capping" groups on the 3'-hydroxyl function, rendering the oligonucleotide inactive as a primer for DNA polymerases. Upon removal of the capping group through a specific chemical or photochemical reaction, the 3'-hydroxyl is regenerated, and the oligonucleotide becomes a viable primer for extension. This "on-off" control enables advanced applications such as controlled, sequential DNA synthesis and highly specific molecular diagnostics.
This document provides detailed protocols for the synthesis of oligonucleotides bearing two common types of reversible 3'-terminal modifications: the 3'-O-allyl group and the 3'-O-(2-nitrobenzyl) group. It also includes protocols for the removal of these modifications and a subsequent polymerase extension assay to verify the functionality of the deprotected oligonucleotides.
Methods Overview
The synthesis of 3'-terminally modified oligonucleotides is achieved using standard automated solid-phase phosphoramidite chemistry. The key to introducing the 3'-modification lies in the use of a specialized solid support or a modified phosphoramidite in the final coupling step. In the protocols described herein, we will focus on the use of modified nucleoside phosphoramidites for introducing the 3'-terminal modification via reverse (5' to 3') synthesis or the use of a modified solid support for the standard (3' to 5') synthesis.
The 3'-O-allyl group is a chemically labile protecting group that can be efficiently removed under mild conditions using a palladium catalyst. The 3'-O-(2-nitrobenzyl) group is a photolabile protecting group that can be cleaved with high specificity using UV light, offering excellent spatial and temporal control over the deprotection reaction.
Following synthesis and purification, the functionality of the reversibly terminated oligonucleotides is assessed in a two-step process:
-
Deprotection: The 3'-capping group is removed to regenerate the 3'-hydroxyl group.
-
Polymerase Extension Assay: The deprotected oligonucleotide is used as a primer in a polymerase extension reaction to confirm its ability to support DNA synthesis.
Data Presentation
Table 1: Comparison of Reversible 3'-Terminal Modifications
| Feature | 3'-O-Allyl Modification | 3'-O-(2-nitrobenzyl) Modification |
| Protection Chemistry | Allyl ether | 2-nitrobenzyl ether |
| Deprotection Method | Palladium-catalyzed deallylation | Photolysis (UV light) |
| Deprotection Conditions | Na₂PdCl₄/TPPTS, room temperature | ~340-355 nm UV light, room temperature |
| Typical Deprotection Time | 2 minutes | 10 - 30 minutes |
| Advantages | Rapid and efficient deprotection under mild chemical conditions. | High spatial and temporal control of deprotection; non-invasive. |
| Considerations | Requires handling of a palladium catalyst. | Potential for UV-induced DNA damage with prolonged exposure. |
Table 2: Summary of Synthesis and Deprotection Reaction Parameters
| Parameter | 3'-O-Allyl Synthesis & Deprotection | 3'-O-(2-nitrobenzyl) Synthesis & Deprotection |
| Synthesis Method | Reverse (5' to 3') synthesis using 3'-O-allyl-dN-5'-CE phosphoramidites. | Standard (3' to 5') synthesis on a 3'-O-(2-nitrobenzyl)-dG-CPG solid support. |
| Coupling Efficiency | >98% | >98% |
| Deprotection Reagents | Na₂PdCl₄ and Tris(3-sulfophenyl)phosphine (TPPTS) in water. | UV light source (e.g., Nd-YAG laser or UV lamp). |
| Deprotection Yield | Quantitative | Near-quantitative |
| Purification Method | HPLC or Polyacrylamide Gel Electrophoresis (PAGE) | HPLC or PAGE |
Experimental Protocols
Protocol 1: Synthesis of 3'-O-Allyl Modified Oligonucleotides
This protocol describes the synthesis of an oligonucleotide with a 3'-terminal allyl ether using reverse 5' to 3' phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
5'-CE phosphoramidites for standard DNA synthesis (dA, dG, dC, dT)
-
3'-O-allyl-thymidine-5'-CE phosphoramidite
-
Appropriate solid support for 5' to 3' synthesis (e.g., 5'-CPG)
-
Standard reagents for DNA synthesis (activator, capping reagents, oxidizing solution)
-
Ammonium hydroxide for cleavage and deprotection
-
HPLC purification system
Procedure:
-
Program the desired oligonucleotide sequence into the DNA synthesizer, ensuring the final base to be added is the 3'-O-allyl-thymidine.
-
Perform the automated solid-phase synthesis in the 5' to 3' direction.
-
Upon completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect the exocyclic amines using concentrated ammonium hydroxide.
-
Purify the crude 3'-O-allyl modified oligonucleotide by reverse-phase HPLC.
-
Verify the mass and purity of the final product using mass spectrometry.
Protocol 2: Palladium-Catalyzed Deallylation of 3'-O-Allyl Oligonucleotides
This protocol describes the removal of the 3'-O-allyl group to generate a free 3'-hydroxyl.
Materials:
-
Purified 3'-O-allyl modified oligonucleotide
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Tris(3-sulfophenyl)phosphine (TPPTS)
-
Nuclease-free water
Procedure:
-
Prepare a stock solution of the palladium catalyst by dissolving Na₂PdCl₄ and TPPTS in nuclease-free water.
-
Dissolve the purified 3'-O-allyl oligonucleotide in nuclease-free water.
-
Add the palladium catalyst solution to the oligonucleotide solution. A typical final concentration is 50 mM Na₂PdCl₄ and 250 mM TPPTS.
-
Incubate the reaction at room temperature for 2-5 minutes.
-
Purify the deprotected oligonucleotide using HPLC or a suitable desalting column to remove the catalyst.
-
Confirm the removal of the allyl group by mass spectrometry (a decrease in mass corresponding to the allyl group).
Protocol 3: Synthesis of 3'-O-(2-nitrobenzyl) Modified Oligonucleotides
This protocol describes the synthesis of an oligonucleotide with a photolabile 3'-O-(2-nitrobenzyl) group using a modified solid support.
Materials:
-
DNA synthesizer
-
Standard 3'-CE phosphoramidites (dA, dG, dC, dT)
-
3'-O-(2-nitrobenzyl)-derivatized CPG solid support
-
Standard reagents for DNA synthesis
-
Ammonium hydroxide
-
HPLC purification system
Procedure:
-
Use the 3'-O-(2-nitrobenzyl)-derivatized CPG as the solid support for standard 3' to 5' oligonucleotide synthesis.
-
Perform the automated solid-phase synthesis of the desired sequence.
-
Cleave and deprotect the oligonucleotide from the solid support using concentrated ammonium hydroxide.
-
Purify the crude 3'-O-(2-nitrobenzyl) modified oligonucleotide by reverse-phase HPLC.
-
Verify the mass and purity of the product by mass spectrometry.
Protocol 4: Photolytic Cleavage of the 3'-O-(2-nitrobenzyl) Group
This protocol describes the light-induced removal of the 2-nitrobenzyl group.
Materials:
-
Purified 3'-O-(2-nitrobenzyl) modified oligonucleotide
-
Nuclease-free water or appropriate buffer
-
UV light source (e.g., 355 nm Nd-YAG laser or a UV lamp with a filter for ~340-360 nm)
-
Quartz cuvette or UV-transparent microplate
Procedure:
-
Dissolve the purified 3'-O-(2-nitrobenzyl) oligonucleotide in nuclease-free water or buffer in a quartz cuvette.
-
Irradiate the sample with UV light. The irradiation time will depend on the intensity of the light source and the concentration of the oligonucleotide. A typical irradiation time is 10-30 minutes.
-
Monitor the cleavage reaction by HPLC if desired.
-
After photolysis, the oligonucleotide is ready for use in subsequent applications, or can be further purified if necessary.
-
Confirm the removal of the 2-nitrobenzyl group by mass spectrometry.
Protocol 5: Polymerase Extension Assay
This protocol is used to verify the successful deprotection of the 3'-terminus by confirming the ability of the oligonucleotide to act as a primer for a DNA polymerase.
Materials:
-
Blocked (3'-modified) oligonucleotide
-
Deprotected (3'-OH) oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
Template DNA containing a complementary sequence to the primer
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix
-
PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis system or real-time PCR instrument
Procedure:
-
Set up three separate polymerase extension reactions:
-
Reaction A: Blocked oligonucleotide as the primer.
-
Reaction B: Deprotected oligonucleotide as the primer.
-
Reaction C: Unmodified control oligonucleotide as the primer.
-
-
For each reaction, combine the primer, template DNA, dNTPs, PCR buffer, and DNA polymerase in a PCR tube.
-
Perform a single cycle of primer extension in a thermocycler:
-
Denaturation: 95°C for 2 minutes.
-
Annealing: 55-65°C (depending on the primer Tm) for 30 seconds.
-
Extension: 72°C for a duration appropriate for the expected product length.
-
-
Analyze the reaction products by agarose gel electrophoresis.
-
Expected Results:
-
Reaction A (Blocked): No extension product, only the original primer band should be visible.
-
Reaction B (Deprotected): An extension product of the expected size should be visible.
-
Reaction C (Control): An extension product of the expected size should be visible, serving as a positive control for the polymerase reaction.
-
Visualizations
Troubleshooting & Optimization
troubleshooting low coupling efficiency in 5' to 3' DNA synthesis
Welcome to the technical support center for 5' to 3' DNA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during oligonucleotide synthesis, with a focus on low coupling efficiency.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a critical issue in solid-phase DNA synthesis, as it directly impacts the yield and purity of the final oligonucleotide product. Even a small decrease in efficiency per cycle can lead to a significant reduction in the amount of full-length product, especially for long oligonucleotides.[1][2] This guide will walk you through the common causes of low coupling efficiency and provide systematic steps to identify and resolve them.
FAQs: Diagnosing Low Coupling Efficiency
Q1: What is a typical coupling efficiency I should expect?
A1: For standard DNA synthesis, a coupling efficiency of 98.5% to 99.5% is generally expected.[3][4] Efficiencies below 98% are considered low and will significantly impact the yield of the full-length product, particularly for longer oligonucleotides.[2] Some specialized chemistries or modified bases may have inherently lower coupling efficiencies.
Q2: How can I monitor the coupling efficiency of my synthesis?
A2: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation (dimethoxytrityl, DMT) released during the deblocking step of each cycle. The orange-colored trityl cation has a strong absorbance at approximately 495 nm, and the intensity of this color is proportional to the number of molecules that were successfully coupled in the previous cycle. Most automated DNA synthesizers are equipped to perform this measurement and provide a cycle-by-cycle report. A sudden or gradual decrease in the trityl signal is a direct indication of a coupling problem.
Q3: My trityl signal is consistently low from the beginning of the synthesis. What are the likely causes?
A3: Consistently low trityl readings from the start of the synthesis often point to a systemic issue with one of the common reagents or the instrument setup. The most probable culprits include:
-
Moisture Contamination: The presence of water in any of the reagents, especially the acetonitrile (ACN) used to dissolve phosphoramidites and wash the column, is a primary cause of low coupling efficiency. Water reacts with the activated phosphoramidite, preventing it from coupling to the growing DNA chain.
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation. If they are old, have been improperly stored, or repeatedly exposed to humid air, their quality may be compromised, leading to poor coupling. The dG phosphoramidite is known to be particularly unstable.
-
Inactive Activator: The activator (e.g., Tetrazole, DCI) is crucial for the coupling reaction. If the activator solution is old, has been exposed to moisture, or is at an incorrect concentration, it will not efficiently activate the incoming phosphoramidite.
-
Incorrect Reagent Concentrations: Incorrect dilution of phosphoramidites or activator can lead to suboptimal reaction kinetics and lower coupling efficiency.
Q4: The coupling efficiency drops off as the oligonucleotide gets longer. What could be the reason?
A4: A decline in coupling efficiency during the synthesis of long oligonucleotides is a known challenge. This can be attributed to several factors:
-
Steric Hindrance: As the oligonucleotide chain elongates, the solid support pores can become crowded. This steric hindrance can impede the diffusion of reagents to the reactive 5'-hydroxyl group of the growing chain, leading to incomplete coupling. Using a solid support with a larger pore size (e.g., 1000 Å or 2000 Å) can help alleviate this issue for very long oligos.
-
Accumulated Side Reactions: Minor, cumulative side reactions that are insignificant for short oligos can become problematic during long syntheses.
-
Secondary Structures: The growing oligonucleotide chain may form secondary structures that mask the 5'-hydroxyl group, making it inaccessible for coupling.
Data Presentation: Impact of Coupling Efficiency on Final Yield
The theoretical maximum yield of the full-length oligonucleotide is exponentially dependent on the average coupling efficiency per cycle. The following table illustrates how even a small drop in efficiency can drastically reduce the final product yield, especially for longer sequences.
| Oligo Length (bases) | Number of Couplings | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.0% Efficiency |
| 20 | 19 | 90.9% | 82.6% | 68.1% |
| 40 | 39 | 82.2% | 67.6% | 45.5% |
| 60 | 59 | 74.4% | 55.3% | 30.4% |
| 80 | 79 | 67.3% | 45.2% | 20.3% |
| 100 | 99 | 60.9% | 37.0% | 13.5% |
| 120 | 119 | 55.1% | 30.2% | 9.0% |
Data compiled from sources.
The formula to calculate the theoretical yield is: Yield = (Coupling Efficiency) ^ (Number of Couplings) .
Experimental Protocols: Troubleshooting Methodologies
When faced with low coupling efficiency, a systematic approach to identifying the root cause is essential.
Protocol 1: Reagent Quality Assessment
-
Phosphoramidites:
-
Visually inspect the phosphoramidite powders; they should be white and free-flowing. Any discoloration or clumping may indicate degradation.
-
Use fresh, high-quality phosphoramidites, especially if the current ones have been on the synthesizer for an extended period.
-
When dissolving new phosphoramidites, use fresh, anhydrous acetonitrile and ensure a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.
-
-
Activator:
-
Prepare a fresh solution of the activator.
-
Ensure the correct concentration as recommended by the manufacturer.
-
-
Acetonitrile (ACN):
-
Use only anhydrous grade ACN with a water content of <30 ppm.
-
Keep ACN bottles tightly sealed and under an inert gas atmosphere.
-
Consider using molecular sieves to pre-treat the ACN before use to ensure it is completely dry.
-
-
Ancillary Reagents:
-
Ensure that all other reagents, such as capping and deblocking solutions, are fresh and correctly prepared. While not directly involved in the coupling reaction, their inefficiency can lead to other synthesis failures that may be misinterpreted as low coupling. For instance, inefficient capping will lead to the accumulation of n-1 sequences.
-
Protocol 2: System Purge and Priming
-
Perform a System Flush: Flush all reagent lines on the synthesizer with fresh, anhydrous ACN to remove any potential contaminants or moisture that may have accumulated.
-
Prime All Reagent Lines: Ensure that all lines are properly primed to eliminate any air bubbles and to ensure consistent and accurate delivery of reagents to the synthesis column.
Protocol 3: Test Oligonucleotide Synthesis
-
Synthesize a Short, Standard Oligo: A simple, short oligonucleotide (e.g., a 10-mer T) is a good diagnostic tool. This sequence is not prone to secondary structures and should synthesize with high efficiency.
-
Monitor Trityl Signals: Closely observe the trityl signal for each cycle. If the efficiency is high for this test oligo, it suggests that the problem may be sequence-dependent or related to the synthesis of longer oligos. If the efficiency is still low, it confirms a systemic issue with reagents or the instrument.
Visualizations
DNA Synthesis Cycle
Caption: The four main steps of the phosphoramidite DNA synthesis cycle.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
Technical Support Center: Optimizing Detritylation of the 3'-DMTr Group in Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and address frequently asked questions regarding the critical detritylation step of the 3'-dimethoxytrityl (DMTr) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the detritylation step in oligonucleotide synthesis?
The detritylation step is the initial and crucial stage in each cycle of solid-phase oligonucleotide synthesis. Its primary function is to remove the acid-labile 4,4'-dimethoxytrityl (DMTr) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support.[1][2] This exposes a free hydroxyl group, making it available for coupling with the next phosphoramidite monomer in the sequence.[2]
Q2: What are the most common issues encountered during detritylation?
The two most prevalent issues are incomplete detritylation and depurination.
-
Incomplete Detritylation: Failure to completely remove the DMTr group results in the unreacted 5'-hydroxyl group being unavailable for the subsequent coupling step. This leads to the formation of "n-1" deletion mutations, which are challenging to separate from the full-length oligonucleotide.
-
Depurination: The acidic conditions required for detritylation can lead to the cleavage of the glycosidic bond between the purine base (adenine or guanine) and the deoxyribose sugar. This results in an abasic site, which can lead to chain cleavage during the final deprotection step, significantly reducing the yield of the desired full-length product.
Q3: Which acid is better for detritylation: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA)?
The choice between TCA and DCA depends on the specific requirements of the synthesis, particularly the length and sensitivity of the oligonucleotide.
-
Trichloroacetic acid (TCA) is a stronger acid (pKa ≈ 0.7) and therefore facilitates a faster detritylation reaction. However, its strong acidity also increases the risk of depurination, especially for longer oligonucleotides or sequences rich in purines.
-
Dichloroacetic acid (DCA) is a milder acid (pKa ≈ 1.5) and is generally preferred for the synthesis of long or sensitive oligonucleotides as it minimizes depurination. The trade-off is a slower detritylation rate, which may require longer reaction times or higher concentrations.
Q4: How does the solvent affect the detritylation reaction?
The choice of solvent is critical as it can interact with the acid and influence the reaction kinetics. Dichloromethane (DCM) and toluene are the most commonly used solvents because they are chemically inert under detritylation conditions and do not strongly bind with the acid. Other solvents like acetonitrile can form complexes with the deblocking acid, which can slow down the detritylation rate.
Q5: How can I monitor the efficiency of the detritylation step?
Detritylation efficiency is most commonly monitored by measuring the absorbance of the DMTr cation released at each step. The DMTr cation has a characteristic orange color and a strong absorbance at approximately 498-510 nm. Most automated DNA synthesizers are equipped with a UV/Vis spectrophotometer to perform this measurement online after each cycle, providing a real-time assessment of coupling efficiency.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
| Possible Cause | Troubleshooting Action |
| Incomplete Detritylation | 1. Increase Acid Contact Time: Extend the duration of the acid deblocking step in your synthesis protocol. For DCA, which is slower, a longer contact time may be necessary to ensure complete removal of the DMTr group. 2. Increase Acid Concentration: If using DCA, consider increasing the concentration from 3% to 5% or higher, especially for large-scale synthesis, to drive the reaction to completion. 3. Optimize Wash Steps: Ensure that the acetonitrile wash before the deblocking step is thorough to remove any residual moisture that can interfere with the reaction. 4. Check Reagent Quality: Verify that the deblocking solution is fresh and has not degraded. |
| Excessive Depurination | 1. Switch to a Milder Acid: If you are using TCA, switch to DCA, especially for long oligonucleotides or those with a high purine content. 2. Reduce Acid Contact Time: Minimize the exposure of the oligonucleotide to the acid to the shortest effective time required for complete detritylation. 3. Lower Acid Concentration: Use the lowest effective concentration of the acid. For example, 3% DCA is often sufficient and less damaging than higher concentrations or TCA. 4. Use Depurination-Resistant Analogs: For particularly sensitive sequences, consider using modified nucleoside phosphoramidites that are more resistant to depurination. |
Issue 2: Presence of (n-1) Deletion Sequences in the Final Product
| Possible Cause | Troubleshooting Action |
| Incomplete Detritylation | Follow the troubleshooting steps for "Incomplete Detritylation" in Issue 1. Incomplete detritylation is a direct cause of (n-1) deletions. |
| Inefficient Capping | While not a detritylation issue, inefficient capping of unreacted 5'-hydroxyl groups after the coupling step will also lead to the propagation of (n-1) sequences. Ensure that your capping reagents are fresh and that the capping step is optimized. |
Data Presentation
Table 1: Comparison of Deblocking Reagents and Conditions
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | Reference |
| pKa | ~0.7 | ~1.5 | |
| Typical Concentration | 2-3% in DCM | 3-15% in DCM or Toluene | |
| Reaction Speed | Fast | Slower than TCA | |
| Risk of Depurination | High | Low | |
| Recommended Use | Short, routine oligonucleotides | Long or modified oligonucleotides |
Table 2: Effect of DCA Concentration and Time on T10-mer Synthesis Yield
| DCA Concentration | Acid Delivery Time (seconds) | Full-Length T10-mer Yield | Reference |
| 3% | 110 | 89% | |
| 3% | 40 | 87% | |
| 3% | 20 | 73% |
As demonstrated, for a T10-mer, reducing the acid delivery time with 3% DCA from 110s to 40s had a minimal impact on yield, but a further reduction to 20s led to a significant decrease, indicating incomplete detritylation.
Table 3: Depurination Half-times for Different Deblocking Reagents
| Deblocking Reagent | Depurination Half-time | Relative Rate of Depurination | Reference |
| 3% DCA in Methylene Chloride | >> 15% DCA | Slowest | |
| 15% DCA in Methylene Chloride | > 3% TCA | Intermediate | |
| 3% TCA in Methylene Chloride | Lowest | Fastest |
This data highlights that increasing the concentration of DCA or using the stronger acid TCA significantly increases the rate of depurination.
Experimental Protocols
Protocol 1: Online Monitoring of Detritylation Efficiency via DMTr Cation Absorbance
This protocol describes the general procedure for monitoring detritylation efficiency on an automated oligonucleotide synthesizer equipped with a UV/Vis detector.
-
Synthesizer Setup:
-
Ensure the synthesizer's fluidics are clean and free of blockages.
-
Install fresh, high-quality reagents, including the deblocking solution (e.g., 3% DCA in DCM).
-
Program the synthesis sequence for the desired oligonucleotide.
-
Enable the DMTr monitoring function in the synthesis software. Set the monitoring wavelength to 498-510 nm.
-
-
Synthesis Initiation:
-
Start the synthesis run. The synthesizer will automatically perform each step of the synthesis cycle.
-
-
Detritylation and Monitoring:
-
During each detritylation step, the deblocking acid is passed through the synthesis column, cleaving the DMTr group.
-
The eluent containing the orange DMTr cation is then directed through the flow cell of the UV/Vis detector.
-
The synthesizer's software records the absorbance at the specified wavelength for each cycle.
-
-
Data Analysis:
-
After the synthesis is complete, review the DMTr absorbance readings for each cycle.
-
A consistent and high absorbance reading for each cycle (typically >98% of the previous cycle) indicates high coupling efficiency and successful detritylation.
-
A significant drop in absorbance can indicate a problem with the coupling or detritylation step of that cycle.
-
Protocol 2: Manual Detritylation of Oligonucleotides Post-Purification
This protocol is for the removal of the 5'-DMTr group from an oligonucleotide that has been purified with the DMTr group on ("trityl-on" purification).
-
Sample Preparation:
-
Dry the purified, trityl-on oligonucleotide completely in a microcentrifuge tube.
-
-
Detritylation:
-
Dissolve the dried oligonucleotide in 200-500 µL of 80% aqueous acetic acid.
-
Vortex the sample and let it stand at room temperature for 20-30 minutes.
-
-
Quenching and Precipitation:
-
Add an equal volume of 100% ethanol to the tube.
-
-
Drying and Resuspension:
-
Evaporate the sample to dryness using a vacuum centrifuge.
-
To remove any residual acetic acid, the sample can be lyophilized from ethanol.
-
Resuspend the detritylated oligonucleotide in a suitable buffer or nuclease-free water.
-
Visualizations
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle with a detailed view of the detritylation step.
Caption: Troubleshooting decision tree for optimizing the detritylation step in oligonucleotide synthesis.
References
purification strategies for 3'-modified oligonucleotides synthesized in reverse direction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 3'-modified oligonucleotides synthesized in the reverse (5' to 3') direction.
Frequently Asked Questions (FAQs)
Q1: Why is reverse (5' → 3') synthesis used for producing 3'-modified oligonucleotides?
Reverse oligonucleotide synthesis provides a direct and convenient route for introducing modifications at the 3'-terminus.[1] Standard synthesis proceeds in the 3' to 5' direction, making 5'-modifications straightforward. By reversing the direction and using 5'-phosphoramidites, the 3'-end of the growing oligonucleotide chain is the last to react, allowing for the efficient incorporation of a final modified monomer.[1]
Q2: What are the most common impurities encountered during the synthesis of these oligonucleotides?
Oligonucleotide synthesis involves sequential chemical reactions that are highly efficient (approx. 99%) but not perfect.[2] The most common impurities are:
-
Failure Sequences: These are truncated oligonucleotides that result from incomplete coupling at one or more steps.[2][] In reverse synthesis, these will be missing one or more bases at the 3'-end.
-
Sequences with Internal Deletions: These can occur if the capping step, which blocks unreacted chains from further synthesis, is inefficient.
-
By-products from Deprotection: The final cleavage and deprotection steps can generate side products. For instance, the cyanoethyl protecting groups removed from the phosphate backbone can form reactive acrylonitrile, which may form adducts with the nucleobases.
-
Products Missing the 3'-Modification: The final coupling of the modified residue may not be 100% efficient, leading to a population of full-length oligonucleotides that lack the desired 3'-modification.
Q3: Which purification method is best for 3'-modified oligonucleotides: HPLC, PAGE, or Cartridge?
The optimal method depends on your specific requirements for purity, yield, oligonucleotide length, and the nature of the modification. High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for purifying modified oligonucleotides.
-
HPLC offers high resolution and purity (>85-90%) and is compatible with most modifications.
-
PAGE provides the highest purity (>95%) but often results in lower yields and can damage sensitive modifications like fluorophores.
-
Reverse-Phase Cartridges are a faster, lower-resolution option suitable for applications where moderate purity (75-85%) is acceptable.
Q4: How does the specific 3'-modification influence the choice of purification strategy?
The chemical properties of the modification are critical.
-
Hydrophobic Modifications (e.g., Dyes, Fluorophores): These are well-suited for Reverse-Phase HPLC (RP-HPLC), as the hydrophobic nature of the modification enhances the separation from failure sequences.
-
Labile/Sensitive Modifications: Modifications that are unstable under the harsh chemical conditions of PAGE (e.g., urea) should be purified by HPLC. This includes many fluorophores, amino modifiers, and thiol modifiers. The deprotection strategy must also be chosen carefully to avoid degrading the modification.
Q5: How can I verify the purity and identity of my final product?
A combination of analytical techniques is recommended:
-
Purity Assessment: Analytical HPLC or Capillary Electrophoresis (CE) are the best methods to assess the purity of an oligonucleotide preparation by separating the full-length product from shorter impurities.
-
Identity Confirmation: Mass Spectrometry (MS), typically Electrospray Ionization (ESI-MS), is used to confirm that the oligonucleotide has the correct molecular weight, verifying its identity and the successful incorporation of the 3'-modification.
Purification Method Comparison
| Feature | Reverse-Phase (RP) Cartridge | High-Performance Liquid Chromatography (HPLC) | Polyacrylamide Gel Electrophoresis (PAGE) |
| Principle | Hydrophobicity (DMT-on) | Hydrophobicity (RP-HPLC) or Charge (IE-HPLC) | Molecular Size & Charge |
| Typical Purity | 75–85% | >85–95% | >95–99% |
| Yield | High | Medium | Low |
| Best For | Rapid purification for applications tolerant of n-1 impurities. | Most modified oligonucleotides, high-purity applications (e.g., antisense, diagnostics). | Highest purity needs, long oligos (>50 nt), applications sensitive to any truncation. |
| Oligo Length | Best for < 55 bases. | RP-HPLC: Best for < 50 bases. IE-HPLC: Best for < 40 bases. | Excellent for a wide range of lengths, including long oligos (>50 nt). |
| ModificationCompatibility | Good for hydrophobic mods. | Excellent. Method of choice for most modifications, including sensitive dyes. | Limited. Can damage sensitive modifications like fluorophores, thiols, and amino-modifiers. |
Troubleshooting Guide
Q: My final yield after purification is very low. What could be the cause?
A: Low yield can stem from several issues:
-
Inefficient Synthesis: Check the coupling efficiency reports from your synthesizer. A low overall stepwise efficiency will drastically reduce the amount of full-length product.
-
Loss During Purification:
-
PAGE: Extracting the oligonucleotide from the gel slice is a common source of product loss. Ensure complete diffusion or electroelution and efficient precipitation.
-
HPLC/Cartridge: The product may have precipitated on the column or failed to elute properly. Ensure the correct mobile phases are used and that the oligo is fully dissolved before injection. For RP-HPLC, ensure the final elution step (e.g., with high acetonitrile concentration) is sufficient to recover your product.
-
-
Incomplete Deprotection/Cleavage: If the oligonucleotide is not fully cleaved from the solid support, the initial amount of crude product will be low, leading to poor final yield.
Q: My purified product contains significant failure sequences (n-1, n-2). How can I improve purity?
A: The presence of failure sequences points to issues with either the synthesis or the purification resolution.
-
Optimize Synthesis: Ensure your phosphoramidite reagents and activators are fresh and anhydrous to maximize coupling efficiency. Verify that the capping step is working efficiently to terminate failure sequences.
-
Improve Purification Resolution:
-
RP-HPLC: Optimize the gradient. A shallower gradient of acetonitrile can improve the resolution between the full-length (n) and the primary failure sequence (n-1), which can be difficult to separate for longer oligos.
-
IE-HPLC: This method separates by charge (length) and can provide better resolution of failure sequences than RP-HPLC for certain oligos.
-
Switch to PAGE: If HPLC does not provide sufficient resolution, PAGE is the gold standard for removing failure sequences due to its single-base resolution capability.
-
Q: Mass spectrometry analysis shows my 3'-modification is missing or has been degraded. What happened?
A: This is a critical issue that usually points to problems in the final synthesis step or during deprotection.
-
Inefficient Final Coupling: The coupling of the modified phosphoramidite at the 3'-terminus may have been inefficient. Use fresh, high-quality modified phosphoramidite and consider extending the coupling time for this final step.
-
Harsh Deprotection: The 3'-modification may be labile (sensitive) to the deprotection conditions. For example, standard deprotection with ammonium hydroxide at high temperatures can degrade certain dyes or linkers. Consult the technical specifications for your specific modification and use a recommended milder deprotection strategy, such as using t-butylamine/water or potassium carbonate in methanol for base-labile groups.
Q: I'm having trouble with the deprotection of my 3'-amino-modified oligonucleotide. Any advice?
A: Oligonucleotides containing 3'-amino linkers can be sensitive to standard deprotection conditions. To avoid degradation of the linker or modification of the nucleobases, specific protocols are required. For example, a mixture of t-Butylamine/Methanol/H₂O (1:1:2) can be used for the deprotection of oligonucleotides bearing certain 3'-amino linkers. Always refer to the manufacturer's guidelines for the specific 3'-modifier CPG or phosphoramidite used.
Experimental Workflows and Logic
Caption: Overall workflow for 3'-modified oligonucleotide production.
References
Technical Support Center: 3'-DMTr Phosphoramidite Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during solid-phase oligonucleotide synthesis using 3'-DMTr phosphoramidites. This resource is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during oligonucleotide synthesis with 3'-DMTr phosphoramidites?
A1: The most prevalent side reactions include:
-
Depurination: The loss of purine bases (Adenine and Guanine) from the oligonucleotide chain.
-
Formation of (n-1) Deletion Mutants: The synthesis of oligonucleotides that are missing one nucleotide from the target sequence.
-
Formation of (n+1) Addition Mutants: The synthesis of oligonucleotides that have an extra nucleotide incorporated into the sequence.
-
Branching: The formation of a branched oligonucleotide chain, where a new chain grows from an unprotected exocyclic amine of a nucleobase.
-
Cyanoethylation: The addition of a cyanoethyl group to the nucleobases, most commonly at the N3 position of thymine.
Q2: What is depurination and why is it a concern?
A2: Depurination is the cleavage of the N-glycosidic bond between a purine base (A or G) and the deoxyribose sugar, creating an abasic site in the oligonucleotide chain.[1] This is primarily caused by repeated exposure to the acidic conditions required for the removal of the 5'-DMTr protecting group.[2] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, significantly reducing the yield of the full-length product.[1]
Q3: What are (n-1) and (n+1) impurities?
A3: (n-1) and (n+1) are common product-related impurities in oligonucleotide synthesis.[3]
-
(n-1) Deletion Mutants: These are oligonucleotides that are one nucleotide shorter than the desired full-length product. They arise from incomplete detritylation or inefficient coupling of a phosphoramidite monomer, followed by a successful capping step that blocks the unreacted 5'-hydroxyl group from further extension.[4]
-
(n+1) Addition Mutants: These are oligonucleotides that are one nucleotide longer than the desired product. A common cause is the premature removal of the DMTr group from a phosphoramidite in solution, leading to the formation of a dimer that is then incorporated into the growing chain.
Q4: How does branching occur during oligonucleotide synthesis?
A4: Branching can occur if the exocyclic amines of the nucleobases (e.g., on dC) are not properly protected. The unprotected amine can react with an activated phosphoramidite, initiating the growth of a secondary oligonucleotide chain from the nucleobase. This results in a high molecular weight, branched impurity.
Q5: What is cyanoethylation and how can it be avoided?
A5: Cyanoethylation is the alkylation of nucleobases by acrylonitrile, a byproduct generated during the removal of the cyanoethyl protecting group from the phosphate backbone. Thymidine is particularly susceptible to cyanoethylation at the N3 position. This side reaction can be minimized by using a larger volume of the deprotection solution (e.g., ammonium hydroxide) or by using a deprotection solution containing a scavenger for acrylonitrile, such as methylamine (as in AMA) or by a pre-treatment with diethylamine.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
Possible Cause:
-
Depurination
-
Low Coupling Efficiency
Troubleshooting Workflow:
References
impact of steric hindrance on 3'-hydroxyl coupling in oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of steric hindrance on 3'-hydroxyl coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of oligonucleotide synthesis, and how does it affect coupling efficiency?
A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In solid-phase oligonucleotide synthesis, the growing oligonucleotide chain is attached to a solid support.[1] Each coupling cycle involves the reaction of the 5'-hydroxyl group of the support-bound oligonucleotide with an incoming phosphoramidite monomer. Steric hindrance can arise from several sources, obstructing this reaction and leading to lower coupling efficiency, which results in a higher proportion of failure sequences (n-1) and a reduced yield of the desired full-length oligonucleotide.[2]
Q2: What are the primary sources of steric hindrance during the 3'-hydroxyl coupling step?
A: The main contributors to steric hindrance include:
-
High Loading of the Solid Support: When nucleosides are loaded too densely on the solid support resin, the growing oligonucleotide chains are in close proximity, causing crowding and hindering the accessibility of the 5'-hydroxyl groups for the incoming phosphoramidites.[1][3]
-
Bulky Protecting Groups: Large protecting groups on the phosphoramidite monomers, particularly on the 2'-hydroxyl group of ribonucleosides (e.g., TBDMS), can sterically shield the phosphoramidite from approaching the 5'-hydroxyl of the growing chain.[4]
-
Complex or Bulky Phosphoramidites: Modified phosphoramidites with bulky adducts or complex structures can slow down the coupling reaction due to their increased size.
-
Secondary Structures in the Growing Oligonucleotide: Guanine-rich sequences can form secondary structures during synthesis, which can obstruct the 5'-hydroxyl group, making it less accessible for coupling.
-
The Solid Support Itself: The structure of the solid support matrix, such as controlled-pore glass (CPG) or polystyrene, can influence steric effects. If the pores of the support are too small, the growing oligonucleotide can block them, reducing the diffusion of reagents.
Q3: How does the length of the oligonucleotide affect steric hindrance?
A: As the oligonucleotide chain elongates, the potential for steric hindrance increases. Longer oligonucleotides can fold back on themselves or interact with neighboring chains on the solid support, leading to a more crowded environment that can hinder the coupling of subsequent phosphoramidites. This is one of the reasons why achieving high stepwise coupling efficiency is critical for the synthesis of long oligonucleotides.
Q4: Can the choice of activator influence the effects of steric hindrance?
A: Yes, the choice of activator is crucial. Some activators, like DCI (4,5-dicyanoimidazole), are more nucleophilic and can accelerate the coupling reaction, which can help overcome some steric challenges. Others, like ETT (5-ethylthio-1H-tetrazole), are also highly effective. The concentration of the activator can also be increased to try and drive the reaction forward in cases of significant steric hindrance.
Troubleshooting Guide
| Issue | Potential Cause (Steric Hindrance Related) | Recommended Solution |
| Low Coupling Efficiency with Standard Monomers | High solid support loading leading to crowding of oligonucleotide chains. | Use a solid support with a lower loading capacity (e.g., 20-30 µmol/g for standard synthesis). For longer oligonucleotides, consider using supports with larger pore sizes (e.g., 1000 Å CPG). |
| Insufficient coupling time for sterically demanding sequences (e.g., G-rich regions). | Increase the coupling time to allow for complete reaction. For particularly difficult couplings, a double coupling step may be beneficial. | |
| Reduced Yield with Modified or RNA Monomers | Bulky 2'-hydroxyl protecting groups (e.g., TBDMS) on RNA phosphoramidites are causing steric hindrance. | Use phosphoramidites with smaller 2'-protecting groups if available. Alternatively, significantly extend the coupling time (e.g., up to 15 minutes or more). |
| The phosphoramidite itself has a bulky modification. | Increase the concentration of both the phosphoramidite and the activator to favor the forward reaction. Consider using a more potent activator. | |
| Decreasing Coupling Efficiency as Oligo Length Increases | Growing oligonucleotide chains are folding or interacting, blocking the 5'-hydroxyl group. | Employ a solid support with longer spacer arms to distance the growing chains from the support surface and each other. |
| Accumulation of failure sequences is physically blocking reactive sites. | Ensure high coupling efficiency from the start of the synthesis. A capping step after oxidation can help by drying the support and improving subsequent coupling. |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring
This assay quantifies the amount of the dimethoxytrityl (DMT) cation released during the deblocking step, which is directly proportional to the number of successfully coupled nucleotides in the previous cycle.
Methodology:
-
Following the coupling and capping steps of a synthesis cycle, collect the acidic deblocking solution (typically containing trichloroacetic acid or dichloroacetic acid in dichloromethane) as it elutes from the synthesis column. This solution will have a characteristic orange color from the DMT cation.
-
Dilute a precise aliquot of the collected solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene) to ensure the stability of the cation.
-
Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.
-
To calculate the stepwise coupling efficiency, compare the absorbance value of the current cycle to the absorbance value from the previous cycle using the following formula:
Coupling Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
A consistent or slightly decreasing absorbance value across cycles indicates high coupling efficiency (ideally >98%). A significant drop in absorbance indicates a coupling failure.
Visualizations
Caption: Factors contributing to steric hindrance in oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
Technical Support Center: Reverse DNA Synthesis
This guide provides troubleshooting advice for common issues encountered during reverse DNA synthesis (cDNA synthesis), a critical step for many molecular biology applications such as RT-qPCR and cDNA library construction.[1][2][3]
Troubleshooting Guides & FAQs
Low or No cDNA Yield
Question: I am getting a very low concentration or no cDNA after my reverse transcription reaction. What are the possible causes and how can I fix this?
Answer:
Low or no cDNA yield is a frequent problem that can be attributed to several factors, ranging from the quality of the starting RNA to the reaction conditions.
Potential Causes and Solutions:
-
Poor Quality or Degraded RNA Template: The integrity of your starting RNA is paramount for successful cDNA synthesis.[4][5]
-
Solution: Always assess the quality of your RNA before starting. You can do this by running it on a denaturing agarose gel to check for intact ribosomal RNA bands (28S and 18S for eukaryotes). A good quality RNA should have an A260/A280 ratio of ~2.0. To prevent degradation, use nuclease-free water and reagents, wear gloves, and use filter tips. It is also advisable to minimize freeze-thaw cycles of your RNA samples.
-
-
Presence of Inhibitors: Contaminants from the RNA extraction process can inhibit the reverse transcriptase enzyme. Common inhibitors include salts (like guanidinium salts), phenol, ethanol, and EDTA.
-
Solution: Ensure your RNA purification protocol effectively removes these inhibitors. Ethanol precipitation with a 70% ethanol wash can help remove salts and other contaminants. If you suspect inhibitors are present, you can try diluting your RNA sample, which may dilute the inhibitors to a non-inhibitory concentration.
-
-
Suboptimal Reaction Conditions: The efficiency of the reverse transcription reaction is sensitive to factors like temperature, time, and reagent concentrations.
-
Solution:
-
Temperature: RNA with significant secondary structure can cause the reverse transcriptase to stall or dissociate from the template. To overcome this, you can perform an initial denaturation step of the RNA and primers at 65-70°C for 5 minutes, followed by rapid cooling on ice before adding the rest of the reaction components. Using a thermostable reverse transcriptase allows for higher reaction temperatures, which can also help to resolve secondary structures.
-
Time: For long RNA transcripts, a short incubation time may not be sufficient for full-length cDNA synthesis. Check the manufacturer's recommendations for your reverse transcriptase and consider increasing the incubation time if necessary.
-
dNTP Concentration: High concentrations of dNTPs can be inhibitory. The final concentration should typically be around 0.5 mM.
-
-
-
Incorrect Priming Strategy: The choice of primers for reverse transcription is critical and depends on the downstream application.
-
Solution: There are three main types of primers:
-
Oligo(dT) primers: These are suitable for enriching for full-length copies of mRNA with poly(A) tails. However, they are not suitable for prokaryotic RNA or degraded RNA.
-
Random primers (e.g., random hexamers): These anneal to multiple points along the RNA template and are useful for transcribing the 5' ends of long genes, non-polyadenylated RNA, or degraded RNA.
-
Gene-specific primers: These are used when you are interested in a specific gene and can increase the specificity of the reaction.
-
A mix of oligo(dT) and random primers can sometimes provide the benefits of both.
-
-
-
Inactive Reverse Transcriptase: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Always store the reverse transcriptase at the recommended temperature (usually -20°C) and avoid repeated freeze-thaw cycles. Do not store the enzyme at -70°C.
-
Genomic DNA Contamination
Question: My downstream PCR is showing a product in my no-reverse transcriptase (-RT) control. What does this mean and how can I prevent it?
Answer:
A product in your -RT control indicates the presence of contaminating genomic DNA (gDNA) in your RNA sample. The PCR primers are amplifying the target sequence from the gDNA instead of the cDNA.
Solutions:
-
DNase Treatment: The most effective way to remove gDNA is to treat your RNA sample with DNase I before the reverse transcription reaction. It is crucial to completely remove or inactivate the DNase I after treatment, as any residual activity will degrade your newly synthesized single-stranded cDNA.
-
Primer Design: Design PCR primers that span an exon-exon junction. This way, the primers will only amplify the spliced mRNA sequence (which will be a shorter product) and not the gDNA, which contains introns (resulting in a much larger or no product).
-
Careful RNA Extraction: During RNA isolation, especially when using methods like acid phenol-chloroform extraction, be careful not to carry over any of the organic phase, which can contain gDNA.
RNA Degradation
Question: How can I prevent my RNA from degrading during the experimental process?
Answer:
RNA is highly susceptible to degradation by RNases, which are ubiquitous.
Best Practices to Prevent RNA Degradation:
-
Use RNase-free materials: Use certified nuclease-free water, pipette tips with aerosol barriers, and dedicated labware for RNA work.
-
Decontaminate work surfaces: Clean your bench and equipment with RNase decontamination solutions.
-
Wear gloves: Always wear gloves to prevent contamination from RNases on your skin.
-
Proper storage: Store RNA samples at -80°C. For long-term storage, precipitating the RNA in ethanol can provide better protection.
-
Include an RNase inhibitor: Adding an RNase inhibitor to your reverse transcription reaction can help protect your RNA template.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| RNA Purity (A260/A280) | >1.8 | A lower ratio may indicate protein contamination. |
| RNA Purity (A260/A230) | >2.0 | A lower ratio may indicate salt or other chemical contamination. |
| dNTP Concentration (final) | 0.5 - 1 mM | Higher concentrations can be inhibitory. |
| RNA Denaturation Temperature | 65-70°C for 5 minutes | Helps to remove secondary structures in the RNA. |
| Reverse Transcription Temperature | 37-55°C | Optimal temperature depends on the specific reverse transcriptase used. Higher temperatures can help with GC-rich templates. |
Experimental Protocol: Standard Reverse Transcription Reaction
This is a general protocol and may need to be optimized for your specific enzyme, primers, and RNA template.
-
RNA Template Preparation:
-
Thaw your RNA sample on ice.
-
In a nuclease-free microcentrifuge tube, combine the following:
-
RNA template (e.g., 1 µg)
-
Primer(s) (e.g., 1 µL of oligo(dT) or random hexamers)
-
Nuclease-free water to a final volume of (for example) 10 µL.
-
-
-
Denaturation and Annealing:
-
Gently mix the components.
-
Incubate the tube at 65°C for 5 minutes.
-
Immediately place the tube on ice for at least 1 minute to allow the primers to anneal.
-
-
Reverse Transcription Reaction Mix:
-
On ice, prepare a master mix containing the following components per reaction:
-
5X Reaction Buffer (e.g., 4 µL)
-
10 mM dNTP mix (e.g., 2 µL)
-
RNase Inhibitor (e.g., 1 µL)
-
Reverse Transcriptase (e.g., 1 µL)
-
-
-
Reaction Assembly:
-
Add the reverse transcription reaction mix to the denatured RNA/primer tube.
-
Gently mix by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction at the recommended temperature for your reverse transcriptase (e.g., 42°C) for 60 minutes.
-
-
Enzyme Inactivation:
-
Inactivate the reverse transcriptase by heating the reaction at 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be used immediately for downstream applications or stored at -20°C.
-
Visualizations
Caption: Workflow of reverse DNA synthesis with potential points of failure.
Frequently Asked Questions (FAQs)
Q1: Can I use my cDNA directly in a PCR reaction?
Yes, the product of your reverse transcription reaction is single-stranded cDNA, which can be used as a template for PCR. Typically, you would use 1-2 µL of the cDNA reaction in a standard PCR.
Q2: What is the difference between one-step and two-step RT-PCR?
In two-step RT-PCR, the reverse transcription and the PCR amplification are performed as two separate reactions. This allows for the analysis of multiple targets from the same RNA sample and provides more flexibility in optimizing each step. In one-step RT-PCR, both reactions are carried out in the same tube, which simplifies the workflow and reduces the risk of contamination.
Q3: My RNA has a high GC content. Are there any special considerations?
Yes, RNA with high GC content is more prone to forming stable secondary structures that can impede reverse transcription. To address this, use a reverse transcriptase that is active at higher temperatures (e.g., 50-55°C) and perform an initial denaturation step at a higher temperature (e.g., 70°C) to help melt these structures.
Q4: How should I quantify my cDNA?
Quantifying cDNA can be challenging because the reaction contains a mixture of single-stranded cDNA, RNA, and dNTPs. Standard spectrophotometric methods (like NanoDrop) will not accurately measure the cDNA concentration. The most common way to "quantify" the success of a reverse transcription reaction is to proceed with a downstream application like qPCR using a housekeeping gene to assess the relative amount of amplifiable template.
Q5: What are the key differences between oligo(dT) and random primers?
Oligo(dT) primers specifically anneal to the poly(A) tail of eukaryotic mRNAs, making them ideal for generating full-length cDNA copies of these transcripts. Random primers, such as random hexamers, bind non-specifically to various locations along all RNA molecules, making them suitable for transcribing RNA that lacks a poly(A) tail (like prokaryotic RNA), degraded RNA, or for ensuring representation of the 5' ends of long transcripts.
References
Technical Support Center: Optimizing 3'-DMTr-dA Coupling
Welcome to the Technical Support Center for optimizing the use of 3'-DMTr-dA phosphoramidite in oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high coupling efficiency with this compound?
A1: The most critical factors are maintaining strictly anhydrous conditions and selecting the appropriate activator. Moisture is highly detrimental as it can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1][2] The choice of activator and its concentration also play a crucial role in the reaction's speed and efficiency.
Q2: How does the choice of activator impact the coupling of this compound?
A2: Different activators have varying levels of acidity and nucleophilicity, which affect the rate and efficiency of the coupling reaction.[][4] More acidic activators can lead to faster coupling but may also increase the risk of side reactions, such as depurination of the adenosine base.[4] Commonly used activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI). DCI is often recommended for sterically hindered phosphoramidites and for reducing the risk of side reactions due to its lower acidity compared to tetrazole derivatives.
Q3: What is a typical coupling time for this compound, and when should I consider extending it?
A3: A standard coupling time for deoxyadenosine phosphoramidites is typically around 30 to 60 seconds. However, this can vary depending on the specific synthesizer, the scale of the synthesis, and the complexity of the sequence. You should consider extending the coupling time if you are experiencing low coupling efficiency, especially when synthesizing long oligonucleotides or sequences with difficult motifs. In some cases, doubling the coupling time can be beneficial.
Q4: What is depurination, and why is it a particular concern for dA phosphoramidites?
A4: Depurination is the cleavage of the glycosidic bond between the purine base (adenine or guanine) and the deoxyribose sugar. This leads to an abasic site in the oligonucleotide chain, which can be cleaved during the final deprotection step, resulting in truncated sequences. Deoxyadenosine is particularly susceptible to depurination, especially during the acidic detritylation step of the synthesis cycle. The use of electron-withdrawing protecting groups on the adenine base can further destabilize this bond.
Q5: How can I monitor the coupling efficiency of this compound during synthesis?
A5: The most common method for monitoring coupling efficiency is the trityl cation assay. The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the newly added nucleotide at the beginning of each cycle. The released DMT cation has a characteristic orange color and a strong absorbance at 498 nm. By measuring the absorbance of the trityl cation solution after each coupling step, you can calculate the stepwise coupling efficiency. A consistent and high absorbance reading indicates successful coupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
| Issue | Possible Causes | Recommended Actions |
| Low Coupling Efficiency | Moisture Contamination: Water in the acetonitrile (ACN), activator, or on the synthesizer lines. | - Use fresh, anhydrous ACN with a water content below 30 ppm, preferably below 10 ppm. - Ensure all reagents are properly stored under an inert atmosphere. - Install and regularly change in-line drying filters on the gas lines of the synthesizer. |
| Degraded Phosphoramidite: The this compound phosphoramidite may have hydrolyzed due to exposure to moisture or prolonged storage. | - Use a fresh vial of phosphoramidite. - Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Suboptimal Activator: The activator may be degraded, at the wrong concentration, or not suitable for the specific synthesis conditions. | - Prepare fresh activator solution. - Consider using a more potent activator like DCI or ETT, especially for challenging sequences. - Optimize the activator concentration; typically, a concentration of 0.25 M to 0.5 M is used. | |
| Insufficient Coupling Time: The time allowed for the coupling reaction may not be sufficient for it to go to completion. | - Increase the coupling time for the this compound addition. Start by doubling the standard time. - For particularly difficult couplings, consider a double or triple coupling step where the coupling part of the cycle is repeated before oxidation. | |
| Presence of Truncated Oligonucleotides (n-1 sequences) | Depurination: Loss of the adenine base during the acidic detritylation step. | - Use a milder deblocking acid, such as 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA). - Minimize the detritylation time to what is necessary for complete DMT removal. - Consider using a dA phosphoramidite with a more stable protecting group if depurination is a persistent issue. |
| Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the elongation of deletion mutants in subsequent cycles. | - Ensure that the capping reagents (acetic anhydride and N-methylimidazole) are fresh and anhydrous. - Verify that the capping step is running for the appropriate duration as per the synthesizer's protocol. | |
| Presence of Longer than Expected Oligonucleotides (n+1 sequences) | Premature Detritylation: Highly acidic activators can cause some removal of the DMT group from the phosphoramidite in solution before it is delivered to the column. | - Use a less acidic activator like DCI. - Avoid excessively long exposure of the phosphoramidite to the activator before the coupling step. |
Experimental Protocols
Protocol 1: General Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.
-
Detritylation (Deblocking):
-
Purpose: To remove the 5'-DMTr protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: Typically 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (DCM).
-
Procedure: The deblocking reagent is passed through the synthesis column. The resulting orange-colored solution containing the cleaved DMT cation can be collected for quantification of coupling efficiency.
-
-
Coupling:
-
Purpose: To add the next nucleotide to the growing oligonucleotide chain.
-
Reagents: A solution of the this compound phosphoramidite and an activator solution (e.g., 0.25 M ETT or 0.25 M DCI in acetonitrile).
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
-
Capping:
-
Purpose: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would otherwise lead to the formation of n-1 deletion mutants.
-
Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).
-
Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyls.
-
-
Oxidation:
-
Purpose: To convert the unstable phosphite triester linkage formed during coupling to a more stable phosphate triester.
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.
-
Procedure: The oxidizing solution is passed through the column.
-
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay
This protocol describes how to quantify the stepwise coupling efficiency during oligonucleotide synthesis.
-
Collection: During the detritylation step of each cycle, collect the acidic solution containing the cleaved DMT cation as it elutes from the synthesis column. Most automated synthesizers can be programmed to do this automatically into a fraction collector.
-
Dilution: Dilute the collected fraction with a known volume of a suitable solvent (e.g., acetonitrile) to bring the absorbance within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at 498 nm using a UV-Vis spectrophotometer.
-
Calculation: The stepwise coupling efficiency (%) can be calculated using the following formula:
Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100
The average coupling efficiency is calculated by comparing the trityl absorbance of the first and last cycles. A consistent and high coupling efficiency (ideally >98%) is indicative of a successful synthesis.
Visualizing the Process
References
Technical Support Center: 5' to 3' Solid-Phase Oligonucleotide Synthesis
Welcome to the Technical Support Center for solid-phase oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on depurination.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during oligonucleotide synthesis.
Issue 1: Low Yield of Full-Length Oligonucleotide and Presence of Shorter Fragments
Question: My final analysis (HPLC or gel electrophoresis) shows a low yield of the desired full-length oligonucleotide and a significant number of shorter fragments. Could depurination be the cause, and how can I address this?
Answer: Yes, depurination is a likely cause for the presence of shorter fragments, especially if they appear as a ladder of bands below your target product. Depurination, the hydrolysis of the N-glycosidic bond between a purine base (Adenine or Guanine) and the sugar, creates an abasic site.[1][2] This site is unstable under the basic conditions of the final cleavage and deprotection steps, leading to chain cleavage and the generation of 3'-truncated fragments.[3][4]
Troubleshooting Steps:
-
Evaluate Your Deblocking Step: The primary cause of depurination is prolonged or harsh exposure to acid during the 5'-DMT protecting group removal (detritylation).[5]
-
Acid Choice: Trichloroacetic acid (TCA) is a strong acid (pKa ≈ 0.7) that can lead to significant depurination, especially for longer oligonucleotides or sequences rich in purines. Consider switching to a milder acid like Dichloroacetic acid (DCA) (pKa ≈ 1.5).
-
Acid Concentration and Contact Time: High concentrations of acid and extended exposure times increase the risk of depurination. Aim for a deblocking step that is completed in less than a minute. You can optimize this by either decreasing the acid concentration or the contact time. Some studies show that an acid delivery time as short as 10 seconds with 3% TCA did not significantly compromise the yield of the full-length product.
-
-
Protecting Group Strategy:
-
Purine Protection: The type of protecting group on the purine base can influence its susceptibility to depurination. For instance, the dimethylformamidine (dmf) protecting group on guanosine offers good protection. For particularly sensitive sequences, consider using more robust protecting groups like di-n-butylformamidine for adenosine, although these can be more expensive.
-
-
Sequence Considerations:
-
Purine Content: Oligonucleotides with long stretches of purines, especially adenosine, are more prone to depurination. Be extra cautious with the deblocking conditions for such sequences.
-
Experimental Workflow for Troubleshooting Low Yield Due to Depurination
Caption: Troubleshooting workflow for low oligonucleotide yield.
Issue 2: Appearance of a Peak Corresponding to an Apurinic Site in Mass Spectrometry
Question: My mass spectrometry results show a peak that corresponds to the mass of my oligonucleotide minus a purine base. What does this indicate and how can I prevent it?
Answer: This is a direct confirmation of depurination. The peak represents the full-length oligonucleotide with one or more abasic sites. While the phosphodiester backbone is intact at this stage, the lability of the abasic site will lead to cleavage upon basic treatment.
Troubleshooting Steps:
-
Minimize Acid Exposure: As detailed in Issue 1, the most critical step is to minimize the exposure of the oligonucleotide to acidic conditions.
-
Use Dichloroacetic Acid (DCA): DCA is a milder deblocking agent than Trichloroacetic acid (TCA) and is recommended for synthesizing long oligonucleotides or sequences prone to depurination.
-
Shorten Deblocking Time: Reduce the duration of the acid treatment to the minimum required for complete detritylation.
-
-
Optimize Synthesis Cycle:
-
Washing Steps: Ensure efficient washing with anhydrous acetonitrile after the deblocking step to completely remove the acid before the next coupling reaction.
-
-
Post-Synthesis Handling:
-
Trityl-On Purification: If performing trityl-on purification, be aware that the final detritylation step on the purification cartridge can also cause depurination. Use the mildest effective acid concentration and shortest incubation time necessary for complete trityl removal.
-
Quantitative Data on Depurination Rates
| Deblocking Agent (in CH2Cl2) | Relative Depurination Rate of dA |
| 3% Trichloroacetic Acid (TCA) | ~4 times faster than 3% DCA |
| 15% Dichloroacetic Acid (DCA) | ~3 times faster than 3% DCA |
| 3% Dichloroacetic Acid (DCA) | Baseline |
This data is compiled from kinetic studies and illustrates the significant impact of acid choice and concentration on the rate of depurination.
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of solid-phase oligonucleotide synthesis?
A1: Depurination is a chemical side reaction where the N-glycosidic bond linking a purine base (adenine or guanine) to the deoxyribose sugar is broken, leading to the loss of the purine base and the formation of an apurinic (AP) site in the oligonucleotide chain. This occurs primarily during the acidic detritylation step of the synthesis cycle.
Q2: Why is depurination a problem?
A2: The resulting apurinic site is unstable and will lead to the cleavage of the phosphodiester backbone under the basic conditions used for the final deprotection and cleavage from the solid support. This results in the formation of truncated oligonucleotide fragments, which reduces the yield of the desired full-length product and complicates purification.
Q3: Which purine base is more susceptible to depurination?
A3: Deoxyadenosine (dA) is generally more susceptible to depurination than deoxyguanosine (dG). The rate of depurination for dG is reported to be 5-6 times slower than for dA in DCA solutions.
Q4: How can I detect depurination in my synthesized oligonucleotide?
A4: Depurination can be detected by various analytical techniques:
-
Mass Spectrometry (MS): The presence of peaks corresponding to the mass of the full-length product minus the mass of a purine base is a direct indication of an apurinic site.
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): After basic treatment, depurination will result in shorter oligonucleotide fragments that can be separated and quantified by IEX-HPLC.
Q5: Are there any experimental protocols to quantify the extent of depurination?
A5: Yes, you can perform a controlled depurination assay. A general protocol is outlined below.
Experimental Protocol: Quantification of Depurination by HPLC
Objective: To quantify the percentage of depurination in a synthesized oligonucleotide.
Methodology:
-
Sample Preparation:
-
Synthesize a short, purine-containing oligonucleotide (e.g., a 10-mer with several adenines).
-
After synthesis and deprotection, dissolve a known amount of the crude oligonucleotide in a buffered solution (e.g., 50 mM sodium phosphate buffer, pH can be varied to study pH effects).
-
-
Induction of Depurination (Optional, for kinetic studies):
-
Incubate the oligonucleotide solution at a specific temperature (e.g., 60°C) for a defined period to induce depurination.
-
-
Analysis by HPLC:
-
Analyze the reaction products using a reverse-phase C18 column.
-
The mobile phase can be a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).
-
Monitor the elution profile at 260 nm.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to the released purine bases (adenine and guanine) and the remaining intact oligonucleotide.
-
To determine the total amount of purines, a separate sample of the oligonucleotide can be subjected to harsh acidic conditions to achieve complete depurination.
-
The percentage of depurination can be calculated by comparing the amount of released purines to the total purine content.
-
Logical Relationship of Factors Affecting Depurination
Caption: Factors influencing the rate of depurination.
References
Technical Support Center: PAGE Analysis of 5' to 3' Synthesis Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals performing Polyacrylamide Gel Electrophoresis (PAGE) analysis on synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of PAGE analysis for synthetic oligonucleotides?
A1: Denaturing PAGE is a high-resolution technique used to assess the purity and integrity of synthetic oligonucleotides. It separates single-stranded DNA or RNA molecules based on their molecular weight, allowing for the visualization of the full-length product and any shorter, truncated sequences (e.g., n-1, n-2) that may have resulted from incomplete coupling during synthesis.[1] This method can resolve differences as small as a single nucleotide.[2][3]
Q2: When should I choose PAGE purification for my synthetic oligonucleotides?
A2: PAGE purification is recommended for applications that require high-purity oligonucleotides, such as cloning, mutagenesis, gene synthesis, and in situ hybridization. It is particularly beneficial for longer oligonucleotides (≥50 nucleotides) to effectively separate the full-length product from shorter failure sequences.
Q3: What is the difference between denaturing and non-denaturing PAGE for oligonucleotide analysis?
A3: Denaturing PAGE is performed in the presence of a denaturant, typically 6-8 M urea, which disrupts secondary structures (like hairpins) in single-stranded DNA or RNA. This ensures that separation is based solely on molecular weight (i.e., length). Non-denaturing PAGE is run without urea and can be used to study the conformation and folding of oligonucleotides.
Q4: What are the common staining methods for visualizing oligonucleotides in PAGE gels?
A4: Common staining methods include Methylene Blue, Silver Staining, and fluorescent dyes like SYBR Gold or SYBR Green I. Ethidium bromide is generally not recommended for staining single-stranded oligonucleotides as its staining intensity can vary depending on the sequence. Silver staining is highly sensitive but can be inhibited by the presence of thymine (T) bases in the sequence. Fluorescent dyes like SYBR Gold are very sensitive for detecting single-stranded DNA, double-stranded DNA, and RNA.
Troubleshooting Guide
This guide addresses common issues encountered during the PAGE analysis of synthetic oligonucleotides.
Problem 1: Multiple Bands Observed for a Single Oligonucleotide
| Possible Cause | Recommended Solution |
| Inefficient Capping During Synthesis: Failure to cap unreacted 5'-hydroxyl groups during synthesis leads to the formation of shorter "n-1" deletion mutants. | Optimize the capping step in your synthesis protocol. Use PAGE to resolve the full-length product from these shorter sequences. The n-1 band will appear as a distinct band just below the main product band. |
| Secondary Structures: The oligonucleotide may be forming secondary structures (e.g., hairpins, duplexes) that are not fully denatured, causing them to migrate differently. | Ensure your gel contains a sufficient concentration of urea (typically 7-8 M). Heat your sample in a formamide-containing loading buffer at 65-95°C for 5-10 minutes before loading to denature any secondary structures. |
| Oligonucleotide Degradation: The sample may be degraded due to nuclease contamination or harsh deprotection conditions. | Use nuclease-free water and reagents. Ensure deprotection conditions are optimized for your specific oligonucleotide chemistry. |
| Phosphodiester Bond Isomerization: During synthesis, particularly with certain modified nucleotides, phosphodiester bond isomerization can occur, leading to species with slightly different mobilities. | This is an inherent challenge with some chemistries. High-resolution PAGE may be able to resolve these isomers. |
Problem 2: Smeared Bands on the Gel
| Possible Cause | Recommended Solution |
| Sample Overload: Loading too much oligonucleotide can cause band smearing and poor resolution. | Reduce the amount of sample loaded onto the gel. Typically, 0.01-1 µg of an oligonucleotide is sufficient for visualization. |
| High Salt Concentration in the Sample: Excess salt in the sample can interfere with electrophoresis, leading to distorted or smeared bands. | Desalt your oligonucleotide sample before loading. |
| Incomplete Denaturation: Residual secondary structures can lead to a smear of different conformations. | Increase the urea concentration in the gel and ensure proper sample denaturation with heat and formamide loading buffer before loading. |
| Gel Polymerization Issues: Incomplete or uneven polymerization of the acrylamide gel can result in inconsistent pore sizes, affecting migration. | Ensure that APS and TEMED are fresh and properly mixed. Allow the gel to polymerize completely before use. |
| RNA Contamination: If analyzing DNA oligonucleotides, RNA contamination can appear as a smear. | Treat the sample with RNase before loading, or if the smear is above the DNA band, it could indicate RNA contamination. |
Experimental Protocols & Data
Denaturing Urea-PAGE Protocol for Oligonucleotides
This protocol is optimized for the analysis of oligonucleotides in the 18-30 nucleotide range.
1. Gel Preparation (15% Polyacrylamide, 7M Urea)
| Component | Volume/Amount for ~15 mL (for two 7x10 cm minigels) |
| 40% Acrylamide/Bis-acrylamide (29:1) | 5.63 mL |
| Urea | 7.2 g |
| 10x TBE Buffer | 1.5 mL |
| Deionized Water | To a final volume of 15 mL |
| 10% Ammonium Persulfate (APS) | 75 µL |
| TEMED | 15 µL |
Procedure:
-
Combine the acrylamide solution, urea, and TBE buffer in a beaker.
-
Gently warm the mixture to about 37°C to dissolve the urea.
-
Add deionized water to the final volume.
-
Add APS and TEMED to initiate polymerization. Mix gently and pour the gel immediately between the glass plates.
-
Insert the comb and allow the gel to polymerize for 30-60 minutes.
2. Sample Preparation and Loading
-
Add an equal volume of 2X RNA Loading Dye (or a formamide-based loading dye) to your oligonucleotide sample.
-
Heat the mixture at 65-95°C for 5-10 minutes to denature the oligonucleotides.
-
Assemble the gel apparatus and pre-run the gel for at least 30 minutes to heat it and remove any remaining urea from the wells.
-
Rinse the wells with running buffer before loading the samples.
-
Load the denatured samples into the wells.
3. Electrophoresis
-
Run the gel at a constant voltage (e.g., 200V for a minigel) until the marker dyes have migrated to the desired position.
-
On a 15% polyacrylamide gel, bromophenol blue co-migrates with oligonucleotides of approximately 9-10 bases, and xylene cyanol FF co-migrates with those of about 30 bases.
4. Staining
| Staining Method | Protocol |
| Methylene Blue | 1. After electrophoresis, remove the gel and place it in a container with 0.02% Methylene Blue in 0.1x TBE buffer. 2. Gently agitate for 20-30 minutes. 3. Destain with distilled water, changing the water 2-3 times until the background is clear. |
| Silver Staining | 1. Fix the gel in a solution of 50% methanol and 10% acetic acid for 1.5-2 hours. 2. Wash with deionized water. 3. Stain with 0.1% silver nitrate containing formaldehyde for 30 minutes. 4. Develop with 3% sodium carbonate containing formaldehyde and sodium thiosulfate until bands are visible. 5. Stop the reaction with 10% acetic acid. |
| SYBR Gold | 1. After the run, place the gel in a 1:10,000 dilution of SYBR Gold stain in TBE buffer. 2. Incubate for 10-30 minutes, protected from light. 3. Visualize the gel on a UV transilluminator. |
Visual Guides
Caption: A flowchart for troubleshooting common issues in PAGE analysis.
Caption: Standard workflow for denaturing PAGE of synthetic oligonucleotides.
References
Validation & Comparative
A Comparative Guide to the Fidelity of Reverse Direction versus Standard DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The accurate replication of nucleic acids is fundamental to molecular biology research and the development of therapeutics. DNA polymerases, the enzymes responsible for synthesizing DNA, exhibit a wide range of fidelity—the intrinsic ability to select the correct nucleotide and avoid errors. This guide provides an objective comparison of the fidelity of reverse direction DNA synthesis, primarily reverse transcription, with the standard, or forward, method of DNA-dependent DNA synthesis. It includes quantitative data, detailed experimental protocols, and visualizations to aid in the selection of appropriate enzymes and methodologies for various research applications.
Key Differences in Fidelity: An Overview
The primary distinction in fidelity between standard and reverse direction DNA synthesis lies in the enzymatic machinery involved. Standard DNA replication is typically carried out by high-fidelity DNA polymerases that possess a crucial error-correcting mechanism. In contrast, reverse transcriptases (RTs), the enzymes that synthesize DNA from an RNA template, are inherently more error-prone due to the lack of this mechanism.
Standard (Forward) DNA Synthesis: This process is characterized by high fidelity, essential for the stable inheritance of genetic information. The accuracy of replicative DNA polymerases is attributed to two main factors:
-
Nucleotide Selectivity: The active site of the polymerase has a high affinity for the correct Watson-Crick base pair, discriminating against incorrect nucleotides.
-
Proofreading Activity: Many high-fidelity polymerases have a 3' to 5' exonuclease activity that acts as a "backspace," removing misincorporated nucleotides.[1][2] This proofreading function significantly increases the overall fidelity of replication.[3]
Reverse Direction DNA Synthesis (Reverse Transcription): This process, catalyzed by reverse transcriptases, is naturally more prone to errors.[4] Key characteristics include:
-
Lack of Proofreading: Most naturally occurring reverse transcriptases, such as those from Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MLV), lack a 3' to 5' exonuclease proofreading domain.[4] This means that once an incorrect nucleotide is incorporated, it is not removed, leading to a higher mutation rate.
-
RNA Template: The use of an RNA template can also influence fidelity, as RNA is more susceptible to chemical modifications and damage than DNA.
Quantitative Comparison of Polymerase Fidelity
The fidelity of a polymerase is often expressed as an error rate—the number of errors incorporated per nucleotide synthesized. The following tables summarize the reported error rates for several common DNA polymerases and reverse transcriptases.
Table 1: Fidelity of Standard DNA Polymerases
| Polymerase | Type | Proofreading (3'→5' Exo) | Error Rate (errors per base pair) | Fidelity (relative to Taq) |
| Taq Polymerase | Family A | No | ~1 in 9,000 to 1 in 20,000 (~1 x 10⁻⁴ to 5 x 10⁻⁵) | 1x |
| Pfu Polymerase | Family B | Yes | ~1 in 770,000 (~1.3 x 10⁻⁶) | ~6x |
| Phusion High-Fidelity DNA Polymerase | Fusion | Yes | ~1 in 2,000,000 (~4.4 x 10⁻⁷) | ~50x |
| Q5 High-Fidelity DNA Polymerase | Fusion | Yes | ~1 in 1,000,000 to 1 in 1,900,000 (~5.3 x 10⁻⁷ to 1 x 10⁻⁶) | ~280x |
Table 2: Fidelity of Reverse Transcriptases
| Reverse Transcriptase | Origin | Proofreading (3'→5' Exo) | Error Rate (errors per base pair) |
| AMV RT | Avian Myeloblastosis Virus | No | ~1 in 17,000 (~5.9 x 10⁻⁵) |
| M-MLV RT | Moloney Murine Leukemia Virus | No | ~1 in 29,000 to 1 in 30,000 (~3.3 x 10⁻⁵ to 3.4 x 10⁻⁵) |
| SuperScript II RT | Engineered M-MLV | No | ~1 in 15,000 (~6.7 x 10⁻⁵) |
| HIV-1 RT | Human Immunodeficiency Virus 1 | No | ~1 in 15,000 to 1 in 135,000 (~7.4 x 10⁻⁵ to 7.3 x 10⁻⁵) |
| RTX (Synthetic) | Engineered DNA Polymerase | Yes | Significantly higher than natural RTs |
Visualizing the Synthesis and Fidelity Mechanisms
The following diagrams illustrate the workflows for standard and reverse direction DNA synthesis, the mechanism of proofreading, and a general workflow for a fidelity assay.
Caption: Workflow of Standard (Forward) DNA Synthesis.
Caption: Workflow of Reverse Direction DNA Synthesis.
Caption: Mechanism of 3'->5' Exonuclease Proofreading.
Experimental Protocols for Fidelity Assessment
Several methods are available to measure the fidelity of DNA polymerases. The choice of assay depends on the desired throughput, sensitivity, and the specific types of errors being investigated.
Plasmid-based lacZα Complementation Assay
This assay measures the forward mutation rate of a polymerase by its ability to faithfully replicate the lacZα gene. Errors in synthesis lead to a non-functional β-galactosidase α-peptide, which can be detected by blue-white colony screening.
Detailed Protocol:
-
Preparation of Gapped Plasmid:
-
Start with a plasmid containing the lacZα gene (e.g., pUC18).
-
Create two nicks on the same strand flanking the lacZα gene using nicking endonucleases.
-
Remove the excised single strand by heating the plasmid in the presence of a complementary oligonucleotide to create a single-stranded gap.
-
Purify the gapped plasmid.
-
-
In Vitro DNA Synthesis:
-
Set up a polymerization reaction containing the purified gapped plasmid, the DNA polymerase or reverse transcriptase to be tested, and dNTPs.
-
Incubate at the optimal temperature for the enzyme to fill the gap.
-
-
Transformation and Plating:
-
Transform the reaction products into a suitable E. coli strain (e.g., DH5α) that allows for α-complementation.
-
Plate the transformed cells on LB agar plates containing ampicillin, IPTG (an inducer), and X-gal (a chromogenic substrate).
-
Incubate overnight at 37°C.
-
-
Scoring and Calculation:
-
Count the number of blue (correct synthesis) and white/light blue (mutant) colonies.
-
The mutation frequency is calculated as the ratio of white colonies to the total number of colonies.
-
The error rate can be calculated by dividing the mutation frequency by the number of detectable sites in the lacZα gene and the number of DNA duplications.
-
Caption: Workflow of the lacZα Fidelity Assay.
Next-Generation Sequencing (NGS) with Unique Molecular Identifiers (UMIs)
NGS-based methods offer high-throughput and sensitive detection of errors. The use of UMIs allows for the differentiation of true polymerase errors from errors introduced during PCR amplification and sequencing.
Detailed Protocol:
-
Template Amplification:
-
Amplify a target DNA sequence using the polymerase to be tested.
-
-
Library Preparation with UMIs:
-
Fragment the PCR amplicons.
-
Ligate adapters containing unique molecular identifiers (UMIs) to each fragment. A UMI is a short, random DNA sequence that uniquely tags each original DNA molecule.
-
Amplify the UMI-tagged library.
-
-
Next-Generation Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Group sequencing reads into "families" based on their UMI. All reads within a family originated from the same initial DNA molecule.
-
Align the reads within each family to generate a consensus sequence. This step removes random sequencing errors.
-
Align the consensus sequences to the original reference sequence.
-
Identify differences between the consensus and reference sequences. These differences represent errors introduced by the polymerase during the initial amplification.
-
Calculate the error rate by dividing the number of identified errors by the total number of nucleotides sequenced.
-
Factors Influencing Synthesis Fidelity
Several factors can affect the fidelity of both standard and reverse direction DNA synthesis.
Table 3: Factors Affecting DNA Synthesis Fidelity
| Factor | Impact on Standard DNA Polymerases | Impact on Reverse Transcriptases |
| Proofreading Activity | Presence of 3'→5' exonuclease activity dramatically increases fidelity. | Absence in most natural RTs is a primary cause of low fidelity. |
| dNTP Concentrations | Imbalanced dNTP pools can decrease fidelity by increasing the likelihood of misincorporation. | Also sensitive to dNTP concentrations; imbalances can decrease fidelity. |
| Magnesium (Mg²⁺) Concentration | Optimal Mg²⁺ is required; suboptimal concentrations can decrease fidelity. | Fidelity can be influenced by Mg²⁺ concentration; for HIV-1 RT, lower Mg²⁺ can increase fidelity. |
| Temperature | Higher temperatures can sometimes decrease fidelity for some polymerases. | Higher temperatures can help resolve RNA secondary structures but may also impact enzyme fidelity. |
| pH | Deviations from the optimal pH can decrease fidelity. | Fidelity is pH-dependent. |
| Template Quality | Damaged DNA templates (e.g., oxidative lesions) can lead to errors. | RNA templates are inherently less stable and more prone to modifications, which can decrease fidelity. |
Conclusion
The fidelity of DNA synthesis is a critical consideration for a wide range of molecular biology applications. Standard, or forward, DNA synthesis, mediated by proofreading DNA polymerases, is a high-fidelity process with error rates as low as one in several million base pairs. In contrast, reverse direction DNA synthesis, or reverse transcription, is inherently less accurate due to the lack of proofreading activity in most reverse transcriptases, with error rates typically in the range of one in 15,000 to 30,000 nucleotides.
For applications requiring the highest accuracy, such as cloning, site-directed mutagenesis, and next-generation sequencing, the use of a high-fidelity, proofreading DNA polymerase is essential. When working with RNA templates, researchers should be aware of the lower fidelity of reverse transcriptases and consider the potential for introducing mutations during cDNA synthesis. The choice of enzyme and reaction conditions should be carefully optimized to balance yield, processivity, and the required level of fidelity for the specific experimental goal.
References
A Comparative Guide to Oligonucleotide Purity Analysis from 5' to 3' Synthesis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of oligonucleotide therapeutics necessitates robust and accurate analytical methods to ensure the purity, efficacy, and safety of synthetic oligonucleotides. The solid-phase phosphoramidite chemistry used for oligonucleotide synthesis, typically proceeding in the 3' to 5' direction, can also be reversed to a 5' to 3' synthesis. Regardless of the direction, this process inherently generates a heterogeneous mixture of the desired full-length product (FLP) and various impurities. This guide provides a comprehensive comparison of the key analytical techniques used to assess the purity of these synthetic oligonucleotides, supported by experimental data and detailed protocols.
Understanding the Impurities in 5' to 3' Oligonucleotide Synthesis
The stepwise nature of solid-phase oligonucleotide synthesis, while highly efficient, is not perfect. Each cycle of nucleotide addition can lead to the formation of process-related impurities. The most common of these include:
-
n-1 Shortmers (Deletion Mutants): Oligonucleotides that are missing a single nucleotide. These are the most common type of impurity and are very difficult to remove due to their similarity to the full-length product.[1]
-
n+1 Longmers: Oligonucleotides with an extra nucleotide, which can arise from the activation of a phosphoramidite by acidic activators, leading to the incorporation of a dimer.[2]
-
Truncated Sequences: Shorter oligonucleotides resulting from incomplete reactions at any stage of the synthesis.
-
Depurination Products: Loss of a purine base (adenine or guanine) from the oligonucleotide backbone, often caused by the acidic conditions used for detritylation.[2]
-
Products of Side Reactions: Modifications to the nucleobases or the phosphate backbone due to reactions with synthesis reagents, such as the formation of N3-cyanoethyl-dT from the reaction of acrylonitrile with thymidine.[2][3]
-
Branched Impurities: High molecular weight impurities where two oligonucleotide chains are linked, which can be observed in both PAGE and HPLC analysis.
The presence of these impurities can significantly impact the therapeutic efficacy and safety of an oligonucleotide drug product, making their accurate detection and quantification critical.
Comparative Analysis of Key Analytical Techniques
Several analytical techniques are employed for the purity analysis of synthetic oligonucleotides. The choice of method depends on factors such as the length of the oligonucleotide, the nature of potential impurities, the required resolution, and the desired throughput. The following sections compare the most widely used techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Capillary Electrophoresis (CE).
Quantitative Performance Comparison
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | MALDI-TOF Mass Spectrometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity. | Separation based on charge (number of phosphate groups). | Separation by chromatography coupled with mass-to-charge ratio detection. | Mass-to-charge ratio of ionized molecules. | Separation based on size and charge in a capillary. |
| Resolution | Excellent for a wide range of lengths (up to 80 bases). | Excellent for oligonucleotides up to 40 bases. | High, especially with high-resolution mass spectrometers (HRMS). | Decreases with increasing oligonucleotide length. | Very high, capable of single-base resolution. |
| Sensitivity | Good (UV detection). | Good (UV detection). | Very high. | High. | High. |
| Throughput | Moderate to high. | Moderate to high. | Moderate. | High, ideal for screening. | High, with automated systems. |
| Oligo Length | Up to ~80 bases. | Up to ~40 bases. | Wide range, including long oligonucleotides. | Optimal for < 50 bases. | Wide range, excels with longer oligonucleotides. |
| MS Compatibility | Yes, with volatile ion-pairing reagents. | No, due to high salt concentrations in the mobile phase. | Direct. | Direct. | Can be coupled to MS. |
Experimental Protocols
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
Objective: To separate and quantify the purity of a synthetic oligonucleotide from its failure sequences and other impurities based on hydrophobicity.
Materials:
-
HPLC System with a UV detector
-
C18 reverse-phase column (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier Oligonucleotide BEH C18)
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Sample: Synthetic oligonucleotide dissolved in water
Protocol:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Temperature Control: Set the column temperature to 60°C to minimize secondary structures.
-
Sample Injection: Inject an appropriate volume of the oligonucleotide sample.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the oligonucleotides. A shallow gradient is often used to achieve high resolution.
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the full-length product relative to the total peak area.
Workflow Diagram:
Caption: Workflow for oligonucleotide purity analysis by IP-RP-HPLC.
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
Objective: To separate oligonucleotides based on the number of negatively charged phosphate groups in their backbone. This method is particularly effective for resolving oligonucleotides with significant secondary structures.
Materials:
-
HPLC System with a UV detector
-
Anion-exchange column (e.g., Thermo Scientific DNAPac PA200)
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Sample: Synthetic oligonucleotide dissolved in water
Protocol:
-
Column Conditioning: Condition the column by eluting with five column volumes of Mobile Phase A, followed by five column volumes of Mobile Phase B, and then re-equilibrate with Mobile Phase A.
-
Temperature Control: Maintain an elevated column temperature (e.g., 80°C) to denature secondary structures.
-
Sample Injection: Inject the oligonucleotide sample.
-
Gradient Elution: Apply a linear salt gradient by increasing the percentage of Mobile Phase B.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Calculate the purity based on the relative peak areas.
Workflow Diagram:
Caption: Workflow for oligonucleotide purity analysis by AEX-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate oligonucleotides and their impurities by liquid chromatography and identify them based on their mass-to-charge ratio, providing both purity information and mass confirmation.
Materials:
-
LC-MS system (e.g., UPLC coupled to a time-of-flight or quadrupole mass spectrometer)
-
C18 reverse-phase column
-
Mobile Phase A: Volatile ion-pairing reagent in water (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP))
-
Mobile Phase B: Volatile ion-pairing reagent in methanol or acetonitrile
-
Sample: Synthetic oligonucleotide dissolved in water
Protocol:
-
LC Method Development: Optimize the chromatographic separation using a shallow gradient of Mobile Phase B to resolve the full-length product from its impurities.
-
MS Parameter Optimization: Tune the mass spectrometer for optimal ionization and detection of oligonucleotides in negative ion mode.
-
LC-MS Analysis: Inject the sample and acquire both UV and mass spectrometry data.
-
Data Processing: Deconvolute the mass spectra to determine the molecular weights of the eluting species.
-
Impurity Identification: Compare the observed masses with the theoretical masses of the full-length product and potential impurities.
Workflow Diagram:
Caption: General workflow for oligonucleotide analysis by LC-MS.
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of oligonucleotides based on their size and charge, enabling the quantification of purity with high precision.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Coated capillary
-
Sieving buffer (polymer solution)
-
Sample: Synthetic oligonucleotide dissolved in water or buffer
Protocol:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Buffer Filling: Fill the capillary and vials with the sieving buffer.
-
Sample Injection: Inject the sample into the capillary using pressure or voltage.
-
Electrophoresis: Apply a high voltage across the capillary to initiate the separation.
-
Detection: Monitor the migration of the oligonucleotides by UV absorbance at 260 nm.
-
Data Analysis: Determine the purity by comparing the peak area of the full-length product to the total peak area.
Workflow Diagram:
References
- 1. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle in the Reaction Tube: 3'-Modified vs. 5'-Modified Oligonucleotides in PCR
For researchers, scientists, and drug development professionals navigating the complexities of PCR, the choice of oligonucleotide modification can be a critical determinant of experimental success. While both 3'- and 5'-modified oligonucleotides offer unique advantages, their performance characteristics and applications differ significantly. This guide provides an objective comparison, supported by experimental principles, to inform your selection process.
The primary role of a primer in a standard polymerase chain reaction (PCR) is to provide a free 3'-hydroxyl group, the essential starting point for DNA polymerase to synthesize a new DNA strand. Any modification at this 3'-end that blocks this hydroxyl group will prevent the primer from being extended. In contrast, modifications at the 5'-end typically do not interfere with the polymerase's action, leaving the crucial 3'-end free for extension. This fundamental difference dictates their distinct applications and performance in PCR.
Core Performance Characteristics at a Glance
The utility of 3'- and 5'-modified oligonucleotides is best understood by comparing their impact on key PCR performance metrics. The choice of modification is intrinsically linked to the desired outcome of the experiment.
| Performance Metric | 3'-Modified Oligonucleotides | 5'-Modified Oligonucleotides | Unmodified Oligonucleotides |
| Primer Extension | Inhibited[1][2] | Permitted | Permitted |
| Primary Application | Blocking PCR, Probes[3][4] | Labeled Primers, Enhanced PCR[5] | Standard PCR Amplification |
| Impact on Specificity | Can significantly increase specificity by blocking non-target amplification | Can increase specificity through higher annealing temperatures (with certain modifications) | Dependent on primer design and reaction conditions |
| Impact on Efficiency | Not applicable for amplification | Can improve efficiency and robustness (e.g., with o-TINA modification) | Baseline efficiency |
| Nuclease Resistance | Can be enhanced to resist 3'-exonucleases | Can be enhanced to resist 5'-exonucleases | Susceptible to nuclease degradation |
In-Depth Application and Performance Analysis
3'-Modified Oligonucleotides: The Specificity Enhancers
Oligonucleotides with a modified 3'-end are incapable of being extended by DNA polymerase, a characteristic that is leveraged in several advanced PCR applications to enhance specificity.
Blocking PCR: A prime application for 3'-modified oligonucleotides is in "blocking PCR" or "mutant enrichment PCR". In this technique, a 3'-modified "blocking" primer is designed to be perfectly complementary to a wild-type or other non-target sequence. When this blocker anneals to the non-target DNA, it prevents the amplification primer from binding and/or the polymerase from extending, effectively silencing the amplification of that sequence. This allows for the preferential amplification of rare sequences, such as mutations. Common 3' modifications for this purpose include a C3 spacer, a phosphate group, or a dideoxynucleotide (ddC).
Probes: In many quantitative PCR (qPCR) applications, probes are used for signal generation. These probes must bind to the target sequence but should not be extended by the polymerase. A 3' modification is essential to prevent the probe from acting as a primer, which would consume the probe and generate non-specific signal.
Figure 1: Logical workflow of Blocking PCR using a 3'-modified oligonucleotide to suppress amplification of wild-type DNA and enrich for mutant sequences.
5'-Modified Oligonucleotides: The Versatile Workhorses
With the 3'-hydroxyl group intact, 5'-modified oligonucleotides function as standard PCR primers while carrying additional functionalities.
Labeling and Detection: The most common use of 5' modifications is the attachment of fluorescent dyes (e.g., FAM, HEX, TET) for qPCR and fragment analysis, or affinity tags like biotin for capture and purification applications. These modifications allow for the detection and quantification of PCR products in real-time or post-PCR.
Enhanced PCR Performance: Certain proprietary modifications at the 5'-end have been shown to improve PCR performance. For example, the addition of a single ortho-Twisted Intercalating Nucleic Acid (o-TINA) molecule at the 5'-end can increase the thermal stability of the primer-template duplex. This allows for the use of higher annealing temperatures, which can increase specificity, and lower primer concentrations, reducing the risk of primer-dimer formation and improving overall assay robustness.
Figure 2: General experimental workflow for PCR utilizing a 5'-modified oligonucleotide for detection purposes.
Experimental Protocols
Protocol 1: Mutant Allele Enrichment using a 3'-Modified Blocking Primer
This protocol is designed to selectively amplify a mutant allele in the presence of a high background of wild-type DNA.
-
Oligonucleotide Design:
-
Forward and Reverse Primers: Design standard PCR primers flanking the mutation site.
-
Blocking Primer: Design a primer that is perfectly complementary to the wild-type sequence, with the mutation site centrally located. This primer must have a 3' modification (e.g., C3 spacer) to prevent extension. The melting temperature (Tm) of the blocker should be higher than the annealing temperature of the PCR.
-
-
PCR Reaction Setup (25 µL):
-
12.5 µL of 2x High-Fidelity PCR Master Mix
-
1.0 µL of Forward Primer (10 µM)
-
1.0 µL of Reverse Primer (10 µM)
-
2.5 µL of 3'-Modified Blocking Primer (100 µM; concentration may require optimization)
-
1.0 µL of Template DNA (1-100 ng)
-
7.0 µL of Nuclease-Free Water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
35 Cycles:
-
98°C for 10 seconds (Denaturation)
-
65°C for 30 seconds (Annealing/Extension - temperature should be optimized)
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the presence of the expected amplicon size.
-
For confirmation of mutant enrichment, the PCR product can be sequenced.
-
Protocol 2: Performance Evaluation of a 5'-Modified Primer in qPCR
This protocol outlines a method to compare the efficiency of a 5'-modified primer against its unmodified counterpart.
-
Oligonucleotide Preparation:
-
Synthesize a forward primer with a 5' modification (e.g., o-TINA or a fluorophore).
-
Synthesize an identical forward primer sequence with no modification.
-
Use the same reverse primer for both experiments.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of a known quantity of template DNA (e.g., from 10^7 copies/µL down to 10^1 copies/µL).
-
-
qPCR Reaction Setup (20 µL) - perform for both modified and unmodified primers:
-
10.0 µL of 2x qPCR Master Mix (SYBR Green or probe-based)
-
0.8 µL of Forward Primer (10 µM)
-
0.8 µL of Reverse Primer (10 µM)
-
2.0 µL of Template DNA (from serial dilution)
-
6.4 µL of Nuclease-Free Water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 60 seconds
-
-
-
Data Analysis:
-
For each primer set (modified and unmodified), plot the Ct values against the log of the initial template concentration to generate a standard curve.
-
Calculate the PCR efficiency (E) from the slope of the standard curve using the formula: E = (10^(-1/slope)) - 1.
-
Compare the efficiency, Ct values for given template amounts, and melt curves (for SYBR Green assays) between the 5'-modified and unmodified primers. An efficiency between 90% and 110% is considered optimal.
-
Conclusion
The choice between a 3'- and a 5'-modified oligonucleotide is not a matter of superior overall performance, but of selecting the right tool for the specific PCR application. For applications demanding the suppression of non-target amplification to detect rare events, the extension-blocking capability of 3'-modified oligonucleotides is indispensable. Conversely, for standard and quantitative PCR where the primer must be extended, 5'-modifications provide a robust platform for labeling, detection, and even performance enhancement without interfering with the fundamental mechanics of the reaction. A thorough understanding of these differences is crucial for designing elegant, efficient, and accurate PCR-based assays.
References
- 1. 5' & 3' Modifications Sheet [genelink.com]
- 2. idtdna.com [idtdna.com]
- 3. WO2014177540A1 - A method for dna amplification with a blocking oligonucleotide - Google Patents [patents.google.com]
- 4. atdbio.com [atdbio.com]
- 5. Improved Efficiency and Robustness in qPCR and Multiplex End-Point PCR by Twisted Intercalating Nucleic Acid Modified Primers | PLOS One [journals.plos.org]
A Comparative Guide to 5' to 3' Oligonucleotide Synthesis Efficiency
For Researchers, Scientists, and Drug Development Professionals
The direction of oligonucleotide synthesis, a cornerstone of modern molecular biology and therapeutic development, significantly impacts the efficiency, purity, and potential applications of the resulting nucleic acid polymers. While the conventional 3' to 5' synthesis method remains the industry standard, advancements in 5' to 3' synthesis and the emergence of alternative enzymatic and chemical ligation technologies present researchers with a broader array of options. This guide provides an objective comparison of the efficiency of 5' to 3' oligonucleotide synthesis against its primary counterparts, supported by experimental data and detailed methodologies.
Executive Summary
The predominant method for chemical oligonucleotide synthesis is the phosphoramidite method, which is typically performed in the 3' to 5' direction. However, 5' to 3' synthesis is crucial for specific applications, such as the synthesis of certain modified oligonucleotides and for microarray technologies where the 3' end must be available for enzymatic reactions. This guide evaluates the key performance indicators of 5' to 3' phosphoramidite synthesis and compares them with 3' to 5' synthesis, as well as with emerging enzymatic and ligation-based methods.
Key performance indicators evaluated include:
-
Coupling Efficiency: The percentage of available sites that successfully couple with the incoming phosphoramidite monomer in each synthesis cycle.
-
Overall Yield: The final amount of full-length oligonucleotide obtained after synthesis and purification.
-
Purity: The percentage of the final product that is the desired full-length oligonucleotide.
-
Scalability and Throughput: The ability to synthesize large quantities of oligonucleotides or many different sequences in parallel.
-
Cost: The relative cost of reagents, instrumentation, and labor.
Comparison of Oligonucleotide Synthesis Methods
The following tables summarize the quantitative data comparing different oligonucleotide synthesis methods.
Table 1: Comparison of 5' to 3' vs. 3' to 5' Phosphoramidite Synthesis
| Parameter | 5' to 3' Synthesis | 3' to 5' Synthesis | Data Source(s) |
| Average Stepwise Coupling Efficiency | 98-99% | >99% | [1][2] |
| Typical Final Yield (20-mer) | Lower | Higher | [1] |
| Achievable Length | Up to ~150 bases | Up to ~200 bases | [1][3] |
| Primary Applications | Microarrays, specific enzymatic assays | General purpose (primers, probes), antisense oligonucleotides, siRNAs | |
| Key Challenges | Slightly lower coupling efficiency, availability of specialized phosphoramidites | Potential for depurination with certain sequences |
Table 2: Comparison of Chemical Synthesis with Alternative Methods
| Parameter | 5' to 3' Phosphoramidite | Enzymatic Synthesis (TdT-mediated) | Ligation-Based Synthesis (e.g., Click Chemistry) |
| Synthesis Principle | Stepwise chemical addition of monomers | Template-independent enzymatic addition of nucleotides | Stepwise joining of pre-synthesized oligonucleotide fragments |
| Coupling/Ligation Efficiency | 98-99% | High fidelity, but can be sequence-dependent | >95% |
| Overall Yield | Moderate | Potentially higher for long sequences | High, as fragments are pre-purified |
| Purity of Final Product | Good, requires purification | Potentially very high | Very high |
| Scalability | Well-established for various scales | Promising, under active development | Good for assembling very long constructs |
| Throughput | High (microarray platforms) | Potentially high | Moderate |
| Cost | Established and relatively low for standard synthesis | Currently higher, expected to decrease | Can be high due to the need for modified fragments |
| Advantages | Versatility in chemical modifications | Milder reaction conditions, synthesis of very long DNA | Modular, high purity of final product |
| Limitations | Use of harsh chemicals, length limitations | Limited availability of modified nucleotides, newer technology | Requires synthesis of initial fragments, linker chemistry can impact biological function |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and independent evaluation.
Protocol 1: Determination of Stepwise Coupling Efficiency via Trityl Cation Assay
This protocol is a direct method to measure the efficiency of each coupling step during solid-phase oligonucleotide synthesis.
Materials:
-
Automated DNA/RNA synthesizer
-
Trichloroacetic acid (TCA) in dichloromethane (DCM) (Deblocking solution)
-
Acetonitrile (synthesis grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Initiate the oligonucleotide synthesis program on the automated synthesizer.
-
For each synthesis cycle, collect the acidic deblocking solution containing the cleaved dimethoxytrityl (DMT) cation as it is eluted from the synthesis column.
-
Measure the absorbance of the collected solution at 495 nm using a UV-Vis spectrophotometer. The orange color intensity is proportional to the amount of DMT cation released.
-
The stepwise coupling efficiency (CE) is calculated using the following formula: CE (%) = (Absorbance at step n / Absorbance at step n-1) * 100
-
A consistent or slightly decreasing absorbance value across cycles indicates high coupling efficiency. A significant drop in absorbance indicates a failure in the coupling step.
Protocol 2: Analysis of Oligonucleotide Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final oligonucleotide product by separating the full-length product from shorter failure sequences.
Materials:
-
Reversed-phase HPLC (RP-HPLC) or Ion-exchange HPLC (IE-HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 for RP-HPLC)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Synthesized and deprotected oligonucleotide sample
Procedure:
-
Dissolve the dried oligonucleotide sample in Mobile Phase A.
-
Set up the HPLC method with a suitable gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at 260 nm.
-
The major peak corresponds to the full-length oligonucleotide. Smaller, earlier eluting peaks typically represent shorter failure sequences.
-
Calculate the purity by integrating the peak areas: Purity (%) = (Area of full-length product peak / Total area of all peaks) * 100
Protocol 3: Confirmation of Oligonucleotide Identity and Purity by Mass Spectrometry
Mass spectrometry (MS) provides an accurate determination of the molecular weight of the synthesized oligonucleotide, confirming its identity and revealing the presence of impurities.
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer
-
Synthesized, deprotected, and desalted oligonucleotide sample
-
Appropriate matrix for MALDI (e.g., 3-hydroxypicolinic acid)
Procedure for ESI-MS:
-
Dissolve the oligonucleotide sample in a suitable solvent (e.g., 50:50 acetonitrile:water with a small amount of a volatile salt like ammonium acetate).
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum in negative ion mode.
-
Deconvolute the resulting multiply charged ion series to determine the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the target sequence.
Procedure for MALDI-TOF-MS:
-
Mix the oligonucleotide sample with the matrix solution on a MALDI target plate.
-
Allow the mixture to dry and crystallize.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum.
-
The major peak should correspond to the molecular weight of the full-length product.
Visualizing the Workflows
To further clarify the processes discussed, the following diagrams illustrate the key workflows.
Caption: Workflow of solid-phase phosphoramidite oligonucleotide synthesis.
Caption: A logical relationship diagram comparing different oligonucleotide synthesis strategies.
Conclusion
The choice of oligonucleotide synthesis strategy is dictated by the specific requirements of the intended application. While the conventional 3' to 5' phosphoramidite method offers high efficiency and is suitable for a wide range of applications, 5' to 3' synthesis provides a valuable alternative for microarray fabrication and other specialized uses, albeit with a slight trade-off in coupling efficiency.
For the synthesis of very long or highly pure oligonucleotides, enzymatic and ligation-based methods are emerging as powerful alternatives. Enzymatic synthesis, in particular, holds the promise of more environmentally friendly and potentially more efficient production of long nucleic acid sequences. As these technologies mature, they are likely to play an increasingly important role in research, diagnostics, and the development of next-generation nucleic acid therapeutics. Researchers and drug development professionals should carefully consider the trade-offs in efficiency, cost, and scalability when selecting the optimal synthesis method for their specific needs.
References
comparative analysis of protecting groups for 3'-hydroxyl in oligonucleotide synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic oligonucleotides, achieving high yield and purity is paramount for their successful application in research, diagnostics, and therapeutics. The strategic use of protecting groups is fundamental to the success of solid-phase oligonucleotide synthesis, particularly the protection of the 3'-hydroxyl group of the initial nucleoside. In the standard phosphoramidite approach, the 3'-hydroxyl group is not protected by a temporary chemical moiety but is instead anchored to a solid support via a cleavable linker. This linker effectively serves as the protecting group for the 3'-hydroxyl group throughout the synthesis, ensuring that chain elongation proceeds exclusively in the 3' to 5' direction.
This guide provides a comparative analysis of the common strategies for immobilizing the first nucleoside on a solid support, which in practice, constitutes the protection of the 3'-hydroxyl group. We will delve into the performance of different linkers and solid supports, and the subsequent deprotection strategies required to release the final oligonucleotide product.
The Role of the 3'-Linker as a Protecting Group
Comparative Performance of 3'-Linker Strategies
The selection of the solid support and linker is a critical first step in oligonucleotide synthesis. The most common solid support is Controlled Pore Glass (CPG), functionalized with a linker to which the first nucleoside is attached. Below is a comparison of common linker strategies.
| Linker Type | Solid Support | Cleavage/Deprotection Conditions | Cleavage Time | Typical Yield | Purity | Advantages | Disadvantages |
| Succinyl | CPG | Concentrated Ammonium Hydroxide | 1-2 hours at room temperature | Good | Good | Well-established, reliable, cost-effective. | Slower cleavage compared to newer linkers. |
| Q-Linker™ | CPG | Concentrated Ammonium Hydroxide | ~2 minutes at room temperature | High | High | Very rapid cleavage, compatible with standard deprotection.[1] | Proprietary, may be more expensive. |
| Universal Support | CPG/Polystyrene | Varies (e.g., NH₃/MeOH, then heat) | Varies | Good to High | Good to High | Eliminates the need for stocking individual nucleoside-loaded supports.[2][3] | May require a two-step cleavage/dephosphorylation protocol.[2] |
Comparative Analysis of Deprotection Strategies
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) must be removed. The choice of deprotection strategy is often dictated by the sensitivity of the nucleobases or any modifications present in the oligonucleotide sequence.
| Deprotection Method | Reagents | Temperature | Time | Compatible Base Protecting Groups | Advantages | Disadvantages |
| Standard Ammonium Hydroxide | Concentrated NH₄OH | 55°C | 8-16 hours | Standard (Bz-A, Bz-C, iBu-G) | Well-established, effective for standard DNA.[4] | Slow, harsh conditions can damage sensitive modifications. |
| AMA (Ammonium Hydroxide/Methylamine) | 1:1 (v/v) NH₄OH / 40% aq. CH₃NH₂ | 65°C | 5-10 minutes | Fast-deprotecting (Ac-C) | Extremely fast deprotection. | Requires Ac-dC to avoid transamination of cytosine; methylamine is a regulated chemical. |
| UltraMILD | 0.05 M K₂CO₃ in Methanol | Room Temp | 4 hours | UltraMILD (Pac-A, iPr-Pac-G, Ac-C) | Very mild conditions, suitable for sensitive dyes and modifications. | Requires specialized, more expensive phosphoramidites. |
| Gas Phase | Gaseous NH₃ or CH₃NH₂ | Room Temp | 15 min (NH₃), 2 min (CH₃NH₂) for cleavage | Standard | Rapid, avoids aqueous workup for cleavage. | Requires specialized equipment (pressure vessel). |
Experimental Protocols
Standard Cleavage and Deprotection using Concentrated Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides without sensitive modifications.
-
Cleavage from Support:
-
Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and let it stand at room temperature for 1-2 hours.
-
Using a syringe, carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new vial, leaving the CPG behind.
-
Wash the CPG with 0.5 mL of fresh ammonium hydroxide and combine the solutions.
-
-
Deprotection of Nucleobases and Phosphate Groups:
-
Seal the vial containing the combined ammonium hydroxide solution.
-
Heat the vial at 55°C for 8-16 hours.
-
After cooling to room temperature, evaporate the ammonia solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification.
-
Ultra-Fast Cleavage and Deprotection using AMA
This protocol is ideal for rapid production of oligonucleotides. Note: This method requires the use of Acetyl-dC (Ac-dC) phosphoramidite during synthesis to prevent cytosine transamination.
-
Preparation of AMA Reagent:
-
In a fume hood, mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this solution fresh before use.
-
-
Cleavage and Deprotection:
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of the freshly prepared AMA reagent.
-
Seal the vial tightly and heat at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Carefully transfer the AMA solution to a new vial.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet for purification.
-
UltraMILD Deprotection for Sensitive Oligonucleotides
This protocol is designed for oligonucleotides containing sensitive modifications that are incompatible with harsh basic conditions. This requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.
-
Cleavage and Deprotection:
-
Transfer the CPG support to a 2 mL vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Seal the vial and keep it at room temperature for 4 hours with occasional gentle agitation.
-
Transfer the methanolic solution to a new vial.
-
Neutralize the solution by adding an appropriate amount of a suitable buffer (e.g., TEAA).
-
Evaporate to dryness and resuspend for purification.
-
Visualizing the Workflow and Chemical Logic
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow of Solid-Phase Oligonucleotide Synthesis.
Caption: Decision tree for selecting a deprotection strategy.
References
A Comparative Guide to the Validation of Oligonucleotides Synthesized in the Standard (3'→5') and Reverse (5'→3') Directions
For Researchers, Scientists, and Drug Development Professionals
The direction of oligonucleotide synthesis, whether in the standard 3' to 5' or the less common 5' to 3' (reverse) direction, can be a critical parameter depending on the intended application. While the fundamental chemical principles of validation remain the same, the subtle differences in the synthesis process can lead to distinct impurity profiles, necessitating a nuanced approach to quality control. This guide provides an objective comparison of validation methodologies for oligonucleotides synthesized in both directions, supported by established experimental protocols and data interpretation guidelines.
Understanding the Synthesis Landscape: Standard vs. Reverse
Standard oligonucleotide synthesis proceeds in a 3' to 5' direction, where the 3'-end of the initial nucleoside is attached to a solid support, and subsequent nucleotides are added to the 5'-end of the growing chain.[1] Conversely, reverse synthesis mimics the natural enzymatic process, occurring in the 5' to 3' direction with the initial nucleoside anchored at its 5'-end.[] While 3' to 5' synthesis is the industry standard, 5' to 3' synthesis is crucial for applications requiring a free 3'-hydroxyl group, such as in certain enzymatic assays or for the creation of specific bioconjugates.
The Impurity Profile: A Tale of Two Directions
The primary impurities in oligonucleotide synthesis are typically shorter, "failure" sequences, most notably "n-1" deletions where a single nucleotide is missing from the full-length product (FLP). Studies on standard 3' to 5' synthesis have shown that deletion errors have a tendency to increase towards the 5'-end of the oligonucleotide.[3]
For reverse-synthesized oligonucleotides, while the same types of impurities are expected (e.g., deletions, truncations, and products of incomplete deprotection), their distribution may be mirrored. It is hypothesized that in 5' to 3' synthesis, deletion errors would be more prevalent towards the 3'-end of the sequence. However, direct comparative studies detailing these impurity profiles are not extensively available in published literature. One study on light-directed microarray synthesis noted that the performance of arrays synthesized in the 5'→3' direction was "effectively identical" to those synthesized in the 3'→5' direction in terms of hybridization, dynamic range, and sensitivity, suggesting a comparable overall quality.[4]
Other common impurities, independent of synthesis direction, include products of incomplete deprotection of protecting groups on the nucleobases or phosphate backbone, and adducts formed from reagents used during synthesis.
Core Validation Methodologies: A Comparative Analysis
The two cornerstones of oligonucleotide validation are Mass Spectrometry (MS) for identity confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry directly measures the molecular weight of the synthesized oligonucleotide, providing a definitive confirmation of its identity. Any deviation from the expected molecular weight can indicate the presence of impurities such as deletions, additions, or incomplete deprotection.
Comparison of MS for Standard and Reverse Synthesized Oligonucleotides
| Feature | Standard (3'→5') Synthesis | Reverse (5'→3') Synthesis | Key Considerations |
| Primary Goal | Confirm the molecular weight of the full-length product. | Confirm the molecular weight of the full-length product. | The expected molecular weight is identical regardless of synthesis direction. |
| Commonly Detected Impurities | n-1 deletions (mass difference corresponding to the missing nucleotide), depurination products, and adducts. | n-1 deletions, depurination products, and adducts. | The mass differences for common impurities will be the same. |
| Instrumentation | Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. | ESI-MS and MALDI-TOF are equally applicable. | The choice of ionization technique depends on the oligonucleotide's length, modifications, and the desired level of detail. |
High-Performance Liquid Chromatography: Assessing Purity
HPLC separates the full-length oligonucleotide from its impurities based on physical properties like charge and hydrophobicity. This allows for the quantification of the purity of the synthesized product.
Comparison of HPLC for Standard and Reverse Synthesized Oligonucleotides
| Feature | Standard (3'→5') Synthesis | Reverse (5'→3') Synthesis | Key Considerations |
| Primary Separation Principle | Ion-Pair Reversed-Phase (IP-RP) HPLC separates based on hydrophobicity, while Anion-Exchange (AEX) HPLC separates based on charge (number of phosphate groups). | The same separation principles and column chemistries are applied. | The retention times of the full-length product and its corresponding failure sequences should be comparable for oligonucleotides of the same sequence, regardless of synthesis direction. |
| Expected Chromatogram | A major peak corresponding to the full-length product, with smaller peaks representing failure sequences (e.g., n-1, n-2) typically eluting earlier in IP-RP HPLC. | A similar chromatogram is expected, with the main peak for the full-length product and smaller, earlier-eluting peaks for failure sequences in IP-RP HPLC. | The resolution between the full-length product and n-1 impurities is a critical measure of the purification's effectiveness. |
Experimental Protocols
Mass Spectrometry Analysis (General Protocol)
Objective: To confirm the molecular weight of the synthesized oligonucleotide.
Methodology:
-
Sample Preparation: Desalt the oligonucleotide sample to remove any salts that could interfere with ionization. Common methods include ethanol precipitation or using a desalting column.
-
Reconstitution: Dissolve the desalted oligonucleotide in an appropriate solvent, such as nuclease-free water or a solution of acetonitrile and water.
-
Analysis: Analyze the sample using either ESI-MS or MALDI-TOF MS.
-
ESI-MS: The sample is introduced into the mass spectrometer in a liquid phase and is ionized by creating a fine spray of charged droplets.
-
MALDI-TOF: The sample is co-crystallized with a matrix and then ionized by a laser pulse.
-
-
Data Interpretation: Compare the obtained mass spectrum to the theoretical molecular weight calculated from the oligonucleotide sequence. The presence of a major peak corresponding to the expected mass confirms the identity of the product. Peaks with lower molecular weights may correspond to deletion sequences, while peaks with higher molecular weights could indicate adducts or incomplete deprotection.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Analysis (General Protocol)
Objective: To assess the purity of the synthesized oligonucleotide by separating the full-length product from failure sequences.
Methodology:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and an organic mobile phase (e.g., acetonitrile).
-
Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 column).
-
Gradient Elution: Employ a gradient elution method, starting with a low concentration of the organic mobile phase and gradually increasing it to elute the oligonucleotides.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the oligonucleotide is calculated as the percentage of the area of the main peak (full-length product) relative to the total area of all peaks.
Data Presentation
Table 1: Hypothetical Mass Spectrometry Data for a 20-mer Oligonucleotide
| Synthesis Direction | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Standard (3'→5') | 6150.0 | 6149.8 | Full-length product confirmed |
| 5845.7 | n-1 deletion (loss of a nucleotide) | ||
| Reverse (5'→3') | 6150.0 | 6150.2 | Full-length product confirmed |
| 5846.1 | n-1 deletion (loss of a nucleotide) |
Table 2: Hypothetical HPLC Purity Data for a 20-mer Oligonucleotide
| Synthesis Direction | Main Peak Retention Time (min) | Main Peak Area (%) | n-1 Peak Retention Time (min) | n-1 Peak Area (%) |
| Standard (3'→5') | 15.2 | 95.3 | 14.8 | 3.1 |
| Reverse (5'→3') | 15.3 | 94.8 | 14.9 | 3.5 |
Visualizing the Validation Workflow
Caption: Workflow for the validation of synthesized oligonucleotides.
Conclusion
The validation of oligonucleotides synthesized in both the standard (3'→5') and reverse (5'→3') directions relies on the same fundamental analytical techniques: mass spectrometry and HPLC. While the expected types of impurities are similar, their distribution within the failure sequences may differ based on the direction of synthesis. For researchers and drug development professionals, it is crucial to apply these validation methods rigorously to ensure the identity and purity of the final product, regardless of the synthetic route. Further comparative studies are warranted to fully elucidate the differences in impurity profiles between the two synthesis methods, which would allow for more tailored purification and validation strategies.
References
A Comparative Guide to Nuclease Resistance of 5' to 3' Synthesized Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases. Standard phosphodiester oligonucleotides are rapidly cleared in biological fluids, necessitating chemical modifications to enhance their stability and prolong their therapeutic effect. This guide provides an objective comparison of various chemical modifications designed to improve the nuclease resistance of 5' to 3' synthesized oligonucleotides, supported by experimental data and detailed protocols.
Comparison of Nuclease Resistance Conferred by Chemical Modifications
The stability of oligonucleotides can be significantly enhanced by modifying their phosphate backbone, sugar moiety, or termini. The following table summarizes the reported half-lives of various modified oligonucleotides in human serum, providing a quantitative comparison of their resistance to nuclease degradation.
| Modification Type | Specific Modification | Half-life in Human Serum (approximate) | Key Characteristics |
| Backbone Modifications | Unmodified Phosphodiester (PO) | ~1.5 hours[1] | Prone to rapid degradation by endo- and exonucleases.[2] |
| Phosphorothioate (PS) | > 72 hours (fully modified)[3] | Substitution of a non-bridging oxygen with sulfur. Increases nuclease resistance but can introduce stereoisomers and potential toxicity at high concentrations.[2][3] | |
| Phosphorodiamidate Morpholino (PMO) | Highly stable | The sugar-phosphate backbone is replaced by morpholine rings and phosphorodiamidate linkages, conferring exceptional nuclease resistance. | |
| Sugar Modifications | 2'-O-Methyl (2'-OMe) | > 72 hours | A methyl group is added to the 2'-hydroxyl of the ribose. Increases thermal stability and provides good nuclease resistance. |
| 2'-O-Methoxyethyl (2'-MOE) | Significantly extended, often lasting for days | A methoxyethyl group at the 2'-hydroxyl position offers superior nuclease resistance and enhanced binding affinity. | |
| Locked Nucleic Acid (LNA) | 10-fold increased half-life compared to unmodified | A methylene bridge between the 2'-oxygen and 4'-carbon "locks" the ribose in a conformation that enhances binding affinity and nuclease resistance. | |
| Terminal Modifications | 3' Inverted Deoxythymidine (3'-IdT) | Provides significant protection against 3'-exonucleases | A 3'-3' linkage at the terminus blocks the action of 3'-exonucleases. |
Note: The half-life values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Accurate assessment of nuclease resistance is critical for the development of oligonucleotide therapeutics. The following are detailed protocols for commonly used in vitro assays.
Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This assay provides a visual and semi-quantitative assessment of oligonucleotide degradation in the presence of serum nucleases.
Materials:
-
Modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Nuclease-free water
-
Loading dye (e.g., formamide-based)
-
Polyacrylamide gel (concentration appropriate for the oligonucleotide size)
-
TBE or TAE running buffer
-
Nucleic acid stain (e.g., SYBR Gold or GelRed)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Incubation with Serum: For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).
-
Incubation: Incubate the reactions at 37°C.
-
Sample Collection: At each designated time point, transfer an aliquot of the reaction mixture to a new tube and immediately add loading dye to stop the enzymatic reaction. Store samples at -20°C until analysis.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded.
Nuclease Degradation Assay using Snake Venom Phosphodiesterase (SVP)
This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease.
Materials:
-
Modified and unmodified control oligonucleotides
-
Snake Venom Phosphodiesterase (SVP)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8, 10 mM MgCl2)
-
Nuclease-free water
-
Quenching solution (e.g., 0.5 M EDTA)
-
Analysis platform (e.g., HPLC or PAGE)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide (final concentration 1-10 µM), reaction buffer, and nuclease-free water.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of SVP to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the degradation by adding the quenching solution.
-
Analysis: Analyze the samples using HPLC or PAGE to quantify the amount of full-length oligonucleotide remaining.
Visualizing Nuclease Degradation and Experimental Workflow
The following diagrams illustrate the primary pathways of oligonucleotide degradation by nucleases and the general workflow for assessing nuclease resistance.
Caption: Nuclease degradation pathways of oligonucleotides.
Caption: Experimental workflow for assessing oligonucleotide nuclease stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of chemical modification on the potency, serum stability, and immunostimulatory properties of short shRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking reverse oligonucleotide synthesis against conventional methods
In the world of synthetic biology and molecular diagnostics, the demand for high-quality synthetic oligonucleotides is insatiable. For decades, the gold standard for oligonucleotide synthesis has been the conventional phosphoramidite method, proceeding in a 3' to 5' direction. However, a lesser-known but powerful alternative, reverse synthesis (5' to 3'), offers unique advantages, particularly for the creation of 3'-modified oligonucleotides. This guide provides an objective comparison of these two synthesis methodologies, supported by performance data and detailed experimental protocols for their evaluation.
At a Glance: Key Performance Metrics
The choice between reverse and conventional oligonucleotide synthesis hinges on a variety of factors, from the desired modifications to the required purity and length of the final product. The following table summarizes the key performance indicators for each method.
| Performance Metric | Conventional (3' to 5') Synthesis | Reverse (5' to 3') Synthesis |
| Coupling Efficiency | Typically 98.5% - 99.5%[1] | Reported to surpass 99% for RNA synthesis[2] |
| Predominant Error Type | Deletions (n-1 shortmers)[1][3] | Deletions |
| Typical Error Rate | 1 in 200 to 1 in 4000 bases (substitutions)[3]; Deletions can be more frequent. | Not extensively reported, but expected to be similar to conventional synthesis. |
| Maximum Length | Up to 200-220 bases with high-fidelity methods and purification. | Feasible for long oligonucleotides, with high purity reported for 20-21 mers and longer chains. |
| Primary Application | General purpose oligonucleotide synthesis, primers, probes. | Facile synthesis of 3'-modified oligonucleotides. |
The Chemical Workflows: A Tale of Two Directions
At the heart of both synthesis methods is the four-step phosphoramidite cycle. The fundamental difference lies in the orientation of the phosphoramidite building blocks and the direction of chain elongation.
Conventional (3' to 5') Synthesis Workflow
In the conventional method, the first nucleoside is attached to a solid support via its 3'-hydroxyl group. The oligonucleotide chain is then extended by adding subsequent phosphoramidites to the free 5'-hydroxyl group.
Reverse (5' to 3') Synthesis Workflow
Conversely, reverse synthesis begins with a nucleoside attached to the solid support at its 5'-hydroxyl group. The chain is then elongated by adding phosphoramidites to the free 3'-hydroxyl group. This seemingly simple change in direction has significant implications for the types of modifications that can be easily incorporated.
Experimental Protocols for Benchmarking
To rigorously compare the two synthesis methods, a series of analytical experiments are required. The following protocols outline the key methodologies for assessing oligonucleotide purity, sequence integrity, and error profiles.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthetic oligonucleotides by separating the full-length product from truncated sequences (shortmers).
Methodology:
-
Sample Preparation:
-
Cleave the synthesized oligonucleotide from the solid support and deprotect it using standard procedures (e.g., ammonium hydroxide treatment).
-
Lyophilize the crude oligonucleotide to a dry pellet.
-
Resuspend the pellet in an appropriate buffer (e.g., sterile water or 0.1 M Triethylammonium Acetate).
-
-
Chromatographic Conditions (Reverse-Phase HPLC):
-
Column: C18 column suitable for oligonucleotide separation.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 50% acetonitrile over 30 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The full-length product, which is more hydrophobic, will have a longer retention time than the shorter, less hydrophobic failure sequences.
-
Purity is calculated as the area of the main peak (full-length product) divided by the total area of all peaks in the chromatogram.
-
Sequence Verification by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the synthesized oligonucleotide, confirming that the correct sequence has been synthesized.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., a mixture of water and acetonitrile with a volatile salt like ammonium acetate).
-
-
Instrumentation (Electrospray Ionization - ESI-MS):
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass determination.
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.
-
Deconvolution software is used to process the raw data and determine the neutral molecular mass of the oligonucleotide.
-
The experimentally determined mass is then compared to the theoretical mass calculated from the expected sequence. A close match confirms the identity of the product.
-
Error Profiling by Next-Generation Sequencing (NGS)
For a deep and quantitative analysis of error rates and types, next-generation sequencing is the most powerful tool.
Methodology:
-
Library Preparation:
-
Ligate sequencing adapters to both ends of the synthesized oligonucleotide pool.
-
Perform a limited number of PCR cycles to amplify the library and add sequencing indices. This step should be carefully optimized to minimize PCR-induced errors.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Align the sequencing reads to the expected reference sequences.
-
Identify and categorize mismatches (substitutions), insertions, and deletions.
-
Calculate the error rate for each type of error per nucleotide position. This allows for a detailed understanding of the error profile of the synthesis method.
-
Experimental Comparison Workflow
A logical workflow for a comprehensive comparison of reverse and conventional oligonucleotide synthesis is depicted below.
Conclusion
Both conventional and reverse oligonucleotide synthesis are powerful techniques with distinct advantages. Conventional synthesis remains the workhorse for most applications due to its long-established protocols and wide availability of reagents. However, for applications requiring specific 3'-end modifications, reverse synthesis offers a more direct and efficient route. The choice of method should be guided by the specific requirements of the research or application, with careful consideration of the desired oligonucleotide length, purity, and the nature of any modifications. The experimental protocols outlined in this guide provide a robust framework for researchers to independently evaluate and select the optimal synthesis strategy for their needs.
References
- 1. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 3'-DMTr-dA
Researchers and drug development professionals handling 3'-DMTr-dA (3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, both in active use and during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Categorization and Segregation
Proper segregation of chemical waste is critical. Waste containing this compound should be classified as hazardous chemical waste . It is imperative to not mix this waste with non-hazardous laboratory trash or dispose of it down the drain.
Waste streams to consider:
-
Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Solutions containing this compound, solvents used for cleaning contaminated glassware.
All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Containment:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. This container should be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Use a funnel to avoid spills. Ensure the container is compatible with the solvents used.
-
-
Chemical Inactivation (Optional, for advanced users): The dimethoxytrityl (DMTr) protecting group is acid-labile and can be removed under mild acidic conditions.[1][2][3][4][5] This process, known as detritylation, can potentially reduce the hazardous nature of the compound by removing the bulky, non-polar DMTr group.
-
Procedure: Dissolve the this compound waste in a suitable solvent and treat with a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane or 80% acetic acid. The reaction progress can be monitored by the appearance of the characteristic orange color of the dimethoxytrityl cation.
-
Caution: This procedure should only be performed by trained personnel in a chemical fume hood. The resulting solution will still be considered hazardous waste and must be disposed of accordingly. Neutralize the acidic waste with a suitable base (e.g., sodium bicarbonate solution) before final disposal.
-
-
Waste Storage: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Follow your institution's guidelines for the storage of hazardous waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste contents.
Quantitative Data Summary
| Property | Value |
| CAS Number | 140712-82-9 |
| Molecular Formula | C31H31N5O6 |
| Molecular Weight | 573.61 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as acetonitrile, dichloromethane, and DMSO. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 5. WO2000055170A1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3'-DMTr-dA
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling of chemical reagents is paramount to ensuring a safe and efficient laboratory environment. This guide provides detailed procedural information for the safe handling and disposal of 3'-(N,N-dimethylformamidine)-2'-deoxyadenosine (3'-DMTr-dA), a key reagent in oligonucleotide synthesis. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.
| Activity | Recommended PPE | Notes |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Laboratory coat | Inspect packaging for any signs of damage or leaks upon receipt. |
| Weighing and Aliquoting | - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Use of a chemical fume hood is mandatory. | Avoid creating dust. Handle as a fine powder. |
| Dissolving and Transferring | - Chemical splash goggles- Face shield- Nitrile gloves (double-gloving recommended)- Chemical-resistant apron over a laboratory coat- Work in a well-ventilated chemical fume hood. | Exercise caution to prevent splashes and spills. |
| Spill Cleanup | - Chemical splash goggles- Face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant coveralls or apron- Respiratory protection may be required depending on the spill size and ventilation. | Refer to the spill cleanup protocol for detailed instructions. |
| Waste Disposal | - Chemical splash goggles- Nitrile gloves- Laboratory coat | All waste must be treated as hazardous. |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
2. Preparation and Weighing:
-
All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
To prevent the generation of dust, handle the powder gently. Use appropriate tools, such as a chemical spatula, for weighing.
3. Dissolution and Use:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure that the dissolution is performed in a designated area within the chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
-
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
